(5-Chloro-1-pentynyl)trimethylsilane
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloropent-1-ynyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClSi/c1-10(2,3)8-6-4-5-7-9/h4-5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVHIBLXQNNITH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374083 | |
| Record name | (5-Chloro-1-pentynyl)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77113-48-5 | |
| Record name | (5-Chloro-1-pentynyl)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Chloro-5-(trimethylsilyl)-4-pentyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physical properties of (5-Chloro-1-pentynyl)trimethylsilane
An In-Depth Technical Guide to the Physical and Chemical Properties of (5-Chloro-1-pentynyl)trimethylsilane
Introduction
This compound is a bifunctional organosilane compound of significant interest to researchers in organic synthesis, polymer chemistry, and materials science. Its structure, featuring a terminal alkyne protected by a bulky trimethylsilyl (TMS) group and a primary alkyl chloride, makes it a versatile building block. The TMS group serves as a protecting group for the terminal alkyne, preventing its deprotonation under moderately basic conditions while allowing for selective deprotection or participation in specific coupling reactions. The chloroalkyl chain provides a reactive site for nucleophilic substitution or conversion into organometallic reagents.
This unique combination of functionalities allows for orthogonal chemical transformations, making it a valuable precursor in the synthesis of complex molecules and functional polymers. Notably, it is a key starting material for creating specialized anionic polymerization initiators, which are instrumental in developing advanced materials with controlled architectures[1]. This guide provides a comprehensive overview of its core physical properties, spectroscopic signature, safe handling protocols, and a practical application in synthesis, tailored for professionals in research and drug development.
Section 1: Core Physical and Chemical Properties
The utility of any chemical reagent in a laboratory setting begins with a thorough understanding of its physical properties. These parameters dictate storage conditions, purification methods, and appropriate handling procedures. This compound is a liquid at room temperature with a notable boiling point under reduced pressure, indicating its suitability for purification by vacuum distillation[2].
Table 1: Key Physical and Chemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 77113-48-5 | [1][2][3] |
| Molecular Formula | C₈H₁₅ClSi | [2][3] |
| Linear Formula | Cl(CH₂)₃C≡CSi(CH₃)₃ | [1] |
| Molecular Weight | 174.74 g/mol | [1][2][3] |
| Physical State | Liquid | [4] |
| Boiling Point | 75-77 °C at 20.6 mmHg (27.5 hPa) | [2] |
| Density | 0.977 g/mL at 25 °C | [1][2] |
| Refractive Index (n20/D) | 1.4560 | [1][2] |
| Flash Point | 65 °C (149 °F) - closed cup | [1] |
| InChI Key | UPVHIBLXQNNITH-UHFFFAOYSA-N | [1][2] |
Section 2: Spectroscopic Characterization (Predictive Analysis)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show four distinct signals corresponding to the different proton environments:
-
δ ≈ 0.15-0.25 ppm (singlet, 9H): This strong singlet arises from the nine equivalent protons of the trimethylsilyl (TMS) group. Its upfield shift is characteristic of protons on silicon.
-
δ ≈ 3.55-3.65 ppm (triplet, 2H): These protons are on the carbon adjacent to the chlorine atom (-CH₂Cl). The electronegative chlorine atom deshields these protons, shifting them significantly downfield. The signal appears as a triplet due to coupling with the adjacent methylene group.
-
δ ≈ 2.35-2.45 ppm (triplet, 2H): This signal corresponds to the methylene protons adjacent to the silyl-alkyne moiety (-C≡C-CH₂-). The electron-withdrawing nature of the alkyne causes a moderate downfield shift. This signal is a triplet due to coupling with the central methylene group.
-
δ ≈ 1.90-2.05 ppm (quintet, 2H): The central methylene group protons (-CH₂-CH₂-CH₂-) are expected in this region. The signal will appear as a quintet (or multiplet) due to coupling with the two adjacent methylene groups.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide complementary information:
-
δ ≈ -0.5 to 0.5 ppm: The three equivalent methyl carbons of the TMS group.
-
δ ≈ 20-35 ppm: Three signals corresponding to the methylene carbons of the pentynyl chain. The carbon attached to chlorine will be the most downfield of the three (≈ 44 ppm).
-
δ ≈ 85-110 ppm: Two distinct signals for the sp-hybridized carbons of the alkyne. The carbon directly attached to the silicon atom will be further downfield than the internal alkyne carbon.
FT-IR Spectroscopy
Infrared spectroscopy is useful for identifying key functional groups:
-
2170-2180 cm⁻¹ (sharp, medium): Characteristic C≡C (alkyne) stretching vibration. The silyl substitution slightly lowers the frequency compared to a terminal alkyne.
-
2850-2960 cm⁻¹ (strong): C-H stretching from the methylene and methyl groups.
-
1250 cm⁻¹ (strong): Symmetric deformation of the Si-(CH₃)₃ group, a hallmark of TMS-containing compounds.
-
650-750 cm⁻¹ (strong): C-Cl stretching vibration.
Section 3: Safe Handling, Storage, and Best Practices
This compound is classified as a combustible liquid and can cause serious eye irritation[4]. Adherence to rigorous safety protocols is mandatory.
Handling:
-
Always handle in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including neoprene or nitrile rubber gloves, chemical safety goggles, and a lab coat[4]. Contact lenses should not be worn[4].
-
Ground and bond all containers and receiving equipment to prevent static electricity discharge, which could ignite vapors[4][5]. Use only non-sparking tools[4][5].
-
Avoid contact with skin and eyes and inhalation of vapor[4].
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area[2][4].
-
Keep away from heat, sparks, open flames, and other ignition sources[4][5].
-
Store separately from incompatible materials, particularly strong oxidizing agents[4].
Caption: General laboratory safety workflow.
Section 4: Application in Synthesis: Preparation of an Anionic Polymerization Initiator
A primary application of this compound is its conversion to an acetylene-functionalized lithium initiator, 5-trimethylsilyl-4-pentynyllithium (TMSPLi)[1][6]. This initiator is valuable because the alkyne functionality remains intact after polymerization, allowing for post-polymerization modification via "click" chemistry.
Experimental Protocol: Synthesis of 5-trimethylsilyl-4-pentynyllithium (TMSPLi)
Causality Statement: This procedure transforms the electrophilic C-Cl bond into a highly nucleophilic C-Li bond. The reaction requires strictly anhydrous and anaerobic conditions because organolithium reagents are extremely reactive towards water, oxygen, and other protic sources. The use of an ether solvent like THF is crucial as it solvates the lithium cation, stabilizing the organolithium species.
Reagents & Equipment:
-
This compound
-
Lithium metal (dispersion or finely cut wire)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk line or glovebox for inert atmosphere (Argon)
-
Dry glassware (oven-dried and cooled under vacuum)
-
Magnetic stirrer and stir bar
-
Cannula for liquid transfers
Step-by-Step Methodology:
-
System Preparation: Assemble a two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser under a positive pressure of argon. Flame-dry the entire apparatus under vacuum and backfill with argon. Allow to cool to room temperature.
-
Reagent Addition: To the flask, add lithium metal (2.2 equivalents). Add anhydrous THF via cannula to cover the lithium.
-
Initiation: Add a solution of this compound (1.0 equivalent) dissolved in anhydrous THF dropwise to the stirred lithium suspension at room temperature.
-
Reaction Monitoring: The reaction is exothermic. An immediate color change (often to a reddish-brown) indicates the formation of the organolithium species. The consumption of the shiny lithium metal is also a visual indicator of progress.
-
Completion and Use: Stir the reaction mixture for 2-4 hours at room temperature to ensure complete conversion. The resulting solution of the TMSPLi initiator is typically not isolated and is used directly in subsequent polymerization steps by titrating or transferring it via cannula to a monomer solution.
Caption: Synthesis of TMSPLi from its chloro-precursor.
Conclusion
This compound is more than a simple chemical; it is an enabling tool for advanced molecular design. Its well-defined physical properties allow for predictable and safe handling, while its dual functionality provides a gateway to complex synthetic targets. For researchers in drug development, its capacity to serve as a building block for creating novel scaffolds is significant. For polymer scientists, its role as a precursor to functional initiators is critical for engineering next-generation materials. A thorough understanding of the principles outlined in this guide is the first step toward unlocking the full synthetic potential of this versatile reagent.
References
An In-Depth Technical Guide to (5-Chloro-1-pentynyl)trimethylsilane (CAS No. 77113-48-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-Chloro-1-pentynyl)trimethylsilane is a bifunctional organosilane that serves as a valuable and versatile building block in modern organic synthesis. Its unique structure, featuring a trimethylsilyl-protected alkyne and a terminal alkyl chloride, offers orthogonal reactivity that enables the sequential introduction of diverse functionalities. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, an exploration of its key reactions, and its strategic applications in the synthesis of complex molecules, particularly within the realm of medicinal chemistry and drug development.
Introduction: The Strategic Advantage of a Bifunctional Building Block
In the intricate field of molecular design and synthesis, particularly for pharmaceutical applications, the efficiency of a synthetic route is paramount. Bifunctional building blocks, such as this compound, offer a significant strategic advantage by incorporating two distinct reactive centers within a single molecule. The trimethylsilyl (TMS) group serves as a robust protecting group for the terminal alkyne, preventing its acidic proton from interfering with base-sensitive reactions while also allowing for a suite of silyl-group-specific transformations.[1] Concurrently, the primary alkyl chloride provides a reactive handle for nucleophilic substitution reactions. This orthogonal reactivity allows for a stepwise and controlled elaboration of the molecular scaffold, making it a highly sought-after intermediate in the construction of complex organic architectures. Alkynes, in general, are of immense importance in medicinal chemistry due to their linear geometry, which can act as a rigid linker, and their ability to participate in a wide array of transformations, including "click chemistry," to generate diverse molecular libraries.[2][][4]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of a reagent is fundamental to its effective use in the laboratory.
Physical Properties
The macroscopic properties of this compound are summarized in the table below, based on data from commercial suppliers.
| Property | Value |
| CAS Number | 77113-48-5 |
| Molecular Formula | C8H15ClSi |
| Molecular Weight | 174.74 g/mol |
| Appearance | Colorless to light yellow liquid |
| Density | 0.977 g/mL at 25 °C[5] |
| Boiling Point | 75-77 °C at 20.6 mmHg[5] |
| Refractive Index (n20/D) | 1.4560[5] |
Spectroscopic Characterization
-
¹H NMR (Predicted):
-
δ 0.15 (s, 9H, -Si(CH₃)₃): The nine equivalent protons of the trimethylsilyl group are expected to appear as a sharp singlet in the upfield region.
-
δ 1.90 (quintet, 2H, -CH₂-CH₂-CH₂Cl): The central methylene protons, coupled to the adjacent methylene groups.
-
δ 2.40 (t, 2H, ≡C-CH₂-): The methylene protons adjacent to the alkyne, deshielded by the triple bond.
-
δ 3.60 (t, 2H, -CH₂-Cl): The methylene protons attached to the electron-withdrawing chlorine atom, appearing furthest downfield in the aliphatic region.
-
-
¹³C NMR (Predicted):
-
δ 0.0 (-Si(CH₃)₃): The carbons of the TMS group.
-
δ 19.0 (≡C-CH₂-): The methylene carbon adjacent to the alkyne.
-
δ 31.0 (-CH₂-CH₂-CH₂Cl): The central methylene carbon.
-
δ 44.0 (-CH₂-Cl): The carbon bearing the chlorine atom.
-
δ 85.0 (-C≡C-Si): The sp-hybridized carbon attached to the silicon atom.
-
δ 107.0 (-C≡C-Si): The second sp-hybridized carbon of the alkyne.[6][8]
-
-
Infrared (IR) Spectroscopy:
-
~2175 cm⁻¹ (C≡C stretch): A characteristic, though potentially weak, absorption for a silyl-protected internal alkyne.
-
~1250 cm⁻¹ and ~840 cm⁻¹ (Si-CH₃ deformations): Strong bands indicative of the trimethylsilyl group.
-
~600-800 cm⁻¹ (C-Cl stretch): A moderate to strong absorption for the alkyl chloride.
-
Synthesis of this compound: A Validated Protocol
The most logical and widely practiced approach to synthesizing molecules of this type is through the nucleophilic substitution of a suitable electrophile by a lithium acetylide. The following protocol is based on well-established chemical principles for alkyne alkylation.
Reaction Principle
The synthesis involves the deprotonation of trimethylsilylacetylene using a strong base, typically an organolithium reagent like n-butyllithium, to form the corresponding lithium acetylide. This potent nucleophile is then reacted with an electrophile containing the desired chloropropyl chain. 1-Bromo-3-chloropropane is the ideal electrophile for this purpose, as the bromide is a better leaving group than the chloride, ensuring regioselective alkylation at the carbon-bromine bond.
Detailed Experimental Protocol
Materials:
-
Trimethylsilylacetylene
-
n-Butyllithium (n-BuLi) in hexanes
-
1-Bromo-3-chloropropane
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add trimethylsilylacetylene (1.0 equivalent) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting solution for 1 hour at -78 °C to ensure complete formation of the lithium acetylide.
-
Add 1-bromo-3-chloropropane (1.1 equivalents) dropwise to the lithium acetylide solution, again maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to yield this compound as a colorless liquid.
Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity, comparing the obtained spectra with the predicted values.
Key Reactions and Synthetic Utility
The dual functionality of this compound allows for a diverse range of chemical transformations, making it a powerful tool in multistep synthesis.
Reactions at the Alkyl Chloride Terminus
The primary chloride is susceptible to nucleophilic substitution (Sₙ2) reactions, providing a gateway to a wide array of functional groups.
References
- 1. researchgate.net [researchgate.net]
- 2. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]
- 4. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (5-氯-1-戊炔基)三甲基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. University of Ottawa NMR Facility Blog: Why Does My Quaternary Alkyne Carbon Show Up in My 13C DEPT Spectrum? [u-of-o-nmr-facility.blogspot.com]
structure and characterization of (5-Chloro-1-pentynyl)trimethylsilane
An In-depth Technical Guide to (5-Chloro-1-pentynyl)trimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a bifunctional organosilane compound of significant interest in modern organic synthesis. Its structure incorporates a terminal alkyne protected by a trimethylsilyl (TMS) group and a primary alkyl chloride. This unique combination allows for orthogonal reactivity, making it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, detailed structural characterization through spectroscopic methods (NMR, IR, MS), insights into its chemical reactivity, and essential safety protocols. The information herein is intended to equip researchers and professionals in drug development with the technical knowledge required for the effective application of this valuable synthetic intermediate.
Introduction: A Bifunctional Building Block
This compound, identified by CAS Number 77113-48-5, is a key intermediate in synthetic chemistry.[1][2] Its utility stems from the two distinct reactive sites within its molecular framework: the trimethylsilyl-protected alkyne and the terminal chloropentyl chain.
-
The Silyl-Protected Alkyne: The trimethylsilyl group serves as a removable protecting group for the terminal alkyne. This protection prevents the acidic alkyne proton from interfering with base-sensitive reactions elsewhere in the molecule. The TMS group can be selectively removed under mild conditions to reveal the terminal alkyne, which can then participate in a wide array of transformations, such as Sonogashira couplings, "click" chemistry, and acetylide additions.
-
The Alkyl Chloride: The primary chloride at the opposing end of the carbon chain is a versatile electrophilic handle. It readily participates in nucleophilic substitution reactions (SN2), allowing for the introduction of a wide variety of functional groups, including amines, azides, cyanides, and thiols, or for the formation of carbon-carbon bonds via organometallic reagents.
This dual functionality makes it an ideal precursor for creating complex molecules where precise, stepwise bond formation is critical. For instance, it has been utilized in the synthesis of specialized initiators for anionic polymerization.[1][3][4]
Table 1: Chemical and Physical Properties
| Property | Value |
| CAS Number | 77113-48-5[1][2] |
| Molecular Formula | C₈H₁₅ClSi[2] |
| Molecular Weight | 174.74 g/mol [1][2] |
| IUPAC Name | (5-chloropent-1-yn-1-yl)trimethylsilane |
| Synonyms | 1-Chloro-5-trimethylsilyl-4-pentyne[2] |
| Appearance | Liquid[4] |
| Boiling Point | 75-77 °C at 20.6 mmHg[1] |
| Density | 0.977 g/mL at 25 °C[1] |
| Refractive Index (n20/D) | 1.4560[1] |
| Flash Point | 65 °C (149 °F) - closed cup[1] |
Synthesis and Purification
The synthesis of this compound is typically achieved through a Grignard reaction followed by silylation. The causality behind this approach lies in the robust and well-established nature of these reactions for forming carbon-carbon and carbon-silicon bonds.
Synthetic Rationale and Mechanism
The most common synthetic route involves the reaction of ethynyltrimethylsilane with a Grignard reagent derived from a dihaloalkane, such as 1-bromo-3-chloropropane or a similar C3 synthon. A more direct, though less commonly cited route, would involve the lithiation of trimethylsilylacetylene followed by reaction with 1,4-dichlorobutane. The latter is conceptually simpler for illustrative purposes.
-
Deprotonation: Trimethylsilylacetylene is deprotonated with a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), at low temperature (-78 °C) to form the lithium acetylide. This is a classic acid-base reaction where the sp-hybridized C-H bond is sufficiently acidic to be removed by the strong base.
-
Nucleophilic Substitution: The resulting highly nucleophilic acetylide then attacks one of the electrophilic carbon atoms of 1,4-dichlorobutane in an SN2 reaction. Using a large excess of the dichlorobutane helps to minimize the undesired dialkylation product.
The choice of 1,4-dichlorobutane is critical; it provides the necessary four-carbon spacer with a terminal chloride ready for further functionalization.
Visualization of the Synthetic Pathway
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
This protocol is a representative example and should be performed by qualified personnel with appropriate safety measures.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Acetylide Formation: Slowly add trimethylsilylacetylene to the cooled THF. Then, add n-butyllithium (typically 1.6 M in hexanes) dropwise via syringe. Stir the mixture at -78 °C for 1 hour. The formation of the lithium salt results in a slight color change.
-
Alkylation: In a separate flask, dissolve a 5-fold molar excess of 1,4-dichlorobutane in anhydrous THF. Add this solution to the lithium acetylide solution via cannula.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers.
-
Workup: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification
The crude product is typically a mixture of the desired product, unreacted starting materials, and byproducts. Purification is essential for obtaining the compound at high purity (>97%).
-
Method of Choice: Fractional distillation under reduced pressure (vacuum distillation) is the most effective method for purifying this compound on a laboratory scale. Its reported boiling point of 75-77 °C at 20.6 mmHg allows for separation from less volatile impurities.[1]
-
Alternative Method: For smaller scales or for removing highly polar impurities, column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate gradient) can be employed.
Structural Elucidation and Characterization
Confirming the structure and assessing the purity of this compound requires a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure determination.
-
¹H NMR Analysis: The proton NMR spectrum provides information on the number of different types of protons and their connectivity.
-
Trimethylsilyl (TMS) group: A sharp, strong singlet integrating to 9 protons is expected around δ 0.15 ppm. This is characteristic of the chemically equivalent protons on the three methyl groups attached to the silicon atom.
-
Methylene protons: Three distinct methylene (-CH₂-) groups are present.
-
The protons adjacent to the chlorine atom (-CH₂Cl) will be the most deshielded, appearing as a triplet around δ 3.5-3.6 ppm.
-
The protons adjacent to the alkyne (-C≡C-CH₂-) will appear as a triplet around δ 2.3-2.4 ppm.
-
The central methylene group (-CH₂-CH₂-CH₂-) will appear as a quintet or multiplet around δ 1.8-2.0 ppm, being coupled to the two adjacent methylene groups.
-
-
-
¹³C NMR Analysis: The carbon NMR spectrum confirms the carbon backbone.
-
Alkyne carbons: Two quaternary signals are expected for the alkyne carbons, typically in the range of δ 80-110 ppm. The carbon directly attached to the silicon atom will be slightly upfield compared to the other alkyne carbon.
-
Alkyl carbons: Signals for the three methylene carbons will appear in the aliphatic region (δ 20-50 ppm). The carbon attached to the chlorine atom will be the most deshielded (~δ 44 ppm).
-
TMS carbons: A single signal for the three equivalent methyl carbons of the TMS group will appear far upfield, typically around δ 0 ppm.[5]
-
Table 2: Predicted NMR Data (in CDCl₃)
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| -Si(CH ₃)₃ | ~0.15 (s, 9H) | ~0.0 |
| -C≡C-CH ₂- | ~2.35 (t, 2H) | ~20.0 |
| -CH₂-CH ₂-CH₂- | ~1.90 (quint, 2H) | ~31.5 |
| -CH ₂-Cl | ~3.55 (t, 2H) | ~44.0 |
| -C ≡C- | N/A | ~85.0 |
| -C≡C - | N/A | ~105.0 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
C≡C Stretch: A weak to medium, sharp absorption band is expected in the range of 2170-2180 cm⁻¹. The terminal alkyne C-H stretch (around 3300 cm⁻¹) will be absent due to the TMS protection.
-
C-H Stretches (sp³): Strong absorption bands will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the C-H bonds of the methylene and methyl groups.
-
Si-C Stretch: Characteristic absorptions for the Si-C bond are typically found around 1250 cm⁻¹ (symmetric deformation) and 840 cm⁻¹ (rocking).
-
C-Cl Stretch: A medium to strong absorption in the fingerprint region, typically between 650-750 cm⁻¹, corresponds to the C-Cl stretching vibration.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show the molecular ion peak. A key feature will be the isotopic pattern for chlorine. There will be two peaks, [M]⁺ and [M+2]⁺, in an approximate 3:1 ratio of intensity, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. For C₈H₁₅ClSi, the [M]⁺ peak for the ³⁵Cl isotope would be at m/z 174.06, and the [M+2]⁺ peak for ³⁷Cl would be at m/z 176.06.
-
Key Fragments: A prominent fragment is often observed at m/z 73, corresponding to the stable [Si(CH₃)₃]⁺ cation. Loss of a chlorine atom (m/z 139) or cleavage of the alkyl chain can also produce characteristic fragments.
Visualization of the Characterization Workflow
References
- 1. (5-氯-1-戊炔基)三甲基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. (5-氯-1-戊炔基)三甲基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]
- 5. rsc.org [rsc.org]
- 6. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
1H NMR and 13C NMR data for (5-Chloro-1-pentynyl)trimethylsilane
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (5-Chloro-1-pentynyl)trimethylsilane
Introduction
This compound is a bifunctional organosilane compound featuring a terminal trimethylsilyl-protected alkyne and a primary alkyl chloride.[1][2] Its chemical structure, Cl(CH₂)₃C≡CSi(CH₃)₃, makes it a valuable synthetic intermediate, particularly in the formation of functionalized polymers.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this molecule. This guide provides a detailed analysis of the predicted ¹H and ¹³C NMR spectra of this compound, offering insights into the chemical environment of each nucleus.
Molecular Structure and Atom Numbering
For clarity in the subsequent NMR analysis, the atoms of this compound are numbered as follows:
References
Introduction: The Strategic Value of (5-Chloro-1-pentynyl)trimethylsilane
An In-depth Technical Guide to the Core Raw Materials for the Synthesis of (5-Chloro-1-pentynyl)trimethylsilane
This compound is a bifunctional synthetic building block of significant utility in modern organic chemistry. Its structure uniquely combines a protected terminal alkyne with a primary alkyl chloride, offering orthogonal reactivity that enables sequential, selective chemical transformations. The trimethylsilyl (TMS) group serves as a robust yet readily cleavable protecting group for the otherwise acidic acetylenic proton, preventing its interference in base-mediated reactions.[1][2] This allows the alkyl chloride moiety to be manipulated or used in coupling reactions without unintended deprotonation of the alkyne. Subsequently, the TMS group can be removed to liberate the terminal alkyne for further functionalization, such as in "click" chemistry, Sonogashira couplings, or polymerization initiation.[3][4]
This guide provides a detailed examination of the essential raw materials, the underlying reaction mechanism, and a field-proven protocol for the preparation of this versatile intermediate, designed for researchers and drug development professionals who require a deep, practical understanding of its synthesis.
Core Synthetic Rationale: Deprotonation and Silylation
The preparation of this compound is fundamentally a two-step, one-pot process centered on the protection of a terminal alkyne. The strategy hinges on the inherent acidity of the terminal C-H bond of the starting material, 5-chloro-1-pentyne.
-
Deprotonation: The synthesis begins with the deprotonation of 5-chloro-1-pentyne using a potent, non-nucleophilic base. This step generates a highly nucleophilic acetylide anion.
-
Silylation: The resulting acetylide anion is then trapped in situ by an electrophilic silicon source, typically trimethylsilyl chloride (TMSCl). This forms a stable carbon-silicon bond, yielding the desired product.
The choice of reagents and reaction conditions is critical to ensure high yield and purity, primarily by preventing side reactions and ensuring the process goes to completion.
Deep Dive into Core Raw Materials
The success of the synthesis is directly dependent on the quality and handling of the following key reagents.
| Reagent Name | Role in Synthesis | Chemical Formula | Molar Mass ( g/mol ) | Key Physicochemical Properties & Hazards |
| 5-Chloro-1-pentyne | Alkyne Substrate | C₅H₇Cl | 102.56 | Clear, colorless to light brown liquid.[5] BP: ~113 °C.[5] Flammable.[6] |
| n-Butyllithium (n-BuLi) | Strong Base | C₄H₉Li | 64.06 | Powerful deprotonating agent.[7] Typically supplied as a 1.6 M or 2.5 M solution in hexanes.[7] Pyrophoric (ignites spontaneously in air). Highly reactive with water and protic solvents. |
| Trimethylsilyl chloride (TMSCl) | Silylating Agent | C₃H₉ClSi | 108.64 | Electrophilic silicon source.[8] Colorless, volatile liquid that fumes in moist air.[8] BP: 57 °C.[8] Corrosive and reacts with water. |
| Tetrahydrofuran (THF) | Aprotic Solvent | C₄H₈O | 72.11 | Polar aprotic solvent. Must be anhydrous, as any water will quench the n-BuLi. Can form explosive peroxides upon storage. |
The Substrate: 5-Chloro-1-pentyne
5-Chloro-1-pentyne is the foundational starting material.[9] Its terminal alkyne provides the acidic proton (pKa ≈ 25) necessary for deprotonation, while the chloroalkyl chain remains available for subsequent nucleophilic substitution or organometallic coupling reactions. For context, 5-chloro-1-pentyne is often synthesized from 4-pentyn-1-ol by treating it with a sulfonyl chloride (like methanesulfonyl chloride) and a base (like triethylamine) to convert the hydroxyl group into a good leaving group, which is then displaced by a chloride source.[5]
The Deprotonating Agent: n-Butyllithium (n-BuLi)
The deprotonation of a terminal alkyne requires a base significantly stronger than the resulting acetylide anion. n-Butyllithium is the reagent of choice for this transformation due to its exceptional basicity and commercial availability.[7][10] It efficiently and irreversibly deprotonates the alkyne to form a lithium acetylide intermediate and gaseous butane.
Causality Behind Experimental Choice: While other strong bases like Grignard reagents can deprotonate alkynes, n-BuLi is often preferred for its cleaner and faster reaction profile, leading to higher yields.[11][12] The reaction must be conducted under strictly anhydrous and inert conditions (e.g., nitrogen or argon atmosphere) at low temperatures (typically -78 °C) to control its high reactivity and prevent side reactions.
The Silylating Agent: Trimethylsilyl Chloride (TMSCl)
Trimethylsilyl chloride is the quintessential electrophile for this reaction.[8][13] The silicon atom in TMSCl is electron-deficient due to the electronegative chlorine atom, making it susceptible to nucleophilic attack by the lithium acetylide generated in the first step. The reaction proceeds via an Sₙ2-type mechanism at the silicon center, displacing the chloride ion and forming a stable Si-C bond.[2]
Trustworthiness of the Protocol: The use of TMSCl to form trimethylsilyl ethers and alkynes is a cornerstone of protecting group chemistry in organic synthesis.[1][14] The resulting TMS-protected alkyne is stable to a wide range of reaction conditions under which a free alkyne would be reactive, yet it can be selectively deprotected under mild conditions, such as with fluoride ion sources (e.g., tetra-n-butylammonium fluoride, TBAF) or potassium carbonate in methanol.[15]
Visualizing the Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis, from the core raw materials to the final, purified product.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol describes a standard laboratory-scale synthesis. All operations must be performed under an inert atmosphere (e.g., dry nitrogen or argon) using flame-dried or oven-dried glassware to ensure anhydrous conditions.
-
Reaction Setup: Equip a three-necked round-bottom flask with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet.
-
Initial Charging: Add 5-chloro-1-pentyne (1.0 eq) to the flask and dissolve it in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add n-butyllithium (1.05 eq, typically 1.6 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Anion Formation: Stir the mixture at -78 °C for 1 hour after the addition is complete. A pale yellow solution or suspension of the lithium acetylide should form.
-
Silylation: Slowly add trimethylsilyl chloride (1.1 eq) dropwise to the cold reaction mixture.
-
Warming: After the addition of TMSCl, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution while cooling the flask in an ice-water bath.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a clear liquid.
Commercial Availability of Raw Materials
The primary raw materials for this synthesis are readily available from major chemical suppliers, ensuring a reliable supply chain for both research and commercial-scale production.
| Reagent | Example Supplier(s) | Typical Purity / Concentration |
| 5-Chloro-1-pentyne | Sigma-Aldrich, TCI, Alfa Aesar | ≥96-98%[6][16][17] |
| n-Butyllithium | Sigma-Aldrich, American Elements, Ascensus | 1.6 M or 2.5 M in hexanes[7] |
| Trimethylsilyl chloride | Sigma-Aldrich, Gelest, Nordmann | ≥98-99%[18][19] |
| Tetrahydrofuran (Anhydrous) | Major chemical suppliers | ≥99.9%, often with BHT as an inhibitor |
Conclusion
The synthesis of this compound is a robust and well-established procedure rooted in the fundamental principles of organometallic chemistry and protecting group strategy. The selection of high-purity, anhydrous raw materials—namely 5-chloro-1-pentyne, n-butyllithium, trimethylsilyl chloride, and an appropriate aprotic solvent—is paramount. By understanding the causal relationships behind each reagent's function and adhering to a rigorous experimental protocol, researchers can reliably produce this valuable bifunctional intermediate, unlocking its potential for constructing complex molecular architectures in pharmaceutical and materials science applications.
References
- 1. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. This compound 1-Chloro-5-trimethylsilyl-4-pentyne [sigmaaldrich.com]
- 4. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Chloro-1-pentyne | 14267-92-6 [chemicalbook.com]
- 6. 5-氯-1-戊炔 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. assets.ascensusspecialties.com [assets.ascensusspecialties.com]
- 8. Trimethylsilyl chloride - Wikipedia [en.wikipedia.org]
- 9. scbt.com [scbt.com]
- 10. americanelements.com [americanelements.com]
- 11. Grignard Reaction [organic-chemistry.org]
- 12. Trimethylsilylacetylene - Wikipedia [en.wikipedia.org]
- 13. Trimethylsilyl_chloride [chemeurope.com]
- 14. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups [cureffi.org]
- 15. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 16. 5-Chloro-1-pentyne | 14267-92-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 17. 5-Chloro-1-pentyne, 98% | CymitQuimica [cymitquimica.com]
- 18. Trimethylsilyl chloride (75-77-5) at Nordmann - nordmann.global [nordmann.global]
- 19. TRIMETHYLCHLOROSILANE CYLINDER | [gelest.com]
An In-depth Technical Guide to (5-Chloro-1-pentynyl)trimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of (5-Chloro-1-pentynyl)trimethylsilane, a bifunctional organosilane reagent. We will explore its fundamental chemical and physical properties, outline its primary synthetic applications with mechanistic insights, and detail essential safety and handling protocols.
Core Chemical Identity and Properties
This compound is a valuable chemical intermediate characterized by two distinct reactive sites: a terminal alkyne protected by a trimethylsilyl (TMS) group and a primary alkyl chloride. This unique structure allows for selective and sequential chemical transformations, making it a versatile building block in organic synthesis.
The trimethylsilyl group serves as a removable protecting group for the terminal alkyne. This protection is crucial as the acidic proton of a terminal alkyne is incompatible with many organometallic reagents and strong bases used in subsequent reaction steps. The TMS group can be selectively removed under mild conditions, typically using fluoride ion sources (e.g., TBAF) or basic hydrolysis, to reveal the terminal alkyne for further functionalization.
Physicochemical Data
A summary of the key quantitative data for this compound is presented below. These properties are critical for experimental design, including solvent selection, reaction temperature control, and purification methods.
| Property | Value | Reference(s) |
| Molecular Weight | 174.74 g/mol | [1][2] |
| Molecular Formula | C₈H₁₅ClSi | [1][2][3] |
| CAS Number | 77113-48-5 | [4] |
| Density | 0.977 g/mL at 25 °C | [4] |
| Boiling Point | 75-77 °C at 20.6 mmHg | [4] |
| Refractive Index | n20/D 1.4560 | [4] |
| Flash Point | 65 °C (149 °F) - closed cup | [5] |
Key Applications in Synthesis
The primary utility of this compound lies in its role as a precursor to other reactive intermediates, most notably in the field of polymer chemistry.
Synthesis of Anionic Polymerization Initiators
A significant application of this compound is the synthesis of 5-trimethylsilyl-4-pentynyllithium (TMSPLi)[4][6]. This is achieved through a lithium-halogen exchange reaction, where the alkyl chloride is converted to an organolithium reagent.
Reaction Causality: The choice of a lithium-halogen exchange is predicated on the higher reactivity of the carbon-chlorine bond compared to the silicon-carbon or other carbon-carbon bonds within the molecule under the specified reaction conditions. This allows for the selective formation of the desired organolithium species.
This newly formed organolithium compound, TMSPLi, can then act as an initiator for the anionic polymerization of various monomers, such as styrene[4][6]. The presence of the TMS-protected alkyne within the initiator introduces a functional handle at the beginning of the polymer chain.
Post-Polymerization Functionalization
After polymerization, the TMS protecting group on the alkyne can be removed. The resulting terminal alkyne on the polymer chain is a versatile functional group that can participate in a variety of subsequent reactions, most notably "click" chemistry reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the precise and efficient attachment of other molecules, such as fluorescent dyes, biomolecules, or other polymer chains, to the synthesized polymer.
The overall workflow can be visualized as follows:
Caption: Synthetic workflow from starting material to a functionalized polymer.
Experimental Protocol: Synthesis of TMSPLi
This protocol is a representative example and should be adapted and optimized based on specific laboratory conditions and safety assessments.
Objective: To synthesize 5-trimethylsilyl-4-pentynyllithium (TMSPLi) for use as an anionic polymerization initiator.
Materials:
-
This compound
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Lithium metal (dispersion or wire)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a dropping funnel, and an inert gas inlet.
-
Inert Atmosphere: Purge the entire system with dry argon or nitrogen for at least 30 minutes to eliminate atmospheric oxygen and moisture, which would quench the organolithium reagent.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous solvent (e.g., THF) to the flask, followed by freshly cut lithium metal.
-
Initiation: Add a small amount of this compound via the dropping funnel to initiate the reaction. The reaction is often initiated by gentle warming or sonication.
-
Controlled Addition: Once the reaction has initiated (indicated by a color change or gentle reflux), add the remaining this compound dropwise from the addition funnel at a rate that maintains a controlled reaction temperature.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature or with gentle heating until all the lithium metal has been consumed. The resulting solution of TMSPLi is typically used immediately in the subsequent polymerization step.
This protocol is a self-validating system in that the successful formation of the organolithium reagent is a prerequisite for the subsequent polymerization step. The initiation of polymerization serves as confirmation of the protocol's success.
Safety and Handling
This compound is classified as a combustible liquid and can cause serious eye irritation[3].
-
Precautions for Safe Handling:
-
Handle in a well-ventilated area, preferably within a chemical fume hood[1].
-
Avoid contact with skin and eyes. Wear suitable protective clothing, including neoprene or nitrile rubber gloves and chemical goggles[1][3].
-
Keep away from heat, sparks, open flames, and hot surfaces[3].
-
Use non-sparking tools and take measures to prevent the buildup of electrostatic charge[1][3].
-
-
Storage Conditions:
-
In Case of Exposure:
-
Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing[3].
-
Skin: Take off immediately all contaminated clothing and rinse skin with water/shower.
-
Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical[3].
Conclusion
This compound, with a molecular weight of 174.74 g/mol , is a highly versatile bifunctional reagent. Its strategic importance in polymer science is primarily due to its role as a precursor for functional anionic polymerization initiators. The ability to introduce a protected alkyne at the start of a polymer chain, which can later be deprotected and functionalized via click chemistry, offers a powerful tool for the design and synthesis of advanced macromolecular architectures. Proper understanding of its properties and adherence to strict safety protocols are essential for its effective and safe utilization in research and development.
References
An In-depth Technical Guide to the Boiling Point of (5-Chloro-1-pentynyl)trimethylsilane at Reduced Pressure
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive examination of the principles and practices for determining and predicting the boiling point of (5-Chloro-1-pentynyl)trimethylsilane under reduced pressure conditions. As a versatile bifunctional molecule, this organosilane is a valuable intermediate in organic synthesis. A thorough understanding of its physical properties, particularly its boiling point, is critical for its purification and handling, ensuring the integrity of thermally sensitive synthetic pathways.
Introduction: The Synthetic Utility and Thermal Sensitivity of this compound
This compound, with the linear formula Cl(CH₂)₃C≡CSi(CH₃)₃, is a key building block in synthetic chemistry.[1] Its structure incorporates a terminal alkyne protected by a trimethylsilyl (TMS) group and a primary alkyl chloride. This dual functionality allows for a range of orthogonal chemical transformations. A notable application is its use in the synthesis of 5-trimethylsilyl-4-pentynyllithium (TMSPLi), which serves as an effective initiator for the anionic polymerization of styrene.[2]
Given its applications, obtaining high-purity this compound is paramount. Distillation is the primary method for purification. However, like many complex organic molecules, it may be susceptible to decomposition, polymerization, or side reactions at elevated temperatures. Vacuum distillation—distillation under reduced pressure—is the essential technique employed to circumvent this issue.[3] By lowering the ambient pressure, the boiling point of the compound is significantly decreased, enabling purification at a lower, non-destructive temperature.[3][4]
Theoretical Framework: The Physics of Boiling Under Reduced Pressure
A liquid boils when its vapor pressure equals the pressure of the surrounding environment.[4][5] In an open vessel at sea level, this occurs when the vapor pressure reaches atmospheric pressure (approximately 760 mmHg). The relationship between temperature and vapor pressure is non-linear; as temperature increases, vapor pressure rises exponentially.
Reducing the system pressure, for instance by using a vacuum pump, lowers the threshold that the vapor pressure must reach for boiling to commence. This direct relationship is qualitatively understood but can be quantitatively predicted using thermodynamic principles.
The Clausius-Clapeyron Relation
The fundamental thermodynamic principle governing the relationship between vapor pressure and temperature is the Clausius-Clapeyron relation.[3][6] It provides a mathematical approximation of the phase transition boundary between a liquid and a gas. For practical laboratory applications, it helps in estimating the boiling point of a liquid at a specific pressure if its boiling point at another pressure and its enthalpy of vaporization are known.[6]
Pressure-Temperature Nomographs
For routine laboratory work, a pressure-temperature nomograph is an invaluable graphical tool that provides a rapid and convenient method for estimating boiling points at reduced pressures without complex calculations.[7][8][9] A nomograph is constructed based on the Clausius-Clapeyron equation and empirical data for various classes of compounds.[8] By using a straightedge to connect a compound's known boiling point at a given pressure (e.g., atmospheric pressure) with a target pressure on a separate scale, the predicted boiling point under the new pressure can be read from a third scale.[9] It is an indispensable tool for planning vacuum distillations.
Boiling Point Data for this compound
Experimental data is the most reliable source for determining the boiling point of a compound. For this compound, the literature provides a specific boiling point under vacuum conditions.
| Pressure (mmHg) | Boiling Point (°C) | Source |
| 20.6 | 75 - 77 | Sigma-Aldrich[10] |
This data point is the cornerstone for both practical purification and theoretical predictions at other pressures.
Experimental Protocol: Vacuum Distillation for Boiling Point Determination
The following protocol outlines a robust method for the purification of this compound and the precise determination of its boiling point at a given reduced pressure. This procedure is designed to ensure accuracy and safety.
Safety Considerations
-
This compound is a combustible liquid with a flash point of 65 °C (149 °F). All heating should be conducted using a heating mantle, and no open flames should be present.
-
The procedure involves glassware under vacuum, which carries a risk of implosion. A blast shield should be used, and glassware must be inspected for cracks or defects prior to use.
-
Appropriate Personal Protective Equipment (PPE), including safety glasses or a face shield, and gloves, must be worn at all times.
-
The distillation should be performed in a well-ventilated fume hood.[10]
Apparatus
-
Round-bottom flask (appropriately sized for the sample volume)
-
Magnetic stir bar
-
Heating mantle with a stirrer
-
Claisen or three-way distillation head
-
Thermometer with adapter
-
Liebig or Vigreux condenser
-
Vacuum take-off adapter
-
Receiving flask(s)
-
Digital manometer or McLeod gauge
-
Cold trap (optional, but highly recommended to protect the pump)
-
Vacuum pump (capable of reaching the desired pressure)
-
Thick-walled vacuum tubing
-
Keck clips or other joint clamps
Step-by-Step Methodology
-
Preparation : Place the crude this compound and a magnetic stir bar into a dry round-bottom flask. The flask should not be more than two-thirds full.
-
Assembly : Assemble the distillation apparatus as illustrated in the diagram below. Ensure all glass joints are lightly greased with vacuum grease and securely clamped. Place the thermometer bulb so that the top is level with the bottom of the side-arm leading to the condenser.
-
Evacuation : Turn on the condenser cooling water. Begin stirring the liquid. Slowly and carefully open the system to the vacuum pump. The pressure should gradually decrease. Monitor the manometer until the desired pressure is reached and stable. A slow bubbling may occur as dissolved gases are removed.
-
Heating : Once the pressure is stable, begin to gently heat the distillation flask using the heating mantle.
-
Equilibration and Fraction Collection : Increase the temperature gradually until the liquid begins to boil and a reflux ring of condensate starts to climb the distillation head. When the vapor temperature reaches a stable plateau and the first drops of distillate appear in the condenser, record both the temperature and the pressure. This stable temperature is the boiling point at that specific pressure.
-
Shutdown : After collecting the desired fraction, turn off the heater and allow the system to cool. Once cooled, slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump.
Visual Workflow of the Experimental Setup
Caption: Diagram of a standard laboratory vacuum distillation setup.
Predicting Boiling Points Using a Nomograph
If an atmospheric boiling point were known or could be estimated, a nomograph could predict the boiling point at any reduced pressure. The reverse is also true. Using the known data point (75-77 °C at 20.6 mmHg), we can estimate the boiling point at other pressures.
Logical Workflow for Nomograph Use
Caption: Logical steps for using a pressure-temperature nomograph.
This predictive power is invaluable for process optimization, allowing a scientist to select a vacuum pump and operating pressure that will result in a boiling point well below the thermal decomposition temperature of the compound.
Conclusion
The boiling point of this compound has been experimentally determined to be 75-77 °C at a reduced pressure of 20.6 mmHg.[10] This data is crucial for the purification of this important synthetic intermediate via vacuum distillation, a technique that lowers the boiling point to prevent thermal degradation. The principles of the Clausius-Clapeyron relation and the practical application of pressure-temperature nomographs provide a solid theoretical and predictive foundation for scientists. The detailed experimental protocol provided herein offers a self-validating system for accurately determining this key physical property, ensuring the synthesis of high-purity material for research and development.
References
- 1. This compound 1-Chloro-5-trimethylsilyl-4-pentyne [sigmaaldrich.com]
- 2. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]
- 3. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. umsl.edu [umsl.edu]
- 8. P vs. T data [sites.science.oregonstate.edu]
- 9. Nomograph for the calculation of boiling points under vacuum - [www.rhodium.ws] [chemistry.mdma.ch]
- 10. echemi.com [echemi.com]
Methodological & Application
Application Notes & Protocols: Strategic Use of (5-Chloro-1-pentynyl)trimethylsilane in Sonogashira Coupling for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of a Bifunctional Alkyne
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This powerful transformation, typically catalyzed by a combination of palladium and copper species, operates under mild conditions, demonstrating remarkable functional group tolerance and reliability.[1][4] Its application is extensive, particularly in the synthesis of pharmaceuticals, natural products, and advanced organic materials where the rigid, linear alkyne linker is a desirable structural motif.[5][6][7][8]
Alkynes are not merely structural linkers; they are versatile functional groups pivotal in medicinal chemistry and drug design.[7][][10] (5-Chloro-1-pentynyl)trimethylsilane emerges as a particularly strategic building block for Sonogashira couplings. It is a bifunctional reagent designed for multi-stage synthetic strategies:
-
The Trimethylsilyl (TMS) Group: This unit serves as a robust protecting group for the acidic terminal alkyne proton. This protection is critical for preventing the common side reaction of oxidative alkyne homocoupling (Glaser coupling), which is often promoted by the copper co-catalyst in the presence of oxygen.[1] The TMS group can be selectively removed under mild conditions post-coupling, unmasking the terminal alkyne for further transformations.
-
The Terminal Chloro-Alkyl Chain: The chloropentyl chain introduces a versatile electrophilic handle at the distal end of the molecule. After the Sonogashira coupling has been successfully performed, this chloride can be displaced by a wide range of nucleophiles, enabling the introduction of diverse functionalities such as azides (for click chemistry), amines, thiols, and more.
This application note provides a comprehensive guide to the theory, application, and practical execution of Sonogashira couplings using this compound, including detailed protocols, mechanistic insights, and strategies for subsequent functionalization.
Reaction Principle and Catalytic Mechanism
The efficacy of the Sonogashira reaction lies in the synergistic interplay of two interconnected catalytic cycles: a primary palladium cycle and a copper co-catalyst cycle.[1][11] A thorough understanding of this mechanism is crucial for optimizing reaction conditions and troubleshooting.
The Dual Catalytic Cycle:
-
Palladium Cycle (The C-C Bond Factory):
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl or vinyl halide (Ar-X) to the active, low-valent Pd(0) catalyst, forming a Pd(II) intermediate.
-
Transmetalation: This Pd(II) species then undergoes transmetalation with a copper(I) acetylide, which is generated in the copper cycle. The alkynyl group is transferred from copper to palladium, displacing a halide ion.
-
Reductive Elimination: The resulting diorganopalladium(II) complex rapidly undergoes reductive elimination, forming the desired C(sp²)-C(sp) bond of the final product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.
-
-
Copper Cycle (The Alkyne Activator):
-
Deprotonation: In the presence of an amine base, the terminal alkyne is deprotonated.
-
Copper Acetylide Formation: The copper(I) salt (typically CuI) reacts with the deprotonated alkyne to form a key copper(I) acetylide intermediate. This species is significantly more nucleophilic than the parent alkyne and is poised to participate in the transmetalation step of the palladium cycle.
-
The TMS group on this compound does not directly participate in the catalytic cycle but prevents the alkyne from being deprotonated and forming a copper acetylide, thus precluding its use as the "terminal alkyne" component. The reagent is designed to be coupled after its TMS group has been removed, or it can be used in an "inverse" Sonogashira coupling if converted to an alkynyl halide. For the standard Sonogashira, a terminal alkyne is coupled to an aryl/vinyl halide. This guide will focus on a workflow where the TMS-protected chloroalkyne is first coupled to an aryl halide, followed by deprotection and further reaction.
However, for clarity on the general mechanism that makes the reaction work, the following diagram illustrates the standard process with a generic terminal alkyne.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]
- 8. researchgate.net [researchgate.net]
- 10. The stereo-divergent functionalization of alkynes: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01579K [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: A Guide to the Deprotection of (5-Chloro-1-pentynyl)trimethylsilane
Introduction: The Strategic Use and Removal of the Trimethylsilyl Protecting Group
In the landscape of modern organic synthesis, particularly in the construction of complex molecules for drug discovery and materials science, the terminal alkyne is a cornerstone functional group. Its utility in powerful transformations like the Sonogashira coupling, "click" chemistry, and alkynylation reactions is unparalleled. However, the acidic nature of the terminal acetylenic proton (pKa ≈ 25) necessitates a protection strategy to prevent unwanted side reactions in the presence of bases or nucleophiles.
The trimethylsilyl (TMS) group is arguably the most common and versatile protecting group for terminal alkynes.[1][2] Its popularity stems from several key advantages:
-
Facile Introduction: Easily installed using reagents like chlorotrimethylsilane (TMSCl) after deprotonation of the alkyne.[1]
-
Inertness: Robust enough to withstand a wide range of non-nucleophilic and non-basic reaction conditions.
-
Clean Removal: Can be cleaved under mild and selective conditions to regenerate the parent alkyne.[3][4]
This guide focuses specifically on the deprotection of (5-Chloro-1-pentynyl)trimethylsilane (CAS 77113-48-5)[5][6][7], a bifunctional building block where the terminal alkyne is masked by a TMS group. The presence of the primary alkyl chloride introduces an additional layer of complexity, demanding a deprotection strategy that is orthogonal to this potentially reactive site. The choice of reagent and conditions is therefore critical to avoid unwanted intramolecular cyclization or intermolecular substitution reactions, ensuring the integrity of the target molecule, 5-chloro-1-pentyne.
This document provides a detailed examination of the mechanisms, protocols, and critical considerations for the successful deprotection of this substrate, designed for researchers in synthetic and medicinal chemistry.
The Chemistry of Deprotection: Mechanistic Insights
Understanding the mechanism of TMS cleavage is fundamental to troubleshooting and optimizing the reaction. The driving force behind the deprotection is the exceptional stability of the silicon-oxygen or silicon-fluorine bond that is formed.
Fluoride-Mediated Deprotection (e.g., TBAF)
Fluoride ions exhibit an extremely high affinity for silicon, making fluoride-based reagents highly effective for cleaving Si-C bonds. The reaction proceeds via a hypervalent silicon intermediate.
-
Mechanism: The fluoride ion (from a source like Tetrabutylammonium Fluoride, TBAF) performs a nucleophilic attack on the silicon atom of the TMS group. This forms a pentacoordinate, negatively charged silicate intermediate. This intermediate is unstable and collapses, cleaving the weakest bond, which is the Si-C(alkyne) bond. The resulting acetylide anion is then protonated by a proton source in the reaction mixture (often residual water in the TBAF solution or during aqueous work-up) to yield the terminal alkyne.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 3. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 4. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (5-氯-1-戊炔基)三甲基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound 1-Chloro-5-trimethylsilyl-4-pentyne [sigmaaldrich.com]
- 7. (5-クロロ-1-ペンチニル)トリメチルシラン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols: (5-Chloro-1-pentynyl)trimethylsilane as a Functional Initiator for Controlled Styrene Polymerization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the application of (5-Chloro-1-pentynyl)trimethylsilane as a functional initiator in the controlled radical polymerization of styrene. We will delve into the mechanistic rationale for its use, particularly within the framework of Atom Transfer Radical Polymerization (ATRP), and provide a comprehensive, step-by-step protocol for its implementation. The resulting α-alkynyl-functionalized polystyrene offers a versatile platform for post-polymerization modifications via "click" chemistry, enabling the synthesis of advanced polymer architectures and bioconjugates relevant to drug delivery and materials science.
Introduction: The Power of Functional Initiators in Polymer Synthesis
In the realm of polymer chemistry, the ability to precisely control polymer architecture and functionality is paramount. Controlled/"living" radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), have revolutionized the synthesis of well-defined polymers with predetermined molecular weights and narrow molecular weight distributions.[1][2] A key advantage of these methods is the ability to employ functional initiators, which serve as the starting point of the polymer chain and introduce a specific chemical group at the α-terminus.[3] This approach allows for the direct incorporation of desired functionalities without the need for complex post-polymerization modifications.[3]
This compound is a bifunctional molecule featuring a chloroalkane group, which can act as an initiator for ATRP, and a trimethylsilyl-protected alkyne, a valuable handle for post-polymerization modification via azide-alkyne "click" chemistry. Its use as an initiator opens the door to the synthesis of α-alkynyl-functionalized polystyrene, a versatile precursor for a wide range of advanced materials.
Mechanistic Insight: ATRP of Styrene Initiated by this compound
Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that relies on a reversible equilibrium between active (propagating) and dormant polymer chains.[4] This equilibrium is mediated by a transition metal complex, typically a copper(I) halide complexed with a nitrogen-based ligand.[4]
The polymerization of styrene using this compound as an initiator proceeds through the following key steps:
-
Initiation: The carbon-chlorine bond in this compound is homolytically cleaved by the copper(I) complex (e.g., Cu(I)Br/PMDETA), generating a carbon-centered radical and the oxidized copper(II) complex (Cu(II)Br₂/PMDETA). This radical then adds to the first styrene monomer, initiating the polymer chain.
-
Propagation: The newly formed polystyryl radical propagates by adding to subsequent styrene monomers.
-
Deactivation: The propagating radical is reversibly deactivated by the Cu(II) complex, reforming a dormant polymer chain with a halogen end-group and regenerating the Cu(I) complex. This rapid and reversible deactivation process keeps the concentration of active radicals low, minimizing termination reactions and allowing for controlled chain growth.[2]
This controlled process results in the formation of polystyrene chains with a (trimethylsilyl-protected)-pentynyl group at the α-terminus and a bromine atom at the ω-terminus.
Figure 1: Simplified workflow of ATRP initiation and propagation.
Experimental Protocol: Synthesis of α-(5-trimethylsilyl-4-pentynyl)-polystyrene
This protocol details the synthesis of α-(5-trimethylsilyl-4-pentynyl)-polystyrene via ATRP.
3.1. Materials
| Reagent | CAS Number | Supplier | Purity | Notes |
| Styrene | 100-42-5 | Sigma-Aldrich | ≥99% | Inhibitor removed prior to use. |
| This compound | 77113-48-5 | Sigma-Aldrich | 97% | Initiator.[5] |
| Copper(I) bromide (CuBr) | 7787-70-4 | Sigma-Aldrich | 99.99% | Purified before use. |
| N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | 3030-47-5 | Sigma-Aldrich | ≥99% | Ligand. |
| Anisole | 100-66-3 | Sigma-Aldrich | 99.7% | Anhydrous, solvent. |
| Methanol | 67-56-1 | Fisher Scientific | ACS Grade | For precipitation. |
| Tetrahydrofuran (THF) | 109-99-9 | Sigma-Aldrich | ≥99.9% | For GPC analysis. |
3.2. Equipment
-
Schlenk line and glassware
-
Magnetic stirrer with heating plate
-
Syringes and needles
-
Temperature controller
-
Gel Permeation Chromatography (GPC) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
3.3. Procedure
3.3.1. Purification of Reagents
-
Styrene: Pass styrene through a column of basic alumina to remove the inhibitor. Store under an inert atmosphere at 4 °C.
-
CuBr: Stir CuBr in glacial acetic acid, filter, wash with ethanol, then diethyl ether, and dry under vacuum.
3.3.2. Polymerization
The target degree of polymerization (DP) for this example is 100, leading to a polystyrene of approximately 10,400 g/mol . The molar ratio of reagents will be [Styrene]:[Initiator]:[CuBr]:[PMDETA] = 100:1:1:1.
-
To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).
-
Seal the flask with a rubber septum, and cycle between vacuum and argon three times to ensure an inert atmosphere.
-
Add anisole (5 mL) via a degassed syringe.
-
Add PMDETA (21 µL, 0.1 mmol) via a degassed syringe. The solution should turn green/blue.
-
Add the purified styrene (11.4 mL, 100 mmol) via a degassed syringe.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Finally, add this compound (17.5 mg, 0.1 mmol) via a degassed syringe to start the polymerization.
-
Immerse the flask in a preheated oil bath at 110 °C and stir.
-
Monitor the reaction progress by taking samples periodically for ¹H NMR (to determine monomer conversion) and GPC (to determine molecular weight and polydispersity).
3.3.3. Termination and Purification
-
After the desired conversion is reached (e.g., ~50-70% to ensure good end-group fidelity), cool the flask to room temperature and expose the reaction mixture to air to quench the polymerization.
-
Dilute the mixture with THF (~5 mL).
-
Pass the solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by slowly adding the solution to a large excess of cold methanol (~200 mL) with vigorous stirring.
-
Collect the white polymer by filtration, wash with methanol, and dry under vacuum at 40 °C to a constant weight.
3.4. Characterization
-
¹H NMR: Confirm the polymer structure and calculate the monomer conversion. The presence of the trimethylsilyl protons at ~0.15 ppm will confirm the incorporation of the initiator.
-
GPC: Determine the number-average molecular weight (Mₙ) and the polydispersity index (PDI = Mₙ/Mₙ). A PDI value close to 1.1 is indicative of a controlled polymerization.
Expected Results and Data
The following table provides expected data for a typical ATRP of styrene initiated by this compound.
| Parameter | Value |
| Target Mₙ ( g/mol ) | 10,400 |
| Monomer Conversion (%) | 65 |
| Experimental Mₙ (GPC, g/mol ) | ~7,000 |
| Polydispersity Index (PDI) | ≤ 1.2 |
| α-End Group | -(CH₂)₃-C≡C-Si(CH₃)₃ |
| ω-End Group | -Br |
Post-Polymerization Modification: Gateway to Advanced Architectures
The true utility of employing this compound as an initiator lies in the versatility of the terminal alkyne group. After deprotection of the trimethylsilyl group (e.g., using tetrabutylammonium fluoride), the terminal alkyne can be readily functionalized using copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. This allows for the conjugation of the polystyrene chains to a wide variety of molecules, including:
-
Biomolecules (peptides, proteins, DNA) for drug delivery applications.
-
Fluorescent dyes for imaging.
-
Other polymer chains to create block copolymers.
-
Surfaces for the creation of functional materials.
Figure 2: Workflow from functional initiator to modified polymer.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High PDI (> 1.5) | Impurities in monomer or solvent (e.g., water, oxygen). Insufficient deoxygenation. Incorrect ratio of reagents. | Ensure all reagents and solvents are pure and anhydrous. Thoroughly degas the reaction mixture. Double-check calculations for reagent amounts. |
| Low Initiator Efficiency | Impurities in the initiator. Side reactions. | Use high-purity initiator. Optimize reaction temperature and time to minimize side reactions. |
| Bimodal GPC Trace | Chain transfer reactions. Presence of impurities that can initiate polymerization. | Lower the polymerization temperature. Ensure the purity of all components. |
| No Polymerization | Inactive catalyst. Presence of excess inhibitor. | Use freshly purified CuBr. Ensure complete removal of inhibitor from styrene. |
Conclusion
This compound serves as a highly effective functional initiator for the atom transfer radical polymerization of styrene. This approach provides a straightforward method for the synthesis of well-defined α-alkynyl-functionalized polystyrene. The presence of the versatile alkyne terminus opens up a plethora of possibilities for post-polymerization modification via "click" chemistry, making it a valuable tool for researchers in materials science, nanotechnology, and drug development.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. Use of functional ATRP initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 4. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
- 5. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]
Topic: Cross-Coupling Reactions Involving the Chloro Group of (5-Chloro-1-pentynyl)trimethylsilane
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Potential of a Versatile Building Block
(5-Chloro-1-pentynyl)trimethylsilane, with its terminal TMS-protected alkyne and a primary alkyl chloride handle, represents a valuable bifunctional building block in modern organic synthesis.[1] The trimethylsilyl group offers stability and allows for selective deprotection and further transformation, while the chloroalkane moiety provides a site for carbon-carbon bond formation. However, the synthetic utility of this substrate is often hampered by the inherent inertness of the C(sp³)–Cl bond. Unlike their more reactive bromide and iodide counterparts, alkyl chlorides present a significant challenge for classical palladium-catalyzed cross-coupling reactions due to the difficulty of the oxidative addition step.[2][3]
This guide moves beyond theoretical discussions to provide detailed application notes and actionable protocols for successfully employing this compound in advanced cross-coupling strategies. We will explore three distinct, field-proven catalytic systems capable of activating this challenging C(sp³)–Cl bond: an earth-abundant iron-catalyzed Kumada-type coupling, a functional-group-tolerant nickel-catalyzed Negishi coupling, and a state-of-the-art dual photoredox/nickel-catalyzed cross-electrophile coupling. Each section explains the causality behind the chosen methodology, providing researchers with the knowledge to not only replicate the protocols but also to adapt them for their specific synthetic challenges.
Part 1: Iron-Catalyzed Kumada-Type Coupling with Aryl Grignard Reagents
Scientific Rationale & Expertise
The use of iron, an inexpensive, non-toxic, and abundant metal, has seen a resurgence in cross-coupling chemistry.[4] Pioneering work by Kochi in the 1970s and significant modern advancements have established iron complexes as potent catalysts for coupling alkyl halides with Grignard reagents.[4][5] For a primary alkyl chloride like our substrate, iron catalysis offers a robust and economical solution. The mechanism is believed to involve the reduction of the Fe(III) precatalyst by the Grignard reagent to a low-valent, highly reactive iron species that facilitates the coupling. The addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) is often crucial, as it helps to solubilize the catalyst and suppress undesirable side reactions.[5]
Experimental Protocol: Arylation of this compound
Objective: To synthesize (5-Aryl-1-pentynyl)trimethylsilane via iron-catalyzed Kumada-type coupling.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Arylmagnesium bromide (e.g., Phenylmagnesium bromide, 1.2 equiv, 1.0 M solution in THF)
-
Tris(acetylacetonato)iron(III) [Fe(acac)₃] (0.05 equiv)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA) (0.10 equiv)
-
Anhydrous Tetrahydrofuran (THF), freshly distilled from Na/benzophenone
-
Flame-dried Schlenk flasks, argon or nitrogen supply, magnetic stirrer, and syringes
Procedure:
-
To a flame-dried 25 mL Schlenk flask under an inert atmosphere (Argon), add Fe(acac)₃ (5 mol%).
-
Add anhydrous THF (5 mL) to dissolve the catalyst.
-
Add this compound (1.0 equiv) to the flask via syringe, followed by TMEDA (10 mol%).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the arylmagnesium bromide solution (1.2 equiv) dropwise over 15-20 minutes. The slow addition is critical to control the reaction exotherm and minimize side reactions.[4]
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or GC-MS (typically 2-4 hours).
-
Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution (10 mL) at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient) to yield the desired coupled product.
Catalytic Cycle & Visualization
The proposed catalytic cycle for the iron-catalyzed Kumada coupling involves the formation of a low-valent iron species that undergoes oxidative addition with the alkyl halide. Subsequent transmetalation with the Grignard reagent and reductive elimination furnishes the product and regenerates the active catalyst.
Part 2: Nickel-Catalyzed Negishi Coupling with Organozinc Reagents
Scientific Rationale & Expertise
For substrates bearing sensitive functional groups, the highly reactive Grignard reagents used in Kumada couplings can be problematic.[6] The Negishi coupling, which utilizes more tolerant organozinc reagents, offers a powerful alternative.[7] Nickel catalysts, particularly when paired with specific ligands like pybox or diamines, have proven exceptionally effective for coupling unactivated alkyl halides, including chlorides.[8][9] The key to success is selecting a ligand that promotes the desired reductive elimination step over competing pathways like β-hydride elimination.[10] For our substrate, which lacks β-hydrogens on the carbon adjacent to the TMS-alkyne, this side reaction is less of a concern, but the principle of ligand-accelerated catalysis remains paramount.
Experimental Protocol: Negishi Coupling of this compound
Objective: To couple this compound with an organozinc reagent.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Organozinc reagent (e.g., Alkyl-, Aryl-, or Vinylzinc halide, 1.5 equiv)
-
NiCl₂(dme) or Ni(cod)₂ (0.05 equiv)
-
Ligand (e.g., s-Bu-Pybox or bathophenanthroline, 0.05-0.10 equiv)
-
Anhydrous solvent (e.g., THF or DMA)
-
Inert atmosphere glovebox or Schlenk line is highly recommended.
Procedure:
-
Preparation of the Organozinc Reagent (if not commercially available): In a glovebox or under argon, prepare the organozinc reagent by treating the corresponding organolithium or Grignard reagent with anhydrous ZnCl₂ (1.0 M in THF).
-
Catalyst Preparation: In a separate flame-dried Schlenk flask, add the nickel precatalyst (5 mol%) and the chosen ligand (5-10 mol%).
-
Add anhydrous solvent (e.g., THF, 3 mL) and stir for 15 minutes to allow for complex formation.
-
Coupling Reaction: To the catalyst mixture, add this compound (1.0 equiv).
-
Add the solution of the organozinc reagent (1.5 equiv) to the reaction flask.
-
Heat the reaction mixture to the appropriate temperature (typically 60-80 °C) and stir until completion (monitor by GC-MS, 6-24 hours).
-
Work-up: Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to isolate the coupled product.
Catalytic Cycle & Visualization
The nickel-catalyzed Negishi coupling follows a classical cross-coupling cycle. A Ni(0) species, generated in situ, undergoes oxidative addition into the C–Cl bond. Transmetalation with the organozinc reagent followed by reductive elimination yields the product and regenerates the Ni(0) catalyst.
Part 3: Dual Photoredox/Nickel-Catalyzed Cross-Electrophile Coupling
Scientific Rationale & Expertise
Representing a paradigm shift in activating inert bonds, dual photoredox/nickel catalysis enables the coupling of alkyl chlorides under exceptionally mild conditions.[11][12] This strategy circumvents the challenging oxidative addition step entirely. Instead, a photocatalyst, upon excitation by visible light, initiates a process that generates a silyl radical.[13] This radical performs a halogen-atom abstraction from the alkyl chloride, a kinetically favorable process, to generate an alkyl radical.[3] This radical is then trapped by a low-valent nickel complex, entering a separate nickel catalytic cycle that culminates in C–C bond formation.[11] This method is renowned for its extraordinary functional group tolerance and its ability to couple two different electrophiles.
Experimental Protocol: Cross-Electrophile Coupling with an Aryl Halide
Objective: To couple this compound with an aryl bromide or chloride.
Reagents & Equipment:
-
This compound (1.5 equiv)
-
Aryl Halide (e.g., 4-Bromobenzonitrile, 1.0 equiv)
-
Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 0.01 equiv)
-
Nickel Catalyst (e.g., NiCl₂·glyme, 0.05 equiv)
-
Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy), 0.05 equiv)
-
Silyl Radical Precursor (e.g., tris(trimethylsilyl)silane (TTMSS) or a novel aminosilane reagent, 1.5 equiv)[11]
-
Organic Base (e.g., 2,6-Lutidine, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Acetone or DMA)
-
Schlenk tubes or vials, blue LED light source, stirring plate.
Procedure:
-
In a glovebox, add the nickel catalyst (5 mol%), ligand (5 mol%), and photocatalyst (1 mol%) to an oven-dried vial.
-
Add the aryl halide (1.0 equiv), the organic base (2.0 equiv), and a magnetic stir bar.
-
Remove the vial from the glovebox and add the degassed solvent (to 0.1 M concentration).
-
Add this compound (1.5 equiv) and the silyl radical precursor (1.5 equiv) via syringe.
-
Place the vial in front of a blue LED light source (approx. 2-3 cm away) and stir vigorously at room temperature. Use a fan to maintain ambient temperature.
-
Monitor the reaction by GC-MS. Reactions are typically complete within 12-24 hours.
-
Upon completion, remove the vial from the light source. Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Catalytic Cycle & Visualization
This process involves two interconnected catalytic cycles. The photocatalytic cycle generates an alkyl radical from the alkyl chloride via halogen-atom transfer. The nickel cycle uses this radical to form the C(sp³)–C(sp²) bond with the aryl halide coupling partner.
Summary & Comparative Analysis
The choice of method depends on the specific synthetic goal, available resources, and functional group tolerance required.
| Feature | Iron-Catalyzed Kumada | Nickel-Catalyzed Negishi | Dual Photoredox/Nickel |
| Catalyst | Fe(acac)₃ (Inexpensive)[14] | NiCl₂(dme) / Ligand | NiCl₂·glyme / Ir-Photocatalyst[11] |
| Nucleophile | Aryl Grignard Reagent | Organozinc Reagent | Not applicable (Cross-Electrophile) |
| Coupling Partner | Aryl Group | Alkyl, Vinyl, Aryl Groups[7] | Aryl or Vinyl Halide |
| Conditions | 0 °C to RT | 60 - 80 °C | Room Temperature, Blue Light |
| Pros | Low cost, simple setup | Good functional group tolerance[8] | Extremely mild, exceptional functional group tolerance, novel reactivity[3] |
| Cons | Limited functional group tolerance (strong base/nucleophile)[6] | Requires pre-formation of organozinc reagent, higher temperatures | Requires specialized photocatalyst and light setup |
References
- 1. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Cross-Electrophile Coupling of Unactivated Alkyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates [organic-chemistry.org]
- 8. Cross-coupling reactions of unactivated alkyl halides [dspace.mit.edu]
- 9. Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
- 14. pubs.acs.org [pubs.acs.org]
Application Note: Synthesis of 5-Trimethylsilyl-4-pentynyllithium via Lithium-Halogen Exchange
Abstract
This document provides a comprehensive guide for the synthesis of 5-trimethylsilyl-4-pentynyllithium, a valuable functionalized organolithium reagent. The protocol details the preparation from commercially available (5-Chloro-1-pentynyl)trimethylsilane via a lithium-halogen exchange reaction. Organolithium reagents are powerful nucleophiles and strong bases integral to modern organic synthesis, particularly in the formation of carbon-carbon bonds.[1][2] This specific reagent serves as a functionalized initiator for anionic polymerization, enabling the introduction of a terminal alkyne group, which is amenable to further modifications such as "click" chemistry.[3][4] This guide emphasizes safe handling practices for pyrophoric organolithium compounds, detailed experimental procedures, and the mechanistic rationale behind the synthesis.
Introduction and Mechanistic Overview
Organolithium reagents are a cornerstone of synthetic chemistry, prized for their high reactivity in forming new C-C bonds.[1] While traditionally prepared by the reaction of an organic halide with lithium metal, an increasingly common and often milder method is the lithium-halogen exchange.[5][6] This reaction involves the exchange of a halogen on an organic substrate with a lithium atom from an existing organolithium compound, typically an alkyllithium such as n-butyllithium (n-BuLi).[1][5]
The synthesis of 5-trimethylsilyl-4-pentynyllithium from this compound proceeds via this exchange mechanism. The reaction is an equilibrium process, driven forward by the formation of a more stable organolithium species.[2] In this case, the equilibrium favors the formation of the desired product because the resulting lithiated species is attached to a primary (sp³) carbon, which is generally more stable than the alkyllithium reagent used for the exchange. The reaction is typically rapid, even at very low temperatures (-78 °C), which helps to suppress potential side reactions.[1]
Reaction Mechanism: Lithium-Halogen Exchange
The exchange process is believed to proceed through an "ate" complex intermediate or a four-centered transition state, as depicted below.
Figure 1: Proposed mechanism for lithium-halogen exchange.
Critical Safety Protocols for Organolithium Reagents
WARNING: Organolithium reagents like n-butyllithium are extremely reactive, pyrophoric (ignite spontaneously in air), and corrosive.[7][8] All operations must be conducted under a strict inert atmosphere (Nitrogen or Argon) by trained personnel.
| Equipment / Practice | Rationale |
| Personal Protective Equipment (PPE) | A flame-resistant lab coat (e.g., Nomex), chemical splash goggles, and a face shield are mandatory.[9][10] Nitrile gloves should be worn under neoprene or butyl gloves for adequate chemical resistance.[8][9] |
| Inert Atmosphere | A Schlenk line or glovebox is required to rigorously exclude air and moisture, which react violently with organolithiums.[7][10] |
| Glassware Preparation | All glassware must be oven-dried (e.g., at 120 °C for several hours) and cooled under a stream of inert gas or in a desiccator to remove all traces of moisture.[7][10] |
| Syringe/Cannula Technique | Use of gas-tight syringes or double-tipped needles (cannula) is required for transferring reagents to maintain the inert atmosphere.[8][10] Syringes must be dried and purged with inert gas before use.[10] |
| Emergency Preparedness | A Class D fire extinguisher (for combustible metals) or a dry powder (ABC) extinguisher must be immediately accessible. DO NOT use water or CO₂ extinguishers. An emergency shower and eyewash station must be nearby.[11] Always work with a colleague present (buddy system).[8] |
| Quenching and Disposal | Unused reagents and reaction residues must be quenched carefully. This is typically done by slow addition to a non-protic solvent like isopropanol in an inert solvent like heptane, at low temperature.[10] The resulting solution is disposed of as hazardous waste.[8][10] |
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Supplier Example |
| This compound | C₈H₁₅ClSi | 174.74 | 77113-48-5 | Sigma-Aldrich |
| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | 109-72-8 | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Sigma-Aldrich |
Experimental Protocol
This protocol describes the in situ generation of 5-trimethylsilyl-4-pentynyllithium. Organolithium reagents are typically not isolated and are used directly in subsequent reactions.
Workflow Overview
Figure 2: Experimental workflow for the synthesis.
Step-by-Step Procedure
Reagent Quantities for a 10 mmol Scale Reaction:
| Reagent | Amount | Moles (mmol) |
| This compound | 1.75 g (1.79 mL) | 10.0 |
| n-Butyllithium (2.5 M in hexanes) | 4.0 mL | 10.0 |
| Anhydrous THF | 50 mL | - |
-
System Preparation: Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen/argon inlet, and a low-temperature thermometer. Flame-dry the entire apparatus under vacuum and backfill with inert gas. Allow the system to cool to room temperature.
-
Rationale: Complete exclusion of atmospheric moisture is the most critical parameter for success and safety in organolithium chemistry.[7]
-
-
Initial Setup: Place the flask in a dry ice/acetone bath to cool the internal temperature to -78 °C.
-
Reagent Addition: a. Using a dry syringe, add 50 mL of anhydrous THF to the reaction flask. b. Add 1.75 g (1.79 mL) of this compound to the cold THF solution via syringe.
-
Rationale: The substrate is added first to ensure it is present in excess relative to the highly reactive n-BuLi during the addition, minimizing potential side reactions.
-
-
Lithium-Halogen Exchange: a. Slowly add 4.0 mL of 2.5 M n-BuLi solution dropwise via syringe over 15 minutes. Ensure the syringe is purged with inert gas before drawing the reagent from the Sure/Seal™ bottle.[8] b. Maintain the internal temperature below -70 °C during the addition. A slight yellow color may develop.
-
Rationale: A slow, controlled addition at low temperature is crucial to manage the exothermic nature of the reaction and prevent side reactions, such as attack on the solvent.[1]
-
-
Reaction Completion: Stir the resulting solution at -78 °C for an additional 1 hour.
-
Rationale: The lithium-halogen exchange is typically very fast, but a 1-hour stir time ensures the reaction proceeds to completion.[5]
-
-
In Situ Use: The solution of 5-trimethylsilyl-4-pentynyllithium is now ready for subsequent reactions (e.g., quenching with an electrophile, or use as a polymerization initiator). It is not isolated due to its inherent instability.
Applications and Further Steps
The primary application of 5-trimethylsilyl-4-pentynyllithium is as a functionalized initiator for anionic polymerization, particularly of monomers like styrene.[3][4][12] The resulting polymer will contain a trimethylsilyl-protected alkyne at one terminus. This alkyne can be deprotected and subsequently used in a variety of coupling reactions, most notably copper-catalyzed azide-alkyne cycloaddition ("click" chemistry), allowing for the facile synthesis of block copolymers or polymer-biomolecule conjugates.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield of Desired Product | Wet glassware, solvent, or substrate. | Ensure all components are rigorously dried. Use freshly opened anhydrous solvent or solvent from a purification system. |
| Inactive n-BuLi reagent. | Titrate the n-BuLi solution before use to determine its exact concentration. | |
| Formation of Side Products | Reaction temperature was too high. | Maintain strict temperature control at -78 °C throughout the addition and reaction. |
| Rate of n-BuLi addition was too fast. | Add the n-BuLi solution slowly and dropwise. |
References
- 1. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 2. resources.saylor.org [resources.saylor.org]
- 3. This compound 1-Chloro-5-trimethylsilyl-4-pentyne [sigmaaldrich.com]
- 4. This compound 1-Chloro-5-trimethylsilyl-4-pentyne [sigmaaldrich.com]
- 5. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. ehs.uci.edu [ehs.uci.edu]
- 9. ehs.ucr.edu [ehs.ucr.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. jk-sci.com [jk-sci.com]
- 12. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]
Introduction: The Strategic Importance of the Silyl Group in Alkyne Chemistry
An In-Depth Guide to the Applications of Silyl-Protected Alkynes in Organic Synthesis
Alkynes are fundamental building blocks in the landscape of modern organic synthesis. Their linear geometry and electron-rich triple bonds are precursors to a vast array of molecular architectures found in pharmaceuticals, natural products, and advanced materials.[1][2] However, the terminal alkyne, with its weakly acidic C(sp)-H proton, presents a classic synthetic challenge. This proton's reactivity can interfere with numerous reaction conditions, particularly those involving strong bases or organometallic reagents, leading to undesired deprotonation or side reactions.[1][3][4]
To harness the full potential of terminal alkynes, chemists employ protecting groups to mask this acidic proton. Among the myriad options, trialkylsilyl groups have emerged as the preeminent choice.[5] Their widespread adoption stems from a combination of favorable characteristics: they are easily introduced and removed under mild, often orthogonal conditions; their stability can be tuned by altering the substituents on the silicon atom; and their steric and electronic properties can be leveraged to influence the regio- and stereoselectivity of subsequent transformations.[6][7]
This guide provides a detailed exploration of the strategic applications of silyl-protected alkynes. We will delve into their critical role in cornerstone reactions such as cross-couplings and cycloadditions, their utility as linchpins in the synthesis of complex natural products, and their emerging applications in materials science. This text is designed for researchers and drug development professionals, offering not just protocols, but the underlying scientific rationale—the causality behind the experimental choices—that defines modern synthetic strategy.
The Chemist's Silyl Toolkit: Selection, Protection, and Deprotection
The choice of silyl group is a critical strategic decision, dictated by the planned synthetic route. The stability of the silyl group is primarily governed by steric hindrance around the silicon atom, allowing for selective protection and deprotection.[8]
Common Silyl Protecting Groups for Alkynes
| Protecting Group | Abbreviation | Typical Reagent | Relative Steric Bulk | Stability & Cleavage Conditions |
| Trimethylsilyl | TMS | TMS-Cl, BSA, HMDS | Small | Labile; Cleaved by mild acid/base (K₂CO₃/MeOH), or fluoride ions (TBAF).[6][8] |
| Triethylsilyl | TES | TES-Cl | Medium | More stable than TMS; Cleaved by fluoride ions or stronger acidic/basic conditions. |
| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl | Large | Significantly more stable than TMS; Cleaved by fluoride ions (TBAF).[5] |
| Triisopropylsilyl | TIPS | TIPS-Cl, TIPS-OTf | Very Large | Very robust; Resistant to many conditions that cleave TMS/TES. Requires stronger fluoride sources (HF-Pyridine) or specific reagents like AgF for cleavage.[9][10][11] |
The ability to selectively remove one type of silyl group in the presence of another (orthogonality) is a powerful tool. For instance, a labile TMS group can be cleaved with mild methanolic potassium carbonate, leaving a robust TIPS group intact on the same molecule.[6][8]
Protocol 1: General Procedure for Silylation of a Terminal Alkyne
This protocol describes a common method for the introduction of a trimethylsilyl (TMS) group.
-
Preparation : To a solution of the terminal alkyne (1.0 equiv) in an anhydrous solvent such as THF or CH₂Cl₂ under an inert atmosphere (N₂ or Ar), add a suitable base. For less hindered alkynes, a tertiary amine like triethylamine (1.5 equiv) is often sufficient. For more acidic or hindered alkynes, deprotonation with n-BuLi (1.1 equiv) in THF at -78 °C is standard.
-
Silylation : Add the silylating agent, such as trimethylsilyl chloride (TMS-Cl, 1.2 equiv), dropwise to the solution. If using n-BuLi, the addition is performed at low temperature, followed by slow warming to room temperature.
-
Reaction Monitoring : Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up : Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification : Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the silyl-protected alkyne.
Protocol 2: General Procedure for Protiodesilylation (Deprotection)
This protocol outlines the removal of a TMS group using potassium carbonate.
-
Reaction Setup : Dissolve the TMS-protected alkyne (1.0 equiv) in a solvent mixture, typically methanol (MeOH) and sometimes with a co-solvent like THF or CH₂Cl₂.
-
Deprotection : Add a mild base, such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv).
-
Reaction Monitoring : Stir the mixture at room temperature. The reaction is usually complete within 1-4 hours. Monitor by TLC for the disappearance of the starting material.
-
Work-up : Once the reaction is complete, remove the methanol under reduced pressure. Add water to the residue and extract the product with an organic solvent.
-
Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting terminal alkyne is often pure enough for the next step, but can be further purified by chromatography if necessary.[6]
A more robust method, particularly for hindered silyl groups like TBDMS or TIPS, involves using a fluoride source like tetrabutylammonium fluoride (TBAF) in THF.[6]
Application I: Mastering Cross-Coupling Reactions
Silyl-protected alkynes are indispensable in transition metal-catalyzed cross-coupling reactions, enabling the precise construction of C(sp)-C(sp²) and C(sp)-C(sp) bonds.
Sonogashira Coupling: A Cornerstone of C-C Bond Formation
The Sonogashira reaction, a palladium- and copper-cocatalyzed coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for synthesizing conjugated enynes and arylalkynes.[12][13] The silyl group plays a dual role:
-
Preventing Homocoupling : The primary purpose is to prevent the undesired oxidative homocoupling of the terminal alkyne (Glaser coupling), which is a common side reaction under copper-catalyzed conditions.[12][14]
-
Enabling Sequential Reactions : A molecule with two different alkyne termini, one free and one silyl-protected, can undergo sequential Sonogashira couplings. The free alkyne is coupled first, followed by deprotection of the silyl alkyne and a second, different coupling.
Crucially, the C-Si bond is stable under standard Sonogashira conditions, making the silyl group an effective and reliable protecting entity.[8][12]
Protocol 3: Sequential Sonogashira Coupling and Glaser Homocoupling
This one-pot, two-step protocol is used to synthesize symmetrical 1,4-diaryl-1,3-butadiynes.
-
Sonogashira Coupling : In a flask under an inert atmosphere, combine the aryl bromide (2.0 equiv), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%) in a suitable solvent like triethylamine or a THF/diisopropylamine mixture.
-
Alkyne Addition : Add ethynyltrimethylsilane (1.0 equiv) to the mixture and stir at room temperature or with gentle heating (e.g., 50 °C) until the aryl bromide is consumed (monitor by TLC/GC).
-
In-situ Deprotection & Homocoupling : To the same reaction vessel, add a base such as NaOH or TBAF to effect the in-situ deprotection of the TMS group. The newly formed terminal arylalkyne will then undergo copper-catalyzed Glaser homocoupling. Often, the original catalyst system is sufficient, though additional oxidant (air bubbled through the solution) may be required.[12][15]
-
Work-up and Purification : After the reaction is complete, perform a standard aqueous work-up. The desired symmetrical diyne is then purified by recrystallization or column chromatography.
Application II: Precision in Ring Construction via Cycloadditions
Silyl-protected alkynes offer exceptional control over selectivity in various cycloaddition reactions, enabling the synthesis of complex heterocyclic frameworks.
Titanium-Catalyzed [2+2+1] Pyrrole Synthesis
In a notable application, trimethylsilyl (TMS)-protected alkynes act as highly selective coupling partners in the titanium-catalyzed [2+2+1] synthesis of pentasubstituted pyrroles.[16][17] The reaction combines a TMS-alkyne, an internal alkyne, and an azobenzene to form a 2-TMS-pyrrole with >90% selectivity over nine other possible pyrrole products.[16][18] This remarkable control is attributed to the combined steric and electronic effects of the TMS group, which directs the regiochemical outcome of the cycloaddition.[17] The resulting 2-silylpyrrole is a versatile intermediate that can be readily functionalized, for example, through electrophilic ipso-substitution of the TMS group.[16]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
The CuAAC reaction is a cornerstone of "click chemistry," prized for its efficiency and biocompatibility.[19] While it typically requires a terminal alkyne, protocols have been developed for the direct use of TMS-protected alkynes.[20] In these procedures, a fluoride source like TBAF is used to generate the terminal alkyne in situ, which then immediately undergoes cycloaddition with an azide. This streamlines the synthetic process by avoiding a separate deprotection and purification step.[19]
Furthermore, specialized silyl groups have been designed to act as bifunctional linkers. For example, ethynyldiisopropylchlorosilane (EDIPS-Cl) serves as both a protecting group and a "clickable" handle, facilitating "catch and release" purification strategies on solid supports.[21]
Protocol 4: One-Pot Deprotection and CuAAC Reaction
-
Reactant Mixture : In a vial, combine the TMS-protected alkyne (1.0 equiv), the organic azide (1.0 equiv), and a copper(I) source such as copper(I) iodide (CuI, 10 mol%) or copper(II) sulfate with a reducing agent like sodium ascorbate (10 mol%).[19]
-
Solvent : Add a suitable solvent system, often a mixture like t-BuOH/H₂O or DMF.
-
Initiation : Add the deprotecting/activating agent, typically TBAF (1.1 equiv), to the mixture.
-
Reaction : Stir the reaction at room temperature. The reaction is often complete within a few hours. Monitor by TLC or LC-MS.
-
Work-up and Purification : Once complete, dilute the reaction with water and extract with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography to yield the 1,2,3-triazole product.
Application III: Linchpins in Natural Product & Complex Molecule Synthesis
The strategic use of silyl-protected alkynes is a recurring theme in the total synthesis of complex molecules, where precise, stepwise construction is paramount.
-
Lamellarin R Synthesis : A formal synthesis of this marine natural product leverages the highly selective Ti-catalyzed [2+2+1] cycloaddition. The core pyrrole structure is assembled using a TMS-protected alkyne, demonstrating the practical application of this methodology in targeting complex bioactive molecules.[16][18]
-
Hepatitis C NS5A Inhibitors : In the development of potential therapeutics, an unsymmetrically arylated system was constructed using trimethylsilylbutadiyne. This reagent underwent an initial Sonogashira coupling, followed by desilylation and a second, different Sonogashira coupling, showcasing a powerful sequential functionalization strategy.[12]
-
Peptide and Drug Modification : Recent studies have introduced β-silyl alkynoates for biocompatible amide bond formation. The bulky triisopropylsilyl (TIPS) group serves to prevent unwanted side reactions while the alkyne moiety activates a neighboring ester for coupling. The alkyne handle in the final product is then available for post-synthesis modifications via click chemistry or Sonogashira coupling.[22]
Application IV: Advanced Materials and Surface Science
The orthogonality of silyl group chemistry makes it ideal for the sophisticated functionalization of materials and surfaces. N-heterocyclic carbenes (NHCs) functionalized with a TIPS-protected alkyne can be self-assembled onto gold surfaces. The robust TIPS group is crucial as it protects the alkyne from the basic conditions required for surface anchoring. Following the formation of the monolayer, the TIPS group can be selectively removed, exposing a terminal alkyne on the surface. This newly revealed functional handle can then undergo post-deposition modifications, such as on-surface Sonogashira coupling, to introduce new molecular entities.[10] This strategy enables the construction of complex, functional surfaces with a high degree of chemical precision.
Conclusion and Future Outlook
Silyl-protected alkynes are far more than simple masked functional groups; they are strategic tools that provide chemists with unparalleled control over reactivity and selectivity. Their predictable stability, tunable properties, and orthogonal deprotection methods have made them central to the state-of-the-art in cross-coupling, cycloaddition, and complex molecule synthesis. As synthetic chemistry continues to advance, the development of novel silyl groups with specialized properties and new catalytic systems that exploit the unique reactivity of the C-Si bond will undoubtedly open new avenues for innovation in drug discovery, materials science, and beyond.[1][22]
References
- 1. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 2. Acetylenic and Alkynyl Silanes - Gelest [technical.gelest.com]
- 3. scribd.com [scribd.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups [cureffi.org]
- 6. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 7. Introduction - Gelest [technical.gelest.com]
- 8. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Using silyl protecting group to enable post-deposition C–C coupling reactions of alkyne-functionalized N-heterocyclic carbene monolayers on Au surfaces - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. redalyc.org [redalyc.org]
- 12. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Recent advances and applications of Glaser coupling employing greener protocols | Semantic Scholar [semanticscholar.org]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Trimethylsilyl-Protected Alkynes as Selective Cross-Coupling Partners in Titanium-Catalyzed [2+2+1] Pyrrole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. β-Silyl alkynoates: Versatile reagents for biocompatible and selective amide bond formation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: The Trimethylsilyl (TMS) Group as a Robust and Versatile Protecting Group for Terminal Alkynes in Complex Synthesis
Introduction: The Strategic Imperative for Alkyne Protection
Terminal alkynes are a cornerstone of modern organic synthesis, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds through reactions like Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings, as well as hydrosilylation and click chemistry. However, the acidic nature of the terminal C-H bond (pKa ≈ 25) presents a significant challenge. This proton is readily abstracted by a wide range of common reagents, including organometallics (e.g., Grignard reagents, organolithiums), strong bases (e.g., LDA, NaH), and some transition metal catalysts, leading to unwanted side reactions, catalyst deactivation, and diminished yields.
To circumvent these issues, a protection-deprotection strategy is essential. The ideal protecting group for a terminal alkyne must be:
-
Easy and high-yielding to install.
-
Inert (stable) to a broad spectrum of reaction conditions.
-
Readily and selectively removed under mild conditions that do not affect other functional groups.
The trimethylsilyl (TMS) group (-Si(CH₃)₃) has emerged as a preeminent choice for this role, striking an excellent balance between stability and facile cleavage. Its relatively small steric footprint and electronic properties make it an exceptionally reliable tool for the synthetic chemist. This application note provides a detailed guide to the theory, application, and practical protocols for utilizing the TMS group in the protection of terminal alkynes.
The Chemistry of TMS Protection and Deprotection
Mechanism of Silylation (Protection)
The protection of a terminal alkyne with a TMS group is typically achieved by treating the alkyne with a silylating agent, most commonly trimethylsilyl chloride (TMSCl), in the presence of a base. The reaction proceeds via an Sɴ2-type mechanism.
-
Deprotonation: A suitable base first abstracts the acidic terminal proton of the alkyne to generate a highly nucleophilic acetylide anion.
-
Nucleophilic Attack: The acetylide anion then attacks the electrophilic silicon atom of the TMSCl, displacing the chloride leaving group.
The choice of base is critical and depends on the substrate's sensitivity. For simple alkynes, organolithium bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (THF) at low temperatures (-78 °C to 0 °C) are highly effective, leading to rapid and quantitative formation of the acetylide.
Caption: Mechanism of TMS protection of a terminal alkyne.
For more sensitive substrates containing base-labile functional groups, milder conditions employing amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) with TMSCl can be used, although reaction times may be longer.
Stability Profile of TMS-Alkynes
The stability of the Si-C bond in a TMS-protected alkyne is a key advantage. It is robust under a wide array of conditions frequently encountered in multi-step synthesis.
| Reagent / Condition Category | Compatibility with TMS-Alkyne | Notes |
| Oxidizing Agents | Generally Stable | Stable to PCC, PDC, Swern, DMP oxidations. May be cleaved by very harsh oxidants. |
| Reducing Agents | Generally Stable | Stable to H₂, Pd/C (for other reductions), NaBH₄, LiAlH₄ (LAH). Note: Some catalytic hydrogenation conditions can reduce the alkyne. |
| Strong Bases | Stable | Stable to non-nucleophilic strong bases like LDA, NaH, and t-BuOK. |
| Organometallics | Stable | Stable to Grignard reagents (RMgX) and organolithiums (RLi) at low temperatures. |
| Acidic Conditions | Labile | Cleaved by both protic acids (e.g., HCl, TFA) and Lewis acids (e.g., BF₃·OEt₂). |
| Fluoride Ion | Highly Labile | Very readily cleaved by fluoride sources (TBAF, HF, CsF). This is the basis for selective deprotection. |
| Palladium Catalysis | Stable | Stable under typical Sonogashira, Suzuki, and Heck coupling conditions. |
Mechanism of Desilylation (Deprotection)
The selective removal of the TMS group is most commonly achieved using a fluoride ion source or under acidic/basic conditions.
-
Fluoride-Mediated Cleavage: This is the most widely used and mildest method. The high affinity of silicon for fluoride drives the reaction. The fluoride anion attacks the silicon atom, forming a hypervalent pentacoordinate silicate intermediate, which then fragments to release the terminal alkyne. Tetrabutylammonium fluoride (TBAF) is the most common reagent for this transformation.
-
Base-Mediated Cleavage: Hydroxide or carbonate bases (e.g., K₂CO₃ in methanol) can also effect cleavage. The reaction is essentially a hydrolysis of the silyl ether analogue. This method is mild and cost-effective.
-
Acid-Mediated Cleavage: Protic acids can protonate the alkyne, facilitating the departure of the silyl group, but this method is less common due to its potential incompatibility with other acid-sensitive functional groups.
Caption: Workflow for using TMS protection in a Sonogashira coupling.
Experimental Protocols
Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: TMS Protection of Phenylacetylene using n-BuLi
This protocol is suitable for substrates that can tolerate strongly basic, anhydrous conditions.
Materials:
-
Phenylacetylene (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 eq)
-
Trimethylsilyl chloride (TMSCl, 1.2 eq), freshly distilled
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add phenylacetylene followed by anhydrous THF (approx. 0.2 M concentration).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise via syringe over 10 minutes. The solution may turn yellow, indicating the formation of the lithium phenylacetylide.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Silylation: Add TMSCl dropwise to the solution at -78 °C. A white precipitate (LiCl) will form immediately.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product, (trimethylsilyl)phenylacetylene, is often pure enough for subsequent steps. If necessary, it can be purified by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes).
Protocol 2: TMS Deprotection of (Trimethylsilyl)phenylacetylene using TBAF
This protocol uses the standard fluoride-mediated method, which is mild and highly selective.
Materials:
-
TMS-protected alkyne (1.0 eq)
-
Tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 - 1.5 eq)
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Dissolve the TMS-protected alkyne in THF (approx. 0.2-0.5 M) in a round-bottom flask with a magnetic stir bar at room temperature.
-
Cleavage: Add the TBAF solution dropwise to the stirring solution. The reaction is often exothermic.
-
Stir the reaction at room temperature for 30 minutes to 2 hours.
-
Monitoring: Monitor the deprotection by TLC, looking for the disappearance of the starting material and the appearance of the more polar product spot.
-
Workup: Once the reaction is complete, dilute the mixture with deionized water and transfer to a separatory funnel.
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine to remove residual TBAF, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography if necessary.
Protocol 3: TMS Deprotection using Potassium Carbonate in Methanol
This is a cost-effective and mild alternative to TBAF, particularly useful on a large scale.
Materials:
-
TMS-protected alkyne (1.0 eq)
-
Methanol (MeOH)
-
Potassium carbonate (K₂CO₃, 1.5 - 3.0 eq)
-
Deionized water
-
Dichloromethane (DCM) or Ethyl acetate
Procedure:
-
Setup: Dissolve the TMS-protected alkyne in methanol (approx. 0.2-0.5 M) in a round-bottom flask.
-
Cleavage: Add solid potassium carbonate to the solution.
-
Stir the resulting suspension vigorously at room temperature. Reaction times can vary from 1 to 12 hours depending on the substrate.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once complete, remove the methanol under reduced pressure.
-
Add deionized water to the residue and extract the product with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify by flash column chromatography as needed.
Troubleshooting and Field-Proven Insights
-
Incomplete Silylation: This is often due to wet solvents/reagents or impure n-BuLi. Ensure all glassware is flame-dried and solvents are rigorously anhydrous. Titrate the n-BuLi solution before use if its concentration is uncertain.
-
Difficulty in Deprotection: In sterically hindered substrates, the deprotection may be sluggish. Gentle heating (40-50 °C) can accelerate both TBAF and K₂CO₃-mediated methods. Alternatively, using a more potent fluoride source like CsF in DMF or anhydrous HF-pyridine complex can be effective, but requires extreme caution.
-
Side Reactions during Deprotection: If the substrate contains other silyl ethers (e.g., TBS, TIPS), TBAF will likely cleave them as well. The K₂CO₃/MeOH method offers greater selectivity for TMS-alkynes over silyl ethers, making it a superior choice in such cases. The relative rate of cleavage is generally TMS > TES > TBS > TIPS.
-
"Gel" Formation during TBAF Workup: TBAF byproducts can sometimes form gels during aqueous workup, making phase separation difficult. Diluting with more solvent and water, or filtering the entire mixture through a pad of Celite®, can resolve this issue.
Conclusion
The trimethylsilyl group is an indispensable tool in the synthetic chemist's arsenal for the management of terminal alkynes. Its ease of installation, well-defined stability profile, and selective, high-yielding removal under exceptionally mild conditions make it a reliable and predictable protecting group. By mastering the protocols for its application and understanding its chemical behavior, researchers in medicinal chemistry and materials science can confidently navigate complex synthetic pathways, enabling the efficient construction of intricate molecular architectures.
titanium-catalyzed pyrrole synthesis with (5-Chloro-1-pentynyl)trimethylsilane
Application Note & Protocol
Topic: Titanium-Catalyzed Synthesis of 2-(3-(Trimethylsilyl)propyl)-1-arylpyrroles from (5-Chloro-1-pentynyl)trimethylsilane
Audience: Researchers, scientists, and drug development professionals.
A Modern Approach to Pyrrole Synthesis: Leveraging Titanium Catalysis for the Construction of Novel Scaffolds
The pyrrole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and blockbuster pharmaceuticals.[1][2] Its versatile electronic properties and ability to engage in crucial hydrogen bonding interactions make it a privileged scaffold in drug design.[3] Consequently, the development of efficient and modular methods for synthesizing substituted pyrroles remains a high-priority target in modern organic chemistry.[4][5]
This application note details a robust protocol for the synthesis of 2-substituted pyrroles utilizing an earth-abundant and user-friendly titanium catalyst.[6] We focus on the reaction between primary amines and this compound, a versatile building block, to afford functionalized pyrroles poised for further elaboration. This method capitalizes on a titanium-catalyzed hydroamination followed by an intramolecular cyclization, offering a streamlined entry into a valuable class of N-heterocycles.
Reaction Principle: A Tandem Hydroamination-Cyclization Cascade
The core of this synthetic strategy is a titanium-catalyzed intermolecular hydroamination of the alkyne moiety in this compound with a primary amine. This step is followed by a rapid, intramolecular nucleophilic substitution, where the intermediate enamine displaces the terminal chloride to forge the pyrrole ring. The overall transformation is a highly efficient cascade process that builds complexity from simple, linear precursors.
The proposed catalytic cycle, grounded in established titanium-catalyzed hydroamination mechanisms, is depicted below.[6][7] The reaction is initiated by the formation of a titanium-imido complex from the primary amine and a suitable titanium precatalyst, such as Ti(NMe₂)₄. This complex then facilitates the regioselective addition of the N-H bond across the alkyne. The resulting titanium-enamine intermediate undergoes intramolecular cyclization, driven by the formation of the stable aromatic pyrrole ring. Subsequent protonolysis regenerates the active catalyst and releases the final product.
References
- 1. scitechnol.com [scitechnol.com]
- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]
- 3. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two Titanium-Catalyzed Reaction Sequences for Syntheses of Pyrroles from (E/Z)-Chloroenynes or α-Haloalkynols [organic-chemistry.org]
- 7. scispace.com [scispace.com]
Application Notes & Protocols: Strategic Implementation of Trimethylsilylalkynes in Conjugate Addition Reactions
Abstract
The conjugate addition of carbon nucleophiles to α,β-unsaturated systems is a cornerstone of modern synthetic chemistry for carbon-carbon bond formation. Among the various nucleophiles, trimethylsilyl (TMS)-protected alkynes offer a unique combination of stability, reactivity, and synthetic versatility. The resulting β-alkynyl carbonyl compounds are powerful intermediates, readily transformed into a variety of functional groups. This guide provides an in-depth exploration of the conjugate addition of trimethylsilylalkynes, focusing on the mechanistic rationale behind catalyst selection, detailed experimental protocols for key transformations, and a discussion of their synthetic applications for researchers in discovery and process development.
Introduction: The Strategic Value of Silylalkyne Conjugate Addition
The Michael or 1,4-conjugate addition is a fundamental reaction that creates a new C-C bond at the β-position of an electron-deficient alkene, typically an α,β-unsaturated carbonyl compound.[1][2] The choice of nucleophile is critical, dictating the reaction's success and the synthetic utility of the product. Trimethylsilylalkynes have emerged as highly valuable nucleophiles in this context for several key reasons:
-
Stability and Handling: The TMS group provides steric and electronic stabilization, making many silylalkynes bench-stable liquids or solids that are easier to handle than their terminal alkyne counterparts, which can be prone to dimerization or decomposition.
-
Reactivity Modulation: The TMS group allows for the controlled generation of a potent nucleophile, often through transmetalation to a more reactive organometallic species (e.g., cuprate, aluminate).
-
Synthetic Versatility: The C-Si bond in the product is a functional handle. It can be readily cleaved to reveal the terminal alkyne, or it can participate in further transformations, serving as a masked hydroxyl group or directing group.[3]
This document will focus primarily on transition-metal-catalyzed approaches, which offer the highest levels of efficiency, selectivity, and substrate scope.
Mechanistic Foundations: 1,2- vs. 1,4-Addition
An α,β-unsaturated carbonyl compound presents two primary electrophilic sites: the carbonyl carbon (C2) and the β-carbon (C4). The reaction pathway is a competition between direct (1,2) and conjugate (1,4) addition.[4]
Figure 1: Competing pathways for nucleophilic attack on an α,β-unsaturated ketone.
The regioselectivity is governed by the Hard and Soft Acid and Base (HSAB) principle.[2] The carbonyl carbon is a "hard" electrophilic center, while the β-carbon is "soft."
-
Hard Nucleophiles (e.g., organolithiums, Grignards) are highly reactive and charge-dense, favoring rapid, irreversible attack at the hard carbonyl carbon (1,2-addition).
-
Soft Nucleophiles (e.g., organocuprates, enamines) are more polarizable and favor attack at the soft β-carbon, leading to the thermodynamically more stable 1,4-adduct.[2][4]
To effectively use TMS-alkynes in conjugate addition, they are almost always converted into a "softer" nucleophilic species, most commonly through the use of copper, rhodium, or nickel catalysts.
Catalyst Systems and Protocols
Copper-Catalyzed Systems: The Workhorse
Copper-catalyzed methods are the most established for silylalkyne conjugate additions. The reaction typically proceeds via an organocuprate intermediate, which is a soft nucleophile that selectively delivers the alkynyl group to the β-position.
Mechanistic Insight: The generally accepted mechanism involves the formation of a Cu(III) intermediate. An initial π-complex forms between the cuprate and the enone. This is followed by oxidative coupling to form a Cu(III) enolate, which then undergoes reductive elimination to forge the C-C bond and regenerate a Cu(I) species. The presence of chlorotrimethylsilane (TMSCl) can significantly accelerate the reaction by trapping the intermediate copper enolate as a silyl enol ether, making the C-C bond-forming step irreversible.[5]
Figure 2: Simplified catalytic cycle for copper-mediated conjugate addition.
Protocol 1: Ni-Catalyzed Asymmetric Conjugate Addition of TMS-Acetylene
This protocol is adapted from the work of D. A. Evans and coworkers, representing the first catalytic asymmetric conjugate addition of TMS-acetylene to a cyclic enone.[6] It utilizes a chiral bisoxazoline-Ni(II) complex.
Materials:
-
2-Cyclohexen-1-one
-
Trimethylsilylacetylene (TMSA)
-
(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) (Chiral Ligand)
-
Nickel(II) perchlorate hexahydrate (Ni(ClO₄)₂·6H₂O)
-
Diisobutylaluminium hydride (DIBAL-H)
-
Anhydrous Toluene
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous Rochelle's salt solution
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under argon, dissolve the chiral ligand (0.11 mmol) and Ni(ClO₄)₂·6H₂O (0.10 mmol) in 2 mL of anhydrous THF. Stir for 1 hour at room temperature to form the catalyst complex.
-
Reagent Preparation: In a separate flame-dried flask under argon, cool a solution of TMSA (5.0 mmol) in 5 mL of anhydrous toluene to -78 °C. Add DIBAL-H (1.0 M in hexanes, 5.0 mL, 5.0 mmol) dropwise. Stir the resulting solution for 30 minutes at -78 °C to form dimethylalumino TMS-acetylide.
-
Reaction: To the catalyst solution at room temperature, add 2-cyclohexen-1-one (2.5 mmol). Cool the mixture to -40 °C.
-
Addition: Transfer the freshly prepared dimethylalumino TMS-acetylide solution via cannula to the catalyst/enone mixture at -40 °C over 10 minutes.
-
Quench and Workup: Stir the reaction at -40 °C for 12 hours. Quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature.
-
Extraction: Add 20 mL of saturated aqueous Rochelle's salt solution and stir vigorously for 1 hour until the layers become clear. Separate the layers and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the desired β-(trimethylsilylethynyl)cyclohexanone.
Rhodium-Catalyzed Systems: Excellence in Asymmetric Synthesis
Rhodium catalysts, particularly when paired with chiral diene or bisphosphine ligands, have become exceptionally powerful for highly enantioselective conjugate additions.[7][8] These systems often utilize silylboranes or other transmetalating agents to generate the active rhodium-alkynyl species.
Protocol 2: Rh-Catalyzed Enantioselective Conjugate Alkynylation of a Benzylidene Meldrum's Acid
This protocol is based on the findings of the Carreira group, demonstrating high yields and enantioselectivities for the addition of TMS-acetylene to activated Michael acceptors.[8]
Materials:
-
(E)-5-benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione (Benzylidene Meldrum's acid)
-
Trimethylsilylacetylene (TMSA)
-
[Rh(cod)₂]BF₄ (cod = 1,5-cyclooctadiene)
-
(R)-(+)-2,2'-Bis(dimethoxyphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl ((R)-MeOBIPHEP derivative, e.g., 3,5-Xylyl-MeOBIPHEP)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Catalyst Pre-formation: In a glovebox or under a strict inert atmosphere, add [Rh(cod)₂]BF₄ (0.01 mmol, 2 mol%) and the chiral bisphosphine ligand (0.011 mmol, 2.2 mol%) to a dry vial. Add 1 mL of anhydrous DCM and stir for 20 minutes at room temperature.
-
Reaction Setup: In a separate vial, dissolve the benzylidene Meldrum's acid (0.5 mmol) in 1 mL of anhydrous DCM.
-
Initiation: Add the substrate solution to the catalyst solution. Add TMSA (0.75 mmol, 1.5 equiv.) to the reaction mixture.
-
Reaction: Seal the vial and stir at room temperature for the time indicated by TLC or LC-MS analysis (typically 4-24 hours).
-
Workup and Purification: Upon completion, concentrate the reaction mixture directly onto silica gel. Purify by flash column chromatography (typically with a hexanes/ethyl acetate gradient) to afford the enantiomerically enriched product.
Data Summary and Catalyst Comparison
The choice of metal catalyst is crucial and depends on the substrate, desired outcome (racemic vs. asymmetric), and economic factors.
| Catalyst System | Typical Substrates | Key Features & Conditions | Yields | Enantioselectivity | Ref. |
| Copper (Cu) | Enones, Enoates, Ynoates | Often requires stoichiometric or catalytic Cu salts (CuI, CuCl). Can be accelerated by TMSCl. | Good to Excellent | Moderate to High (with chiral ligands) | [3] |
| Nickel (Ni) | Cyclic Enones | Effective for asymmetric additions using chiral bisoxazoline ligands with Al-acetylides. | Good | High (up to 98% ee) | [6] |
| Rhodium (Rh) | Enones, Enals, Meldrum's Acids | Excellent for high enantioselectivity with chiral diene or bisphosphine ligands. | High to Excellent | Excellent (>99% ee achievable) | [8] |
| Palladium (Pd) | Enones | Can catalyze 1,4-addition in aqueous or organic media; less common for TMS-alkynes. | Good to High | Less developed for asymmetric variants | [9] |
Synthetic Applications and Downstream Transformations
The true power of this methodology lies in the synthetic versatility of the β-(trimethylsilylalkynyl) carbonyl products.
Figure 3: Key downstream transformations of β-(trimethylsilylalkynyl) ketones.
-
Protodesilylation: Mild cleavage of the C-Si bond using fluoride sources (e.g., TBAF) or basic conditions (K₂CO₃/MeOH) unmasks the terminal alkyne, which can then participate in hydration, cyclization, or coupling reactions like the Sonogashira reaction.
-
Hydration: Markovnikov hydration of the alkyne moiety, often catalyzed by gold or mercury salts, provides access to valuable 1,5-dicarbonyl compounds.
-
Partial Reduction: Selective reduction of the alkyne to a (Z)-alkene using Lindlar's catalyst or other controlled hydrogenation methods provides stereodefined β-alkenyl ketones.
-
Oxidative Cleavage: Ozonolysis of the alkyne can lead to the formation of carboxylic acids, providing another route to 1,5-dicarbonyl-related structures.
Conclusion
The conjugate addition of trimethylsilylalkynes is a robust and highly adaptable method for the synthesis of complex molecular architectures. The choice of catalyst—spanning from classical copper reagents to sophisticated chiral rhodium and nickel complexes—allows the modern chemist to precisely control the reaction's outcome, achieving high yields and, where desired, exceptional levels of enantioselectivity. The synthetic utility of the resulting products ensures that this reaction will remain a vital tool in the arsenal of organic chemists in academic and industrial research.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]
- 3. Enantioselective Conjugate Silyl Additions to Cyclic and Acyclic Unsaturated Carbonyls Catalyzed by Cu Complexes of Chiral N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Catalytic enantioselective conjugate addition of trimethylsilylacetylene to 2-cyclohexen-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rhodium-Catalyzed Enantioselective Conjugate Silyl Transfer: 1,4-Addition of Silyl Boronic Esters to Cyclic Enones and Lactones [organic-chemistry.org]
- 8. Enantioselective rhodium-catalyzed conjugate alkynylation of 5-benzylidene Meldrum's acids with TMS-acetylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The first palladium-catalyzed 1,4-addition of terminal alkynes to conjugated enones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of (5-Chloro-1-pentynyl)trimethylsilane
Welcome to the technical support guide for the purification of (5-Chloro-1-pentynyl)trimethylsilane. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered after the synthesis of this versatile building block. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you achieve the highest possible purity for your compound.
Overview: Synthesis and the Necessity of Purification
This compound is typically synthesized by the deprotonation of a terminal alkyne, 5-chloro-1-pentyne, with a strong base like n-butyllithium, followed by quenching with trimethylsilyl chloride. While seemingly straightforward, this reaction can generate several impurities that can interfere with subsequent applications, such as its use in forming lithium initiators for polymerization[1]. Effective purification is therefore not just recommended; it is critical for downstream success.
The primary challenge in purification lies in separating the desired product from structurally similar impurities, including unreacted starting materials and side-products, which may have close boiling points.
Common Impurities Profile
Understanding potential impurities is the first step toward effective removal. The table below summarizes the most common contaminants encountered during the synthesis of this compound.
| Impurity Name | Linear Formula | Boiling Point (°C) | Potential Origin & Notes |
| 5-Chloro-1-pentyne | HC≡C(CH₂)₃Cl | 67-69 °C / 145 mmHg[2] | Unreacted starting material. Its volatility is close enough to the product to sometimes require fractional distillation. |
| Hexamethyldisiloxane | (CH₃)₃SiOSi(CH₃)₃ | 99-100 °C / 760 mmHg | Formed from the hydrolysis of trimethylsilyl chloride or the product during aqueous workup. |
| 1,4-Bis(trimethylsilyl)-1,3-butadiyne | (CH₃)₃SiC≡C-C≡CSi(CH₃)₃ | ~75-77 °C / 15 mmHg | A potential side product from the coupling of the alkynylide intermediate, especially if trace metals (like copper) are present[3]. |
| High-boiling oligomers/polymers | N/A | >150 °C at reduced pressure | Can form if reaction temperatures are too high or if the product is stored improperly. |
Recommended Purification Workflow
The choice of purification method depends heavily on the impurity profile of your crude product. The following workflow provides a logical decision-making process.
Caption: Decision workflow for purifying this compound.
Troubleshooting Guide
Here we address specific issues you may encounter during the purification process in a direct question-and-answer format.
Question 1: My crude ¹H NMR shows significant unreacted 5-chloro-1-pentyne. Will a standard distillation be sufficient?
Answer: Not likely. The boiling point of the starting material, 5-chloro-1-pentyne, is relatively close to that of your product, this compound (75-77 °C at 20.6 mmHg)[4][5]. A simple distillation will likely result in co-distillation and only a marginal improvement in purity.
Expert Recommendation: Fractional Vacuum Distillation
-
Apparatus: Assemble a fractional distillation apparatus equipped with a Vigreux column (or a more efficient packed column, like one with Raschig rings) of at least 20-30 cm in length. Ensure all glass joints are well-sealed for high vacuum.
-
Vacuum: A stable vacuum source capable of reaching <1 mmHg is ideal, but the distillation can be performed at pressures around 20 mmHg[4]. A stable vacuum is more important than a very deep one.
-
Heating: Use a heating mantle with a stirrer for uniform heating of the distillation flask. Avoid aggressive heating to prevent bumping and decomposition.
-
Fraction Collection:
-
Slowly increase the temperature. You should first observe a "forerun" fraction distilling at a lower temperature/pressure combination, which will be enriched with any residual solvent and the 5-chloro-1-pentyne starting material.
-
Once the head temperature stabilizes at the expected boiling point of your product (e.g., ~75-77 °C at ~20 mmHg), switch to a clean collection flask[4][5].
-
Collect the heart cut until the temperature either begins to rise significantly or the distillation rate drops off, indicating that higher-boiling impurities are all that remain in the pot.
-
Question 2: My product turned dark or viscous during distillation. What happened?
Answer: This indicates thermal decomposition. While this compound is reasonably stable, prolonged exposure to high temperatures can cause polymerization or elimination reactions. The trimethylsilyl group can also be sensitive under certain conditions.
Causality & Solution:
-
Cause: The pot temperature was too high. This is often a result of performing the distillation at an insufficient vacuum, requiring a higher mantle temperature to achieve boiling.
-
Solution 1: Improve Vacuum. Ensure your vacuum pump is performing optimally and that there are no leaks in your system. A lower pressure allows for distillation at a lower, safer temperature.
-
Solution 2: Use a Kugelrohr Apparatus. For smaller scales (<5 g), a Kugelrohr apparatus is an excellent alternative. It minimizes the residence time of the compound at high temperatures, distilling it over a very short path directly into a cooled collection bulb.
-
Solution 3: Consider Flash Chromatography. If thermal instability is a persistent issue, flash chromatography is a non-thermal purification method that can be effective[6]. Use a non-polar eluent system, such as hexanes or a hexanes/ethyl acetate gradient, on silica gel. Alkynylsilanes are generally non-polar and should elute readily[6].
Question 3: After distillation, my product is >98% pure by GC, but it becomes cloudy after a few days in storage. Why?
Answer: The cloudiness is almost certainly due to hydrolysis. The trimethylsilyl group is susceptible to cleavage by moisture, which produces hexamethyldisiloxane and regenerates the terminal alkyne (5-chloro-1-pentyne).
Expert Recommendation: Strict Anhydrous Handling & Storage
-
Handling: Always handle the purified product under an inert atmosphere (e.g., nitrogen or argon)[7]. Use dry syringes or cannulas for transfers instead of opening the container to the air[8].
-
Storage: Store the product in a tightly sealed container, preferably with a Sure-Seal™ cap or a Teflon-lined cap wrapped with Parafilm. For long-term storage, placing the container inside a desiccator or a glovebox is recommended. Store in a cool, dark place; refrigeration (2-8°C) is advisable[9][10].
Frequently Asked Questions (FAQs)
Q: What is the best analytical method to confirm the purity of this compound? A: A combination of techniques is ideal.
-
¹H NMR: Provides a clear picture of the structural integrity and can be used to quantify molar ratios of impurities if their peaks are well-resolved. Key product signals include the trimethylsilyl singlet (~0.15 ppm) and the methylene protons adjacent to the chlorine and the alkyne.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Excellent for identifying and quantifying volatile impurities. It provides a purity percentage based on peak area and confirms the mass of the desired product.
-
FTIR (Fourier-Transform Infrared Spectroscopy): Useful for confirming the presence of key functional groups, such as the C≡C stretch (~2175 cm⁻¹) and the Si-C stretch.
Q: Can I skip the aqueous workup and directly distill the reaction mixture? A: This is strongly discouraged. The aqueous workup (typically with a mild acid like saturated NH₄Cl solution, followed by water and brine washes) is crucial for quenching any remaining base (e.g., BuLi) and removing lithium salts. Attempting to distill the crude mixture directly can lead to dangerous, uncontrolled reactions and significant product decomposition in the distillation pot.
Q: My product has a slight yellow tint after purification. Is this a problem? A: A faint yellow color is common for many organic compounds and is not necessarily indicative of significant impurity. However, a dark yellow, orange, or brown color suggests the presence of oligomeric or decomposition products. If the product is analytically pure (>98% by GC/NMR) but colored, it is often suitable for use. If color is a concern for your specific application, you can try passing the material through a short plug of silica gel with a non-polar solvent (e.g., hexanes) to remove baseline impurities.
Q: What are the key safety precautions when handling this compound? A: Organosilanes require careful handling[11].
-
Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat[4][7].
-
It is a combustible liquid with a flash point of 65 °C (149 °F)[4]. Ensure there are no ignition sources nearby during distillation or transfer.
References
- 1. scientificlabs.ie [scientificlabs.ie]
- 2. chemimpex.com [chemimpex.com]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. (5-氯-1-戊炔基)三甲基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. (5-氯-1-戊炔基)三甲基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Photocatalyzed cycloaromatization of vinylsilanes with arylsulfonylazides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. faculty.washington.edu [faculty.washington.edu]
- 8. researchgate.net [researchgate.net]
- 9. Silane Coupling Agent Storage & Handling Guide | Silane Coupling Agents | Adhesion Promoters | Silane Crosslinkers - SiSiB SILANES [powerchemical.net]
- 10. What precautions should be taken when storing silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 11. dakenchem.com [dakenchem.com]
- 12. echemi.com [echemi.com]
common side products in reactions of (5-Chloro-1-pentynyl)trimethylsilane
Welcome to the technical support resource for (5-Chloro-1-pentynyl)trimethylsilane (Product CAS: 77113-48-5). This guide is designed for researchers, chemists, and drug development professionals to navigate the common side reactions and troubleshoot unexpected outcomes in their experiments. Our goal is to provide you with the expertise and field-proven insights necessary to optimize your synthetic routes and ensure the integrity of your results.
This compound is a versatile bifunctional reagent, featuring a trimethylsilyl-protected alkyne and a primary alkyl chloride.[1][2][3][4][5] This unique structure allows for a variety of synthetic transformations. However, the interplay between these two functional groups can also lead to specific, often predictable, side products. This guide addresses the most common issues in a direct question-and-answer format.
Troubleshooting Guide & Frequently Asked Questions
FAQ 1: Premature Loss of the Trimethylsilyl (TMS) Group
Question: My reaction analysis (NMR, GC-MS) shows the presence of 5-chloro-1-pentyne. Why am I losing the TMS protecting group, and how can I prevent it?
Answer: The bond between the sp-hybridized carbon and the silicon atom is susceptible to cleavage under various conditions. This unintended desilylation is one of the most common side reactions.
Causality: The TMS group is designed to be a labile protecting group, readily removed by sources of fluoride or under specific acidic or basic conditions.[6][7] Its premature loss is often triggered by:
-
Trace Moisture or Acid: Protic sources, even in trace amounts, can facilitate protodesilylation, especially with heating.
-
Basic Reagents: Strong bases or even milder ones like potassium carbonate in methanol can cleave the C-Si bond.[7]
-
Nucleophilic Attack: Certain nucleophiles can attack the silicon atom, leading to the displacement of the acetylide.
-
Incompatible Lewis Acids: Some Lewis acids used for other transformations can catalyze TMS group removal.
Troubleshooting Protocol: Minimizing Desilylation
-
Rigorous Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use freshly distilled, anhydrous solvents. Handle the reagent under an inert atmosphere (Nitrogen or Argon).
-
Reagent Purity: Use high-purity reagents and avoid sources of adventitious moisture or acid.
-
Controlled Workup: During aqueous workup, maintain a neutral pH. If an acidic or basic wash is necessary, perform it quickly at low temperatures (0 °C) and immediately proceed to extraction.
-
Strategic Deprotection: If the terminal alkyne is the ultimate goal, it is often best to carry the TMS group through several synthetic steps and deprotect it only when necessary in a controlled, high-yielding step.[7]
FAQ 2: Formation of Unsaturated Side Products (Elimination)
Question: My mass spectrometry results indicate a product with a molecular weight corresponding to the loss of HCl from my starting material. What is this species, and why is it forming?
Answer: You are likely observing the formation of (5-Ene-1-ynyl)trimethylsilane via an elimination reaction. The primary alkyl chloride can undergo E2 (bimolecular elimination) or, less commonly, E1 (unimolecular elimination) reactions.[8][9]
Causality: Elimination is favored by:
-
Strong, Sterically Hindered Bases: Reagents like potassium tert-butoxide, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), or even strong Grignard reagents can act as bases, abstracting a proton from the carbon adjacent to the chloride-bearing carbon.[8][10]
-
Elevated Temperatures: Higher reaction temperatures generally favor elimination over substitution (SN2) pathways.
-
Solvent Effects: Polar aprotic solvents can favor E2 reactions.
Experimental Workflow: Favoring Substitution (SN2) over Elimination (E2)
Caption: Workflow to control SN2 vs. E2 pathways.
FAQ 3: Observation of High-Molecular-Weight Species or Insoluble Material
Question: My reaction has produced a complex mixture of what appears to be oligomers or an insoluble polymeric residue. What is the cause?
Answer: This is a strong indication of alkyne oligomerization. This process is particularly problematic if the TMS group is prematurely cleaved, generating the reactive terminal alkyne, 5-chloro-1-pentyne.
Causality: Terminal alkynes are known to undergo dimerization, trimerization, and polymerization under various conditions.[11] This can be catalyzed by:
-
Transition Metals: Trace impurities of metals like copper or palladium from previous steps can catalyze alkyne coupling reactions (e.g., Glaser or Sonogashira-type coupling).
-
Basic Conditions: Strong bases can deprotonate the terminal alkyne, forming an acetylide that can act as a nucleophile, initiating oligomerization.[12][13]
-
Organometallic Reagents: Some organometallic catalysts are explicitly used for the controlled oligomerization of terminal alkynes.[14][15] The starting material itself is used to synthesize an initiator for anionic polymerization, highlighting its inherent reactivity.[1][16]
Troubleshooting Protocol: Preventing Oligomerization
-
Maintain TMS Protection: The TMS group is the most effective tool against this side reaction. Ensure reaction conditions are compatible with its stability (see FAQ 1).
-
Metal Scavenging: If transition metal catalysis is suspected, consider treating the reaction mixture with a metal scavenger or passing reagents through a plug of silica or alumina.
-
Temperature Control: Avoid excessive heating, which can promote both desilylation and subsequent oligomerization.
-
Control of Stoichiometry: When using strong bases, use precise stoichiometric amounts at low temperatures to minimize excess base that could promote side reactions.
Summary of Side Reactions and Mitigation Strategies
| Side Product | Reaction Type | Favorable Conditions | Recommended Preventative Measures |
| 5-Chloro-1-pentyne | Desilylation | Moisture, acid/base, nucleophiles, heat | Use anhydrous conditions, neutral pH, inert atmosphere. |
| (5-Ene-1-ynyl)trimethylsilane | Elimination (E2/E1) | Strong, bulky bases; high temperatures | Use non-bulky nucleophiles; maintain low temperatures. |
| Oligomers/Polymers | Oligomerization | Premature desilylation; presence of base or transition metals | Maintain TMS protection; use purified reagents; control temperature. |
| Silanols / Siloxanes | Hydrolysis | Aqueous workup under acidic/basic conditions | Use anhydrous conditions; perform aqueous workups at neutral pH. |
Reaction Pathways Overview
The following diagram illustrates the potential reaction pathways for this compound, highlighting the divergence between the desired reaction and common side reactions.
Caption: Competing reaction pathways from the starting material.
References
- 1. (5-クロロ-1-ペンチニル)トリメチルシラン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. (5-クロロ-1-ペンチニル)トリメチルシラン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. (5-クロロ-1-ペンチニル)トリメチルシラン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. (5-クロロ-1-ペンチニル)トリメチルシラン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups [cureffi.org]
- 7. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Elimination Reactions - Part 1 of 2 Exam Prep | Practice Questions & Video Solutions [pearson.com]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. Oligomerization and hydroamination of terminal alkynes promoted by the cationic organoactinide compound [(Et2N)3U][BPh4] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cris.technion.ac.il [cris.technion.ac.il]
- 14. pubs.acs.org [pubs.acs.org]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]
Technical Support Center: Optimizing Coupling Reactions with (5-Chloro-1-pentynyl)trimethylsilane
Welcome to the technical support center for optimizing cross-coupling reactions with (5-chloro-1-pentynyl)trimethylsilane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and efficient coupling outcomes.
Introduction to Coupling Reactions with this compound
This compound is a valuable bifunctional building block, featuring a protected terminal alkyne and a primary alkyl chloride. This structure allows for selective carbon-carbon bond formation at the alkyne terminus, while the alkyl chloride offers a handle for subsequent transformations. The primary challenge in coupling this substrate lies in the lower reactivity of the C(sp³)-Cl bond compared to more commonly used aryl or vinyl halides. This guide will focus on the most effective strategies for achieving high-yielding coupling reactions, with a primary emphasis on Sonogashira, Kumada, and Negishi couplings.
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reaction is most suitable for this compound?
A1: The Sonogashira coupling is often the first choice for coupling terminal alkynes. However, due to the presence of a less reactive alkyl chloride, traditional Sonogashira conditions may be sluggish. In such cases, Negishi and Kumada couplings, which are known to be effective for C(sp³)-C(sp) bond formation, present viable and often superior alternatives.[1][2][3]
Q2: Will the trimethylsilyl (TMS) protecting group be cleaved under the reaction conditions?
A2: The TMS group is known to be labile under certain basic and acidic conditions.[4] In Sonogashira couplings, which typically employ amine bases, there is a risk of premature deprotection.[5] Kumada and Negishi couplings, which utilize organometallic reagents, can also lead to TMS cleavage depending on the specific conditions and workup procedures. Careful selection of a non-protic, sterically hindered base and moderate reaction temperatures can help preserve the TMS group if desired.
Q3: What are the most common side reactions to be aware of?
A3: The most common side reactions include:
-
Homocoupling of the alkyne (Glaser coupling): This is particularly prevalent in copper-catalyzed Sonogashira reactions.[6]
-
Premature deprotection of the TMS group: This can lead to undesired reactions at the terminal alkyne.[4][5]
-
Intramolecular cyclization: The chloroalkyl chain can potentially undergo intramolecular reactions, though this is generally less common under anhydrous cross-coupling conditions.
-
β-hydride elimination: This can be a significant issue in couplings involving alkyl halides, leading to the formation of alkene byproducts. The choice of ligand is crucial to suppress this pathway.
Q4: Can I perform the coupling reaction without protecting the alkyne?
A4: While direct coupling of the deprotected 5-chloro-1-pentyne is possible, it is generally not recommended. The acidic proton of the terminal alkyne can interfere with the catalyst and organometallic reagents, leading to lower yields and a more complex reaction mixture. The TMS group ensures that the coupling occurs selectively at the desired position.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Low reactivity of the alkyl chloride. 3. Impure reagents or solvents. 4. Insufficiently anhydrous/anaerobic conditions. | 1. Use a fresh, high-quality catalyst and ensure proper activation if using a precatalyst. 2. Switch to a more reactive coupling partner (e.g., organozinc or Grignard reagent in Negishi or Kumada coupling). Increase reaction temperature and/or use a more active catalyst system (e.g., with a more electron-rich, bulky phosphine ligand). 3. Purify starting materials and use freshly distilled, anhydrous solvents. 4. Degas solvents thoroughly and maintain a strict inert atmosphere (argon or nitrogen). |
| Formation of Palladium Black | 1. Catalyst decomposition. 2. High reaction temperature. 3. Inappropriate solvent. | 1. Use fresh, high-purity reagents. Consider using a more robust ligand. 2. Lower the reaction temperature and monitor for catalyst stability. 3. Some solvents, like THF, can sometimes promote palladium black formation. Consider switching to a different solvent such as toluene or dioxane. |
| Significant Alkyne Homocoupling | 1. Presence of oxygen. 2. High concentration of copper catalyst. | 1. Ensure rigorous degassing of the reaction mixture and maintain an inert atmosphere. 2. Reduce the amount of copper(I) co-catalyst or consider a copper-free Sonogashira protocol. |
| Premature TMS Deprotection | 1. Protic or overly basic conditions. 2. Extended reaction times. | 1. Use a non-protic, sterically hindered base (e.g., diisopropylethylamine) instead of primary or secondary amines. 2. Monitor the reaction closely by TLC or GC and quench as soon as the starting material is consumed. |
| Formation of Isomerized Byproducts | 1. β-hydride elimination. | 1. Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) which are known to promote reductive elimination over β-hydride elimination. |
Experimental Protocols & Methodologies
Protocol 1: Sonogashira Coupling of this compound with an Aryl Bromide
This protocol is a starting point for the challenging coupling of an alkyl chloride. Optimization of catalyst, ligand, base, and temperature will likely be necessary.
Reaction Scheme:
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Pd(PPh₃)₄ (0.05 eq), CuI (0.1 eq), and the aryl bromide (1.0 eq).
-
Add anhydrous, degassed toluene (5 mL per mmol of aryl bromide) via syringe.
-
Add a degassed solution of this compound (1.2 eq) in toluene.
-
Add a degassed amine base, such as triethylamine or diisopropylethylamine (3.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite®, washing with diethyl ether.
-
Wash the filtrate with saturated aqueous NH₄Cl, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualization of the Sonogashira Catalytic Cycle:
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Protocol 2: Kumada Coupling of this compound with an Alkynyl Grignard Reagent
This method is particularly useful for forming C(sp³)–C(sp) bonds and can be more effective than Sonogashira for less reactive alkyl halides.[1][7][8][9][10][11][12][13]
Reaction Scheme:
Step-by-Step Procedure:
-
Prepare the alkynyl Grignard reagent by reacting the corresponding terminal alkyne with a Grignard reagent such as ethylmagnesium bromide in anhydrous THF.
-
To a separate flame-dried Schlenk flask under argon, add the palladium or nickel catalyst (e.g., Pd(dppf)Cl₂ or Ni(dppp)Cl₂, 0.02-0.05 eq).
-
Add a solution of this compound (1.0 eq) in anhydrous THF.
-
Cool the mixture to 0 °C and slowly add the freshly prepared alkynyl Grignard reagent (1.2-1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC.
-
Quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Visualization of the Kumada Coupling Workflow:
Caption: Workflow for the Kumada coupling reaction.
Protocol 3: Negishi Coupling of an Alkynylzinc Reagent with this compound
The Negishi coupling offers excellent functional group tolerance and is highly effective for coupling unactivated alkyl halides.[2][14][15][16][17]
Reaction Scheme:
References
- 1. Kumada coupling - Wikipedia [en.wikipedia.org]
- 2. Negishi Coupling [organic-chemistry.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions [pearson.com]
- 9. researchgate.net [researchgate.net]
- 10. Kumada Coupling | NROChemistry [nrochemistry.com]
- 11. Kumada-Corriu Reactions of Alkyl Halides with Alkynyl Nucleophiles [organic-chemistry.org]
- 12. Kumada Coupling [organic-chemistry.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. taylorfrancis.com [taylorfrancis.com]
- 17. Highly Satisfactory Procedures for the Pd-Catalyzed Cross Coupling of Aryl Electrophiles with in Situ Generated Alkynylzinc Derivatives [organic-chemistry.org]
preventing desilylation during reactions with (5-Chloro-1-pentynyl)trimethylsilane
Technical Support Center: (5-Chloro-1-pentynyl)trimethylsilane
A Guide to Preventing Desilylation in Your Reactions
Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that unexpected side reactions can be a significant hurdle in complex synthetic pathways. A common issue encountered with trimethylsilyl (TMS)-protected alkynes is the premature or undesired cleavage of the silyl group. This guide is designed to provide you with in-depth troubleshooting strategies and foundational knowledge to help you maintain the integrity of the TMS protecting group throughout your reaction sequences.
Frequently Asked Questions (FAQs) on TMS-Alkyne Stability
This section addresses the fundamental principles governing the stability of the Si-C(sp) bond. Understanding these concepts is the first step in diagnosing and preventing unwanted desilylation.
Q1: I'm observing unexpected loss of the TMS group in my reaction. What is the primary mechanism for this cleavage?
A1: The trimethylsilyl (TMS) group on an alkyne is most commonly cleaved by nucleophilic attack on the silicon atom. The Si-C bond is susceptible to cleavage because silicon is highly oxophilic and can readily expand its coordination sphere to form a pentacoordinate intermediate.[1][2]
This process is most often initiated by:
-
Fluoride Ions (F⁻): Fluoride has an exceptionally high affinity for silicon, making reagents like tetrabutylammonium fluoride (TBAF) highly effective for TMS deprotection.[3][4] Even catalytic amounts of fluoride can lead to complete cleavage.
-
Bases: Basic conditions, particularly in the presence of protic solvents (like methanol or water), are a major cause of unintended desilylation.[5][6] The base (e.g., hydroxide, alkoxide) acts as the nucleophile, attacking the silicon atom. Even seemingly mild bases like potassium carbonate in methanol can readily cleave the TMS group.[4][6][7]
Below is a diagram illustrating the general mechanism for base-catalyzed desilylation.
Caption: Mechanism of base-catalyzed TMS-alkyne cleavage.
Q2: How can I quickly assess if my planned reaction conditions are likely to cause desilylation?
A2: The stability of the TMS group is highly dependent on the specific reagents and solvents used. The following table provides a general guide.
| Condition Type | Reagent Examples | TMS-Alkyne Stability | Causality & Key Considerations |
| Strongly Basic | NaOH, KOH, NaOMe, t-BuOK in protic solvents | Very Low | Generates potent nucleophiles (OH⁻, RO⁻) that readily attack silicon. Protic solvents facilitate the reaction.[6] |
| Mildly Basic | K₂CO₃, Cs₂CO₃ in MeOH/H₂O; Amines (Et₃N, Piperidine) | Low to Medium | Can be sufficient for cleavage, especially at elevated temperatures or long reaction times.[6][7] Anhydrous, aprotic conditions increase stability. |
| Fluoride Sources | TBAF, CsF, HF-Pyridine | Extremely Low | The Si-F bond is exceptionally strong, providing a powerful thermodynamic driving force for cleavage.[3][4] |
| Acidic (Aqueous) | Dilute HCl, H₂SO₄ | Medium to High | TMS alkynes are relatively stable to acidic conditions, but prolonged exposure or strong, hot acids can cause cleavage.[5] |
| Grignard/Organolithium | RMgX, RLi | Low | These reagents are highly basic and can act as nucleophiles, leading to desilylation. Low temperatures are critical. |
| Hydride Reagents | LiAlH₄, DIBAL-H | High | Generally stable. These are not typically nucleophilic towards silicon in this context. |
| Oxidizing Agents | m-CPBA, O₃, KMnO₄ | High | The TMS-alkyne group is generally robust to common oxidizing agents. |
| Catalytic Hydrogenation | H₂, Pd/C | High | The Si-C bond is stable, though the alkyne itself may be reduced depending on conditions. |
Q3: If TMS is too labile for my synthesis, are there more robust alternatives?
A3: Yes. If you consistently face desilylation issues, switching to a more sterically hindered silyl protecting group is a common and effective strategy. Bulkier groups sterically shield the silicon atom from nucleophilic attack, significantly increasing stability.
| Protecting Group | Abbreviation | Relative Stability | Typical Cleavage Conditions |
| Trimethylsilyl | TMS | 1 (Reference) | K₂CO₃/MeOH; TBAF (fast)[4][7] |
| Triethylsilyl | TES | ~64x | More resistant to mild base; requires stronger conditions (e.g., HF-Pyridine, TBAF) |
| tert-Butyldimethylsilyl | TBDMS | ~20,000x | Stable to many basic conditions; cleaved by TBAF, HF.[5] |
| Triisopropylsilyl | TIPS | ~700,000x | Very robust; requires forceful conditions like neat TBAF or HF.[5] |
| tert-Butyldiphenylsilyl | TBDPS | ~5,000,000x | Extremely stable; offers high resistance to both acidic and basic hydrolysis.[5] |
Troubleshooting Guides for Specific Reactions
This section provides actionable solutions for common experimental scenarios where unwanted desilylation of this compound is a problem.
Scenario 1: Desilylation during Nucleophilic Substitution at the Alkyl Chloride
Problem: "I am attempting to displace the chloride with a nucleophile (e.g., NaN₃, KCN, R₂NH) to form a new C-N or C-C bond. However, my main isolated product is the terminal alkyne resulting from TMS group loss."
Root Cause Analysis: The nucleophile itself, or a base used in the reaction, is attacking the silicon atom instead of the primary carbon bearing the chloride. This is especially common with highly basic nucleophiles or when using standard basic conditions to deprotonate a nucleophile.
Caption: Decision workflow for troubleshooting desilylation.
Recommended Protocol: Substitution with Sodium Azide
This protocol minimizes desilylation by using an aprotic solvent and avoiding strong bases.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (0.2 M).
-
Reagents: Add sodium azide (NaN₃, 1.2 equivalents). Stir the suspension for 10 minutes.
-
Substrate Addition: Add this compound (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the mixture to 50-60 °C and monitor by TLC or GC-MS. The reaction is typically complete within 4-8 hours.
-
Workup: Cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing diethyl ether and water. Wash the organic layer sequentially with water (3x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash chromatography on silica gel.
Causality: Using the salt of the nucleophile (NaN₃) in an aprotic solvent (DMF) prevents the formation of highly nucleophilic hydroxide or alkoxide species that would otherwise be generated in protic solvents. The moderate temperature ensures a reasonable reaction rate without promoting the undesired desilylation pathway.
Scenario 2: Desilylation during Sonogashira Cross-Coupling
Problem: "I want to use the TMS-protected alkyne in a Sonogashira reaction, but the conditions are cleaving the TMS group. I need the TMS group for a subsequent transformation."
Root Cause Analysis: Many modern Sonogashira protocols are designed for in situ desilylation, using fluoride sources like CsF or TBAF to generate the terminal alkyne just before coupling.[8][9][10][11][12] If you are using such a protocol, TMS cleavage is the intended reaction. Standard Sonogashira conditions using an amine base (like Et₃N or diisopropylamine) can also be basic enough to cause slow desilylation, especially with prolonged heating.
Solution: Fluoride-Free Sonogashira Coupling
To preserve the TMS group, you must use a "Sila-Sonogashira" protocol that does not involve a fluoride activator. These conditions are milder and specifically designed to couple the silylalkyne directly.
Recommended Protocol: Fluoride-Free Sila-Sonogashira Coupling
-
Preparation: To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%).
-
Solvent & Substrate: Add anhydrous, degassed toluene or THF, followed by this compound (1.2 eq).
-
Base: Add a mild, non-nucleophilic base such as K₂CO₃ (2.0 eq) or use a less basic amine like triethylamine (Et₃N, 3.0 eq) at a lower temperature.
-
Reaction: Heat the reaction to 60-80 °C and monitor by TLC.
-
Workup: After completion, cool the reaction, filter through a pad of Celite to remove catalyst residues, and rinse with ethyl acetate. Concentrate the filtrate and purify as required.
Causality: This protocol avoids the potent fluoride activators used for in situ deprotection. While an amine base is still used, employing it in an anhydrous, aprotic solvent at the lowest effective temperature minimizes its nucleophilic attack on the silicon, favoring the desired palladium-catalyzed cross-coupling pathway.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. The mechanism of silylether deprotection using a tetra-alkyl ammonium fluoride. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 8. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction [organic-chemistry.org]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. gelest.com [gelest.com]
Technical Support Center: Managing the Hydrolytic Sensitivity of Silyl Alkynes
Welcome to the technical support center for silyl alkyne chemistry. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the hydrolytic instability of silyl-protected alkynes. As Senior Application Scientists, our goal is to blend foundational chemical principles with practical, field-tested solutions to help you navigate your synthetic challenges.
Frequently Asked Questions: The Fundamentals of Silyl Alkyne Instability
This section addresses the core chemical principles governing the stability of the silicon-carbon bond in silyl alkynes. Understanding these fundamentals is the first step toward diagnosing and solving experimental issues.
Q1: What makes the C(sp)-Si bond in silyl alkynes susceptible to hydrolysis?
The susceptibility of the C(sp)-Si bond to cleavage is rooted in the nature of silicon itself. Silicon has accessible, low-lying d-orbitals that can participate in forming a pentacoordinate, hypervalent intermediate.[1] This process is catalyzed by both acid and base.
-
Base-Catalyzed Hydrolysis: Under basic or nucleophilic conditions (e.g., presence of hydroxide, fluoride ions, or even moisture on silica gel), a nucleophile attacks the silicon center. This forms a pentavalent silicate intermediate which is unstable and readily cleaves the C(sp)-Si bond to release the terminal alkyne. Fluoride ions (from sources like TBAF) are exceptionally effective at promoting this cleavage due to the formation of the very strong Si-F bond, which is a powerful thermodynamic driving force.[1][2]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the mechanism typically involves protonation of the alkynyl carbon, which makes the C-Si bond more susceptible to nucleophilic attack by water or other protic species.[3][4]
Q2: Which experimental factors have the greatest impact on the rate of unwanted desilylation?
Several factors synergistically or individually influence the stability of silyl alkynes during a reaction or purification:
-
pH: The rate of hydrolysis is minimal around neutral pH and increases significantly under either acidic or basic conditions.[3][4] Reagents, solvents, or purification media (like standard silica gel, which is acidic) can create a local pH environment that promotes cleavage.
-
Steric Hindrance: The size of the substituents on the silicon atom is the most critical factor for stability. Bulky groups physically shield the silicon atom from attack by nucleophiles or water, dramatically slowing the rate of hydrolysis.[5]
-
Solvent: Protic solvents (water, methanol, ethanol) can act as both a proton source and a nucleophile, facilitating hydrolysis. Aprotic solvents are generally preferred.
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.
Q3: How does my choice of silyl protecting group affect its stability?
The choice of the silyl group is the primary tool a chemist has to control stability. A bulkier silyl group provides greater resistance to cleavage. The relative stability of commonly used silyl ethers to acid and base gives a good proxy for the stability of the corresponding silyl alkynes.[5]
| Silyl Group | Abbreviation | Relative Steric Bulk | Relative Hydrolytic Stability | Key Characteristics & Common Deprotection |
| Trimethylsilyl | TMS | Low | Very Labile | Highly sensitive to mild acid, base, and even neutral protic solvents like methanol. Often cleaved with K₂CO₃ in methanol.[6][7] |
| Triethylsilyl | TES | Medium | Labile | More stable than TMS but still easily cleaved. Often requires slightly stronger conditions than TMS for removal.[5][8] |
| tert-Butyldimethylsilyl | TBDMS (or TBS) | High | Stable | A robust and widely used protecting group. Stable to many reaction conditions but readily cleaved by fluoride sources (TBAF) or strong acid.[1][5][8] |
| Triisopropylsilyl | TIPS | Very High | Very Stable | Significantly more stable than TBDMS due to the three bulky isopropyl groups. Resistant to many conditions that cleave TBDMS.[5][6] |
| tert-Butyldiphenylsilyl | TBDPS | Very High | Very Stable | Offers high stability comparable to TIPS, with added resistance to acidic conditions due to the electronic effects of the phenyl groups.[5] |
Troubleshooting Guide: Common Experimental Problems
This section provides direct answers and actionable solutions to specific problems encountered during synthesis and purification.
Q4: My silyl alkyne is desilylating during my aqueous workup. How can I prevent this?
This is a classic issue, especially with labile groups like TMS and TES. The combination of water and potentially acidic or basic conditions during extraction is the culprit.
Causality: Standard aqueous workups can inadvertently become non-neutral. For example, if your reaction was quenched with NH₄Cl, the aqueous layer will be acidic. Conversely, a quench with NaHCO₃ will be basic.
Solutions:
-
Use a Buffered Wash: Instead of plain deionized water, wash your organic layer with a pH 7 phosphate buffer to maintain neutrality.[9]
-
Minimize Contact Time: Perform extractions quickly and avoid letting the layers sit in the separatory funnel for extended periods.
-
Work at Lower Temperatures: Perform the workup in a cold water or ice bath to decrease the rate of hydrolysis.
-
Anhydrous "Workup": If possible, avoid an aqueous workup altogether. Quench the reaction with a solid reagent, filter off the salts, and concentrate the filtrate directly. For example, quenching a Grignard reaction could involve adding solid ammonium chloride, filtering, and then proceeding.
Q5: I'm observing significant desilylation during silica gel column chromatography. What's happening and how do I stop it?
Standard silica gel is inherently acidic (pH ≈ 4-5) and contains surface-bound water, creating a perfect microenvironment for hydrolyzing silyl alkynes.
Causality: As your compound travels down the column, the prolonged contact with the acidic, hydrated silica surface catalyzes the cleavage of the C-Si bond.
Solutions:
-
Neutralize the Silica Gel: Before preparing your column, slurry the silica gel in the desired eluent containing 1-2% triethylamine (TEA) or another non-nucleophilic, volatile base. This deactivates the acidic silanol groups on the surface. Let the slurry stand for about an hour before packing the column.
-
Use Treated Silica: Consider using commercially available deactivated or neutral silica gel.
-
Change the Stationary Phase: If the compound is sufficiently nonpolar, consider using neutral alumina as the stationary phase instead of silica.
-
Flash Chromatography: Minimize contact time by using flash chromatography rather than gravity chromatography. The faster elution significantly reduces the opportunity for on-column reaction.
Q6: My stored silyl alkyne is no longer pure. How should I properly store these compounds?
Silyl alkynes, particularly less hindered ones, can hydrolyze simply from atmospheric moisture over time.
Solutions:
-
Store Under Inert Atmosphere: Store the compound in a sealed vial under an inert atmosphere of nitrogen or argon.
-
Use a Desiccator: Place the vial inside a desiccator to protect it from ambient moisture.
-
Store Cold: Store the compound at low temperatures (-20°C is common) to slow the rate of any potential decomposition.[10]
-
Solvent Storage: For highly sensitive compounds, storing as a solution in a dry, aprotic solvent (like anhydrous hexanes or toluene) can sometimes improve long-term stability.
Visual Guides & Workflows
Mechanism of Silyl Alkyne Hydrolysis
The following diagram illustrates the generalized pathways for acid and base-catalyzed hydrolysis of a silyl alkyne.
Caption: Generalized mechanisms for silyl alkyne hydrolysis.
Troubleshooting Workflow for Unexpected Desilylation
Use this decision tree to diagnose and remedy instances of premature silyl group cleavage.
Caption: A decision tree for troubleshooting silyl alkyne cleavage.
Key Experimental Protocols
These protocols provide validated, step-by-step methods for common procedures involving silyl alkynes.
Protocol 1: General Silylation of a Terminal Alkyne (TMS Example)
This procedure is a standard method for protecting a terminal alkyne using a chlorosilane.[7]
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the terminal alkyne (1.0 equiv) in anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Deprotonation: Cool the solution to -78°C in a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.05 equiv, 1.6 M in hexanes) dropwise via syringe. Stir the mixture at -78°C for 30 minutes. A color change or precipitation of the lithium acetylide may be observed.
-
Silylation: Add chlorotrimethylsilane (TMS-Cl, 1.1 equiv) dropwise to the solution at -78°C.
-
Warm and Quench: Allow the reaction to warm slowly to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Carefully quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude silyl-protected alkyne.
-
Purification: Purify the crude product by flash column chromatography (using TEA-treated silica if necessary) or distillation.
Protocol 2: Purification of a Labile Silyl Alkyne by Column Chromatography
This protocol incorporates steps to prevent on-column hydrolysis.
-
Slurry Preparation: In a beaker, add the required amount of silica gel for your column. Add the chosen eluent (e.g., 98:2 Hexanes:Ethyl Acetate) until the silica is fully submerged. Add triethylamine (TEA) to constitute 1-2% of the total solvent volume.
-
Deactivation: Vigorously stir the silica slurry for at least 30 minutes. This allows the TEA to neutralize the acidic sites on the silica surface.
-
Column Packing: Pack the column with the treated silica slurry as you normally would for flash chromatography.
-
Eluent Preparation: Prepare the mobile phase with the same percentage of TEA (1-2%) that was used to treat the silica.
-
Loading and Elution: Load your crude sample onto the column and elute using the TEA-containing mobile phase, collecting fractions as usual.
-
Post-Chromatography: After identifying the product-containing fractions, combine them and remove the solvent and TEA under reduced pressure. Note: The TEA is volatile and should be easily removed.
References
- 1. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 5. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 6. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 7. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Support Center: Troubleshooting Low Yields in Sonogashira Reactions with Silylated Alkynes
Welcome to the technical support center for Sonogashira cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, when using silylated alkynes. Here, we move beyond simple procedural lists to explore the causality behind common experimental failures, offering robust, field-tested solutions to optimize your reaction outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial problems encountered during the Sonogashira coupling of silylated alkynes.
Q1: My reaction with a TMS-protected alkyne is failing or giving very low yields. What's the first thing I should check?
A: When a Sonogashira reaction fails, the primary suspects are the catalyst's activity, the integrity of the reagents, and the reaction atmosphere.[1] A black precipitate, known as "palladium black," is a clear indicator of catalyst decomposition.[1] Ensure your palladium source and any phosphine ligands are fresh and have been stored correctly. Crucially, the reaction is highly sensitive to oxygen, which promotes the unwanted homocoupling of the alkyne (Glaser coupling).[2][3][4] Therefore, rigorous degassing of all solvents and reagents and maintaining a positive pressure of an inert gas (Argon or Nitrogen) is paramount.[1][2][3]
Q2: I'm observing significant formation of a dimeric alkyne byproduct. What is this and how can I stop it?
A: This byproduct is the result of Glaser or Hay-type homocoupling, an oxidative dimerization of your alkyne starting material.[5][6] This side reaction is almost always promoted by the combination of the copper(I) co-catalyst and the presence of oxygen.[2][3][5]
To minimize or eliminate homocoupling:
-
Ensure Rigorous Anaerobic Conditions: This is the most critical first step. Use freeze-pump-thaw cycles for your solvent or bubble with an inert gas for an extended period.[3]
-
Switch to Copper-Free Conditions: The most effective way to prevent Glaser coupling is to remove the copper co-catalyst entirely.[2][3][5][7] This may require more active palladium catalysts, specific ligands, or higher reaction temperatures to achieve a reasonable reaction rate, but it directly eliminates the primary pathway for this side reaction.[3][7]
-
Slow Addition of the Alkyne: Adding the silylated alkyne slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[2]
Q3: Can I perform the Sonogashira coupling and the silyl deprotection in the same pot?
A: Yes, this is a highly effective and common strategy, often referred to as a one-pot or in situ desilylation-coupling protocol.[5][8][9] This approach is particularly advantageous when dealing with volatile terminal alkynes, as it avoids their isolation.[8][9][10] Reagents like tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF) can be used to cleave the silyl group, generating the terminal alkyne in situ, which is then consumed in the Sonogashira coupling.[5][8][10] CsF is often preferred for its cost-effectiveness and simpler purification.[8]
Q4: My aryl bromide is unreactive. What adjustments should I make?
A: The reactivity of the aryl halide is a major factor, with the general trend being I > OTf > Br > Cl.[1] Aryl bromides are significantly less reactive than iodides and often require more forcing conditions.[1][11]
-
Increase Temperature: A higher temperature is frequently necessary to promote the rate-limiting oxidative addition step for aryl bromides.[7][11]
-
Change Ligand: Standard ligands like triphenylphosphine (PPh₃) may be insufficient. Switching to more electron-rich and sterically bulky phosphine ligands (e.g., P(t-Bu)₃, dppf) or N-heterocyclic carbene (NHC) ligands can dramatically improve catalytic activity for less reactive halides.[7][12]
-
Solvent Choice: Polar aprotic solvents such as DMF, DMSO, or NMP can be more effective than THF or toluene for couplings involving less reactive aryl halides.[7]
Part 2: In-Depth Troubleshooting Guides
For more persistent issues, a systematic, component-by-component analysis is required. This section provides a logical workflow to diagnose and resolve complex problems.
Guide 1: Diagnosing the Catalyst System
The heart of the Sonogashira reaction is the palladium-phosphine complex, often assisted by a copper co-catalyst. Failure here guarantees a failed reaction.
Logical Troubleshooting Workflow: Catalyst System
Caption: Troubleshooting workflow for catalyst-related issues.
The Role of the Copper Co-Catalyst
The copper(I) salt is a double-edged sword. It dramatically increases the reaction rate under mild conditions by reacting with the terminal alkyne to form a copper(I) acetylide intermediate.[5][13][14] This species is the active nucleophile that participates in the transmetalation step with the palladium complex.[14] However, as discussed, it is the primary culprit in catalyzing the undesirable Glaser homocoupling.[5][15]
When to Omit Copper:
-
When significant homocoupling is observed.
-
When working with valuable or complex alkynes where dimerization is a costly side reaction.
-
When the reaction can be driven to completion under copper-free conditions, even if it requires higher temperatures or longer reaction times.
Guide 2: Optimizing the One-Pot Desilylation-Coupling
For efficiency, the one-pot Sonogashira coupling with in situ desilylation is an excellent choice. However, the success of this tandem reaction depends on the careful orchestration of the desilylation and coupling steps.
Mechanism: One-Pot Sila-Sonogashira Reaction
Caption: Pathway for one-pot desilylation and coupling.
Troubleshooting the One-Pot Protocol
-
Problem: No reaction, starting materials recovered.
-
Cause: The desilylation agent may be inhibiting the palladium catalyst. While common, high concentrations of fluoride salts can sometimes interfere with the catalytic cycle.
-
Solution: Ensure the fluoride source is anhydrous if possible. Consider a protocol that uses a catalytic amount of a phase-transfer catalyst (e.g., PEG 200) with CsF in a biphasic system to control the concentration of active fluoride in the organic phase.[8]
-
-
Problem: Desilylation occurs, but only homocoupling is observed.
-
Cause: The rate of desilylation is much faster than the rate of cross-coupling. This leads to a buildup of the terminal alkyne, which then homocouples.
-
Solution: This points to a slow cross-coupling step. Revisit Guide 1 to accelerate the palladium cycle (increase temperature, change ligand). Alternatively, slow down the desilylation by using a less soluble fluoride source or by adding the desilylating agent portion-wise over time.
-
Part 3: Data & Protocols
Table 1: Recommended Reaction Parameters
| Parameter | Recommendation for Aryl Iodides | Recommendation for Aryl Bromides | Rationale & Key Considerations |
| Pd Catalyst | PdCl₂(PPh₃)₂ (1-2 mol%) or Pd(PPh₃)₄ (2-5 mol%) | Pd(OAc)₂ + Bulky Ligand (e.g., P(t-Bu)₃) (1-3 mol%) | Aryl bromides require a more active catalyst for efficient oxidative addition.[11][12] |
| Cu Co-Catalyst | CuI (1-5 mol%) | CuI (2-10 mol%) or Copper-Free | Omit entirely if Glaser homocoupling is a significant issue.[5] |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Et₃N, DIPA, or stronger bases like Cs₂CO₃ | The amine base acts as both a base to generate the acetylide and often as the solvent.[5][7] |
| Solvent | THF, Toluene, or neat Amine | DMF, NMP, Dioxane, or neat Amine | Less reactive halides benefit from more polar, higher-boiling point solvents.[7] |
| Temperature | Room Temp to 50 °C | 60 °C to 120 °C | Higher temperatures are needed to overcome the activation barrier for C-Br bond cleavage.[7][11] |
| Silyl Alkyne | Trimethylsilyl (TMS) | TMS, Triethylsilyl (TES), or Triisopropylsilyl (TIPS) | TMS is the most common and easily cleaved protecting group.[5] |
Experimental Protocol: One-Pot Sonogashira Coupling of an Aryl Bromide with in situ Desilylation
This protocol is a representative example and may require optimization for specific substrates.
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 equiv.), and Copper(I) Iodide (0.04 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Through the septum, add the silylated alkyne (e.g., (Trimethylsilyl)acetylene, 1.2 equiv.) and anhydrous, degassed solvent (e.g., Triethylamine, 3-5 mL per mmol of aryl halide).
-
Desilylation: Add the desilylating agent (e.g., anhydrous CsF, 2.0 equiv.).[8][10]
-
Reaction: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 80 °C). Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may take anywhere from 2 to 24 hours.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. depts.washington.edu [depts.washington.edu]
- 7. benchchem.com [benchchem.com]
- 8. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction [organic-chemistry.org]
- 9. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. books.rsc.org [books.rsc.org]
- 14. Coupling to alkynes: the Sonogashira reaction [ns1.almerja.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Advanced Strategies for Selective Cross-Coupling of Polyfunctional Alkynes
Welcome to the technical support center for advanced cross-coupling methodologies. This guide is designed for researchers, synthetic chemists, and drug development professionals navigating the complexities of selective C-C bond formation involving polyfunctional alkynes. Here, we move beyond standard protocols to address the nuanced challenges of chemoselectivity, regioselectivity, and stereoselectivity that are critical for the efficient synthesis of complex molecules.
Section 1: Troubleshooting Chemoselectivity
Chemoselectivity issues arise when a molecule contains multiple reactive sites that can participate in the coupling reaction. In the context of polyfunctional alkynes, this often involves differentiating between multiple alkynes or between an alkyne and another reactive group (e.g., a halide).
Question 1: My reaction mixture contains both a terminal and an internal alkyne. How can I selectively couple only the terminal alkyne?
Answer: This is a common challenge that can be addressed by exploiting the unique reactivity of the terminal C(sp)-H bond. The key is to select a catalytic system that preferentially activates this bond for C-C bond formation while leaving the disubstituted internal alkyne untouched.
Underlying Principle: Most catalytic cycles for alkyne cross-coupling, such as the Sonogashira reaction, rely on the deprotonation of a terminal alkyne to form a metal-acetylide intermediate.[1] Internal alkynes, lacking this acidic proton, are generally unreactive under these conditions. However, side reactions or non-ideal conditions can lead to undesired reactivity.
Troubleshooting & Optimization Protocol:
-
Catalyst Choice is Paramount: While palladium is the workhorse, its reactivity can sometimes be too broad. For couplings between two different alkynes (one terminal donor, one internal acceptor), tailored catalytic systems are essential. A redox-neutral Pd(II) catalytic cycle, facilitated by specific ligands, can enable the selective coupling of terminal donor alkynes with unactivated internal acceptor alkynes.[2]
-
Ligand Selection: The ligand dictates the catalyst's steric and electronic environment. For selective coupling of a terminal alkyne to an internal alkyne to form a 1,3-enyne, a tailored P,N-ligand can be highly effective. This type of ligand not only promotes the desired regioselective dimerization but also helps suppress secondary E/Z isomerization of the product.[2]
-
Copper Co-catalyst Control: In traditional Sonogashira couplings, the copper(I) co-catalyst facilitates the formation of the copper(I) acetylide, which then undergoes transmetalation with the palladium center.[1] If you are experiencing side reactions with the internal alkyne, consider a copper-free Sonogashira protocol . This often provides a cleaner reaction profile by minimizing pathways that could activate the internal alkyne.[1][3]
-
Reaction Conditions:
-
Base: Use a non-nucleophilic amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA). The base's role is to deprotonate the terminal alkyne without interfering with other functional groups.[1]
-
Inert Atmosphere: Rigorously exclude oxygen. Oxygen can promote unwanted side reactions, including the homocoupling of the terminal alkyne (Glaser coupling) and catalyst decomposition.[1][3] Degas your solvent and use Schlenk techniques or a glovebox.[3]
-
Question 2: I have a polyhalogenated substrate. How do I achieve selective Sonogashira coupling at a specific C-X bond?
Answer: Selectivity in polyhalogenated systems is governed by the relative reactivity of the carbon-halogen bonds. By carefully tuning the catalyst, ligands, and reaction conditions, you can control which halide undergoes oxidative addition first.
Underlying Principle: The rate of oxidative addition to the Pd(0) catalyst generally follows the trend: C-I > C-Br ≈ C-OTf > C-Cl.[1][4] This inherent reactivity difference is the primary tool for achieving chemoselectivity.
Strategies for Selective Coupling:
-
Exploiting Inherent Reactivity: For a substrate containing, for example, both an iodide and a bromide, coupling will almost always occur at the C-I bond first under standard Sonogashira conditions. This allows for sequential functionalization.[4]
-
Ligand-Controlled Selectivity Inversion: Remarkably, the conventional reactivity order can be inverted through strategic ligand choice. For substrates with C-Cl and C-OTf bonds, certain phosphine ligands can reverse the typical selectivity, favoring coupling at the less reactive C-Cl bond. A newly developed phosphine ligand featuring a C2-cyclohexyl group on an indole ring, for instance, has been shown to successfully invert the conventional C-Br > C-Cl > C-OTf order.[5][6]
-
Catalyst System Tuning:
-
For coupling at more reactive sites (I, Br), standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with a CuI co-catalyst are often sufficient.[7]
-
For coupling at less reactive sites (Cl), more electron-rich and sterically demanding ligands, such as Buchwald-type phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are often required to facilitate the more difficult oxidative addition step.[8][9][10]
-
Section 2: Troubleshooting Regioselectivity
Regioselectivity concerns where on a molecule a reaction occurs. For unsymmetrical internal alkynes, the challenge is to control which of the two sp-hybridized carbons forms the new bond.
Question 3: My reductive cross-coupling of an unsymmetrical internal alkyne gives a mixture of regioisomers. How can I control the regiochemical outcome?
Answer: Controlling regioselectivity in the coupling of unsymmetrical alkynes is a significant challenge because the two potential reaction sites can be electronically and sterically similar.[11] Success hinges on introducing a factor—either within the substrate or the catalyst system—that strongly favors one site over the other.
Causality & Strategic Solutions:
-
Substrate-Based Control (Directing Groups): The most powerful strategy is to install a directing group (DG) on your substrate. The DG coordinates to the metal center, positioning the catalyst to activate a specific, nearby C-H or C-C bond.[12]
-
Mechanism: The reaction proceeds via a metallacyclic intermediate, and the stability of this intermediate often dictates the regiochemical outcome. DGs that form stable 5- or 6-membered metallacycles typically direct the reaction to the ortho position.[13]
-
Examples: Hydroxyls, amides, and carboxylic acids are effective directing groups for achieving regioselective C-H alkynylation.[2][12][14] Recent advances have even enabled rhodium-catalyzed para-selective C-H alkynylation by using a specialized, removable directing template.[13][15]
-
-
Ligand-Based Control: In the absence of a strong directing group, the ligand can exert significant control over regioselectivity.
-
Steric Influence: Highly hindered ligands (e.g., bulky NHCs) can block one face of the alkyne, forcing the coupling to occur at the less sterically encumbered position.[16][17]
-
Electronic Influence: Electron-donating ligands can increase the electron density on the metal, influencing its interaction with the alkyne's π-system and thereby controlling the regioselectivity of insertion.[18][19] A compelling example is the nickel-catalyzed reductive coupling of aldehydes and alkynes, where small cyclopropenylidene carbene ligands and highly hindered NHC ligands can be used to achieve opposite regiochemical outcomes.[16]
-
-
Inherent Substrate Bias: If your alkyne has significant electronic or steric differences between its two substituents, you can exploit this inherent bias.
Visualizing the Strategy: A Decision Workflow
The following workflow can help guide your experimental design for achieving regioselectivity.
Caption: Decision workflow for achieving regiocontrol.
Section 3: FAQs and Common Side Reactions
This section addresses frequently encountered problems and their solutions.
Question 4: My Sonogashira reaction is plagued by a slimy, dark precipitate and the formation of a symmetrical diyne. What is happening and how can I stop it?
Answer: You are observing two classic and related problems: palladium catalyst decomposition (forming "palladium black") and Glaser-Hay homocoupling of your terminal alkyne.[3][21] Both are often caused by the presence of oxygen and can be suppressed.
The Competing Pathways:
-
Desired Sonogashira Cross-Coupling: The Pd(0)/Pd(II) cycle couples the alkyne with the aryl/vinyl halide.[1]
-
Undesired Glaser Homocoupling: In the presence of oxygen, the copper(I) co-catalyst promotes the oxidative dimerization of the terminal alkyne to form a 1,3-diyne. This consumes your starting material and complicates purification.[1][21]
Caption: Competing Sonogashira and Glaser coupling pathways.
Solutions to Minimize Homocoupling:
| Problem | Root Cause(s) | Recommended Solution(s) |
| Glaser Homocoupling | Oxygen, High [CuI], High [Alkyne] | 1. Switch to a Copper-Free Protocol: This is the most robust solution.[1][3]2. Ensure Strict Inert Atmosphere: Degas solvents thoroughly (freeze-pump-thaw is best).[3]3. Slow Addition: Add the alkyne slowly via syringe pump to keep its concentration low.[3][7]4. Reduce Copper: Minimize the CuI loading to catalytic amounts (e.g., 1-5 mol%).[3] |
| Catalyst Decomposition (Pd Black) | Oxygen, Reagent/Solvent Impurities | 1. Inert Atmosphere: As above, oxygen leads to Pd(0) agglomeration.[3]2. Use High-Purity Reagents: Ensure the amine base is dry and distilled. Impurities can poison the catalyst.[3]3. Check Ligand Integrity: Phosphine ligands can oxidize. Use fresh or properly stored ligands. |
| Low or No Yield | Inactive Catalyst, Poor Reagents, Wrong Temp. | 1. Verify Catalyst Activity: Use a fresh source of palladium catalyst.[3]2. Check Halide Reactivity: Aryl bromides and chlorides often require higher temperatures (e.g., 80-100 °C) than iodides.[22]3. Base Quality: Ensure the amine base is anhydrous and pure.[3] |
Section 4: Key Experimental Protocols
Protocol 1: General Procedure for Copper-Free Sonogashira Coupling
This protocol is adapted from standard procedures to minimize Glaser homocoupling.[1][3]
-
Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable ligand if required (e.g., XPhos, 4-10 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen at least three times.
-
Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF, Dioxane, or Toluene) followed by the degassed amine base (e.g., TEA or DIPEA, 2-3 equiv) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) via syringe. For particularly sensitive substrates, add the alkyne slowly over 1-2 hours using a syringe pump.
-
Reaction: Stir the mixture at the appropriate temperature (room temperature for aryl iodides, 60-100 °C for aryl bromides/chlorides) and monitor by TLC or GC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or saturated ammonium chloride solution to remove the amine salts. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Atom-Economical Cross-Coupling of Internal and Terminal Alkynes to Access 1,3-Enynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Regioselectivity and Enantioselectivity in Nickel-Catalysed Reductive Coupling Reactions of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Directing group assisted para-selective C–H alkynylation of unbiased arenes enabled by rhodium catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Directing group assisted para-selective C–H alkynylation of unbiased arenes enabled by rhodium catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The origin of regioselectivity in Cu-catalyzed hydrocarbonylative coupling of alkynes with alkyl halides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Regioselective Reductive Cross-Coupling Reactions of Unsymmetrical Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. reddit.com [reddit.com]
handling and disposal of (5-Chloro-1-pentynyl)trimethylsilane waste
Welcome to the technical support guide for (5-Chloro-1-pentynyl)trimethylsilane (CAS No. 77113-48-5). This document provides essential guidance for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this organosilane intermediate. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.
Hazard Identification and Risk Assessment
This compound is a combustible liquid that causes serious eye irritation.[1] It is an organosilane containing both a trimethylsilyl (TMS) protected alkyne and a chlorinated alkyl chain.[1] This dual functionality necessitates careful handling to mitigate risks associated with its reactivity and hazardous decomposition byproducts.
Key Hazards Summary:
| Hazard Classification | GHS Code | Description | Source |
| Flammable liquids | H227 | Combustible liquid. Keep away from heat, sparks, and open flames.[1] | [1] |
| Serious eye damage/eye irritation | H319 | Causes serious eye irritation.[1] | [1] |
| Potential Skin Irritant | - | May cause skin irritation upon contact.[1] | [1] |
| Potential Respiratory Irritant | - | Vapors or mists may cause irritation to the respiratory tract.[1] | [1] |
The primary risks stem from its combustibility and the potential for uncontrolled reactions, especially with moisture or incompatible chemicals. The trimethylsilyl group is susceptible to hydrolysis, which can release volatile byproducts.[2][3] Furthermore, as a chlorinated hydrocarbon, its waste is subject to specific environmental disposal regulations.[4][5]
Frequently Asked Questions (FAQs)
Q1: What is the most critical safety precaution when handling this compound? A: Always handle this compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical goggles, neoprene or nitrile rubber gloves, and a lab coat.[1] Keep it away from heat, open flames, and ignition sources as it is a combustible liquid.[1]
Q2: How should I store an opened bottle of this compound? A: Store the container tightly closed in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[6] Organosilanes can be sensitive to moisture, which can lead to hydrolysis.[7] It is advisable to blanket the container with an inert gas like nitrogen or argon before sealing to displace moist air.
Q3: Can I dispose of small amounts of this chemical down the drain? A: Absolutely not. This compound is a chlorinated hydrocarbon and an organosilane.[1][8] Disposal down the drain can damage plumbing and aquatic ecosystems and is a violation of environmental regulations.[3][9] All waste must be collected, properly labeled, and disposed of as hazardous chemical waste through your institution's Environmental Health & Safety (EHS) department.
Q4: What happens if the compound is exposed to water or moisture? A: The trimethylsilyl (TMS) group can hydrolyze upon contact with moisture, especially under acidic or basic conditions, to form trimethylsilanol and the deprotected chloro-alkyne.[2][10] While trimethylsilanol itself is relatively benign, the reaction can sometimes be exothermic. More critically, uncontrolled hydrolysis in a waste container could lead to pressure buildup.
Q5: What are the signs of degradation or contamination? A: A pure sample should be a clear liquid.[1] Haziness, discoloration, or the presence of a precipitate may indicate hydrolysis or polymerization. A sharp, acidic odor could suggest the release of HCl due to reactions involving the chloro-alkane moiety, particularly if moisture is present.[3]
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation and waste handling.
| Problem | Potential Cause & Scientific Explanation | Immediate Action & Solution |
| An unexpected precipitate forms in the dedicated waste container. | Incompatibility or Polymerization: The waste may have been mixed with an incompatible chemical, causing a reaction. Alternatively, certain conditions (e.g., presence of a catalyst) could induce polymerization of the alkyne functionality. | 1. Stop adding waste to the container. 2. Consult the Safety Data Sheet (SDS) for chemical incompatibilities.[6] 3. Treat the entire container as highly hazardous. Do not attempt to redissolve the precipitate. 4. Label the container clearly with "Reactive Waste - Unexpected Precipitate" and contact your EHS office immediately for pickup. |
| A pungent, acidic odor is detected from the waste container. | Hydrolysis and Decomposition: This likely indicates the hydrolysis of the silyl group and potential subsequent reactions involving the chloro-alkane chain, which could generate volatile and corrosive byproducts like HCl.[3] | 1. Ensure the container is securely capped and immediately place it in a ventilated fume hood. 2. Check the pH of the waste solution with litmus paper if safe to do so; do not uncap if pressure is suspected. 3. If the waste is acidic, it may need to be neutralized by EHS before final disposal. 4. Report the issue to your lab manager and EHS. |
| The waste container becomes noticeably warm or hot. | Exothermic Reaction: An uncontrolled reaction is occurring. This is the most dangerous scenario and could be caused by quenching a reactive intermediate too quickly, or mixing with a strong acid, base, or oxidizing agent.[6] | 1. Do not touch the container directly. Alert colleagues and clear the immediate area. 2. If the reaction appears to be accelerating (e.g., bubbling, fuming), close the fume hood sash and evacuate the lab. 3. Activate the emergency alarm and notify emergency personnel and your institution's EHS. 4. Provide responders with the SDS for this compound and any other chemicals in the container. |
Protocols for Handling and Disposal
Adherence to a structured waste management plan is mandatory. The following protocols provide a framework for safe handling from experiment to final disposal.
Protocol 1: Segregation and Collection of Waste
-
Designate a Waste Container: Use a clearly labeled, chemically resistant container (e.g., borosilicate glass or HDPE, check compatibility[11][12]) exclusively for waste containing this compound and compatible solvents.
-
Labeling: The label must include:
-
"Hazardous Waste"
-
"Chlorinated Hydrocarbon / Organosilane Waste"
-
Full chemical names of all components, including solvents.
-
Approximate percentages of each component.
-
The hazard pictograms for "Flammable" and "Irritant".[1]
-
-
Location: Keep the sealed waste container in a secondary containment tray within a ventilated fume hood.
-
Avoid Incompatibles: Never mix this waste stream with strong oxidizing agents, strong acids, or strong bases.[6]
Protocol 2: Deactivation of Residual/Trace Amounts (Quenching)
For deactivating small, residual amounts in reaction flasks before cleaning. This should not be used for bulk waste disposal.
-
Preparation: Conduct the procedure in a fume hood. Ensure a cooling bath (ice/water) is available.
-
Inerting: Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Initial Quench: Slowly and with stirring, add a suitable protic solvent like isopropanol to the cooled flask. This will react with any unreacted organometallic species or reactive intermediates.
-
Hydrolysis: After the initial quench subsides, slowly add methanol followed by a small amount of water to hydrolyze the trimethylsilyl group.[13] This step breaks down the parent molecule.
-
Neutralization: Check the pH of the solution. If acidic, neutralize cautiously with a saturated sodium bicarbonate solution until effervescence ceases.
-
Disposal: Transfer the neutralized, quenched solution to the designated hazardous waste container described in Protocol 1.
Diagram: Waste Management Workflow
The following diagram outlines the decision-making process for managing waste streams containing this compound.
References
- 1. gelest.com [gelest.com]
- 2. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
- 3. gesamp.org [gesamp.org]
- 4. EPA Hazardous Waste Codes | UGA Environmental Safety Division [esd.uga.edu]
- 5. epa.gov [epa.gov]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. dakenchem.com [dakenchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. coleparmer.com [coleparmer.com]
- 12. Chemical Compatibility [idex-hs.com]
- 13. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
Welcome to the technical support guide for handling 5-Chloro-1-pentyne and other air-sensitive terminal alkynes. This resource is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into the successful use of these valuable synthetic building blocks. The unique reactivity of the terminal alkyne functional group makes it a powerful tool in synthesis, but this reactivity also makes it susceptible to degradation by atmospheric oxygen and moisture.[1][2] This guide provides direct answers to common experimental challenges to ensure the integrity of your materials and the success of your reactions.
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses specific problems you may encounter during your experiments, providing a logical framework for identifying the root cause and implementing a solution.
Question: My reaction yield is unexpectedly low, or the reaction failed completely. What are the likely causes related to the handling of 5-Chloro-1-pentyne?
Answer:
Low yield or reaction failure when using an air-sensitive reagent like 5-Chloro-1-pentyne almost always points to the unintentional introduction of air (oxygen) or moisture at some stage.[2] Let's break down the potential points of failure.
Causality Analysis: The terminal proton of 5-Chloro-1-pentyne is weakly acidic and can be deprotonated to form an acetylide, a key reactive intermediate in many synthetic applications.[3] However, acetylides are highly reactive and can be quenched by water. Furthermore, terminal alkynes can undergo oxidative degradation pathways, leading to the formation of undesired byproducts and consumption of your starting material.
Troubleshooting Protocol:
-
Verify Reagent Integrity:
-
Visual Inspection: Has the compound, normally a clear colorless to light brown liquid, changed color significantly or developed precipitates?[4]
-
Analytical Check: If you have access to NMR, acquire a quick ¹H NMR spectrum. The appearance of new, unexpected peaks can indicate degradation. Compare it against a reference spectrum if available.
-
-
Evaluate Solvent Purity:
-
Source: Are you using a freshly opened bottle of an anhydrous solvent or one from a solvent purification system?
-
Handling: Extra-dry solvents are highly hygroscopic. Even brief exposure to air can compromise their integrity.[2] Ensure you are using proper techniques, such as syringe transfer under an inert atmosphere, to dispense the solvent.
-
-
Assess Your Inert Atmosphere Technique:
-
System Leaks: Is your Schlenk line or glovebox functioning correctly? Check all joints, tubing, and septa for potential leaks. A simple way to check a Schlenk line is to ensure a consistent, gentle outflow from the bubbler, indicating a positive pressure of inert gas.[5]
-
Gas Purity: Ensure your nitrogen or argon source is of high purity (≥99.998%).
-
Troubleshooting Summary Table
| Potential Issue | Diagnostic Check | Corrective Action |
| Reagent Degradation | Visual inspection (color change, solids); ¹H NMR analysis. | Use a fresh bottle of 5-Chloro-1-pentyne or purify the existing stock if possible. |
| Solvent Contamination | Use of an old or improperly handled solvent bottle. | Use a new, sealed bottle of anhydrous solvent or freshly dispensed solvent from a purification system. |
| Atmospheric Leak | Inconsistent bubbler rate; reaction turns cloudy or changes color unexpectedly. | Check all glassware joints, septa, and tubing for leaks. Ensure a positive inert gas pressure is maintained throughout.[5][6] |
Question: I am observing inconsistent results between experiments, even when following the same procedure. Why is this happening?
Answer:
Inconsistency is often the result of subtle, unintentional variations in technique when handling air-sensitive compounds. The key is to standardize every step of your workflow to be rigorously anaerobic and anhydrous.
Root Causes & Solutions:
-
Inadequate Glassware Preparation: Laboratory glassware has a thin film of adsorbed moisture that must be removed.[5][6]
-
Improper Reagent Transfer: Exposing the reagent to the atmosphere, even for a moment, during transfer can be detrimental.
-
Syringe Transfer Technique: Before drawing the liquid, flush the dry syringe with inert gas (nitrogen or argon) at least 5-10 times to remove residual air and moisture.[5][6] When drawing the liquid from a sealed bottle (e.g., AcroSeal™ or Sure/Seal™), first inject an equivalent volume of inert gas into the bottle to create a positive pressure, which will help fill the syringe.[2]
-
Cannula Transfer: For larger volumes (>15 mL), a double-tipped needle (cannula) transfer is often safer and more effective at excluding air.[5]
-
-
Septa Integrity: Rubber septa can degrade after multiple punctures, creating a pathway for air to enter the flask.
-
Best Practice: Use fresh septa for each reaction. Fold the septum over the neck of the flask to ensure a tight seal. Avoid puncturing the exact same spot multiple times.
-
Experimental Workflow for Air-Sensitive Reactions
Below is a standardized workflow designed to minimize atmospheric contamination.
Caption: Standard workflow for setting up an air-sensitive reaction.
Frequently Asked Questions (FAQs)
Q1: How should I properly store 5-Chloro-1-pentyne?
Store 5-Chloro-1-pentyne in a tightly sealed container under an inert atmosphere (nitrogen or argon).[7][8] It should be kept in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[4][9] Refrigeration is often recommended to minimize degradation over time.[9] Incompatible materials to avoid include strong oxidizing agents and strong bases.[9]
Q2: What are the visual signs that my bottle of 5-Chloro-1-pentyne has been compromised?
The compound should be a clear, colorless to light brown/yellow liquid.[4][7] Signs of degradation include significant darkening (to dark brown or black), the formation of a precipitate or solid material, or a noticeable increase in viscosity. If you observe any of these, the reagent's purity is questionable and it may not perform as expected in your reaction.
Q3: What could happen if 5-Chloro-1-pentyne is exposed to air?
Exposure to oxygen and moisture can lead to several degradation pathways. Terminal alkynes can undergo oxidative coupling or decomposition. Moisture can quench reactive intermediates derived from the alkyne, such as acetylides, halting the desired reaction.
Caption: Potential degradation pathways for 5-Chloro-1-pentyne.
Q4: Is Argon or Nitrogen better as an inert gas for these reactions?
For most applications involving 5-Chloro-1-pentyne, nitrogen is perfectly suitable and is the more economical choice.[1] Argon is denser than air, which can be advantageous in providing a stable inert blanket, but it is more expensive.[1] Argon is typically reserved for reactions involving reagents that are known to react with nitrogen, such as certain lithium reagents or transition metal complexes at high temperatures, which is not a primary concern for this compound under normal use.[1]
Q5: What is the difference between using a glovebox and a Schlenk line?
Both are used to handle air-sensitive materials, but they are suited for different scales and operations.[1][5]
-
Schlenk Line: Ideal for reactions in solution, allowing for easy heating, cooling, and reagent transfer via cannula or syringe on the benchtop.[1] It is a versatile and common tool for synthetic chemistry.[1]
-
Glovebox: Provides a fully enclosed inert atmosphere "workbench."[5] It is superior for handling air-sensitive solids, preparing reaction mixtures that involve multiple solid components, and performing manipulations that are difficult with sealed glassware (e.g., weighing solids, filtration).
For most standard solution-phase reactions with 5-Chloro-1-pentyne, a properly used Schlenk line is entirely sufficient.[1]
References
- 1. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 2. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Page loading... [wap.guidechem.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. 5-Chloro-1-pentyne | 14267-92-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. 5-Chloro-1-pentyne | 14267-92-6 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
Validation & Comparative
A Comparative Guide to the Reactivity of (5-Chloro-1-pentynyl)trimethylsilane and 5-Chloro-1-pentyne
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the choice between a terminal alkyne and its silyl-protected counterpart is a critical decision that can significantly impact reaction outcomes, yields, and overall synthetic strategy. This guide provides an in-depth comparison of the reactivity of (5-Chloro-1-pentynyl)trimethylsilane and 5-Chloro-1-pentyne, two valuable building blocks in the synthesis of complex molecules. By examining their behavior in key chemical transformations, supported by experimental insights, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
Introduction: Two Sides of the Same Coin
This compound and 5-Chloro-1-pentyne share a common carbon skeleton but differ in the crucial aspect of a terminal trimethylsilyl (TMS) group. This seemingly minor structural modification imparts distinct reactivity profiles, particularly at the alkyne terminus. 5-Chloro-1-pentyne is a versatile bifunctional molecule featuring a terminal alkyne and a primary alkyl chloride, making it a valuable precursor for a variety of organic compounds.[1][2] Its trimethylsilyl-protected analogue, this compound, offers a strategic advantage by masking the acidic proton of the terminal alkyne, thereby preventing unwanted side reactions and enabling selective transformations at other sites of the molecule.[3]
| Compound | Structure | Molecular Formula | Molecular Weight |
| 5-Chloro-1-pentyne | Cl-(CH₂)₃-C≡CH | C₅H₇Cl | 102.56 g/mol [4] |
| This compound | Cl-(CH₂)₃-C≡C-Si(CH₃)₃ | C₈H₁₅ClSi | 174.74 g/mol [5] |
Reactivity at the Alkyne Terminus: A Tale of Protection
The most significant difference in reactivity between the two compounds lies at the alkyne functional group. The presence of the TMS group in this compound renders the terminal alkyne proton unavailable for reaction, which has profound implications for several important classes of reactions.
Acidity and Reactions with Bases
The terminal proton of 5-Chloro-1-pentyne is weakly acidic and can be deprotonated by strong bases to form an acetylide. This acetylide can then act as a nucleophile in various carbon-carbon bond-forming reactions. However, this acidity can be a liability in reactions involving other base-sensitive functional groups or when selective reaction at another site is desired.
In contrast, the TMS group in this compound effectively "protects" the terminal alkyne. The C-Si bond is stable to a wide range of non-fluoride-based basic conditions. This protection is particularly crucial in reactions involving organometallic reagents, such as Grignard reagents, which would otherwise be quenched by the acidic proton of the terminal alkyne.[6]
Sonogashira Coupling: A Strategic Choice
The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis.[7] The choice between 5-Chloro-1-pentyne and its TMS-protected counterpart in a Sonogashira coupling scenario depends on the desired outcome and the complexity of the substrates.
Using 5-Chloro-1-pentyne directly in a Sonogashira coupling is straightforward if the goal is to couple the alkyne with an aryl or vinyl halide. However, the presence of the acidic proton can sometimes lead to side reactions, such as Glaser coupling (homocoupling of the alkyne), especially in the presence of copper(I) co-catalysts and oxygen.[8]
** this compound** offers several advantages in Sonogashira couplings. The TMS group prevents the problematic Glaser homocoupling.[9] Furthermore, it allows for a sequential or one-pot desilylation-coupling strategy, which is particularly useful when working with volatile alkynes or when a stepwise introduction of different groups is required.[1][10] The desilylation can be achieved in situ using fluoride sources like cesium fluoride (CsF), followed by the coupling reaction.[1]
Reactivity at the Chloro-Substituted Carbon: A Subtle Distinction
Both molecules possess a primary alkyl chloride, making them susceptible to nucleophilic substitution reactions (Sₙ2). The key question is whether the trimethylsilylalkynyl group in this compound influences the reactivity of the distant chloro-substituted carbon compared to the terminal alkyne in 5-Chloro-1-pentyne.
The electronic effect of the trimethylsilylalkynyl group on the remote electrophilic carbon is likely to be minimal. The TMS group is generally considered to be weakly electron-donating or neutral in its inductive effect. The sp-hybridized carbons of the alkyne are electron-withdrawing. It is therefore reasonable to predict that the reactivity of the C-Cl bond in both compounds towards nucleophilic substitution will be broadly similar. Any difference in reaction rates would likely be subtle and highly dependent on the specific nucleophile and reaction conditions.
For both compounds, the primary nature of the alkyl chloride suggests that Sₙ2 reactions with good nucleophiles should proceed efficiently.
Experimental Protocols
Protocol 1: Sonogashira Coupling of 5-Chloro-1-pentyne with Iodobenzene
This protocol outlines a standard procedure for the Sonogashira coupling of a terminal alkyne.
Materials:
-
5-Chloro-1-pentyne
-
Iodobenzene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous and degassed
-
Anhydrous and degassed solvent (e.g., THF or DMF)
Procedure:
-
To an oven-dried Schlenk flask, add PdCl₂(PPh₃)₂ (0.02 eq) and CuI (0.04 eq).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the anhydrous and degassed solvent and triethylamine (3.0 eq) via syringe.
-
Degas the resulting mixture by bubbling argon through the solution for 15-20 minutes.
-
Add iodobenzene (1.0 eq) and 5-Chloro-1-pentyne (1.2 eq) dropwise via syringe.
-
Stir the reaction at the desired temperature (e.g., room temperature to 60 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a solvent like diethyl ether, and filter through a pad of Celite® to remove catalyst residues.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
References
- 1. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 4. benchchem.com [benchchem.com]
- 5. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gelest.com [gelest.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. One-pot synthesis of symmetrical and unsymmetrical bisarylethynes by a modification of the sonogashira coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
analytical methods for assessing the purity of (5-Chloro-1-pentynyl)trimethylsilane
An In-Depth Comparative Guide to the Analytical Purity Assessment of (5-Chloro-1-pentynyl)trimethylsilane
Authored by a Senior Application Scientist
The precise evaluation of chemical purity is a cornerstone of modern drug development and chemical synthesis. For specialized reagents like this compound, a versatile building block in organic synthesis[1][2][3], ensuring high purity is not merely a quality control checkpoint but a prerequisite for reproducible and safe downstream applications. Impurities, even in trace amounts, can lead to unwanted side reactions, decreased yields, and the introduction of potentially toxic components into an active pharmaceutical ingredient (API) stream.
This guide provides a comprehensive comparison of the primary . Moving beyond a simple listing of techniques, we will explore the causality behind methodological choices, offering field-proven insights into designing a robust purity assessment strategy that aligns with the stringent standards of the pharmaceutical industry, as outlined by the International Council for Harmonisation (ICH) guidelines.[4][5][6][7][8]
The Analytical Triad: Orthogonal Methods for Comprehensive Purity Profiling
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on the strategic application of orthogonal methods—techniques that measure the analyte and its impurities based on different chemical or physical principles. For a volatile, non-chromophoric molecule like this compound, the most powerful combination involves Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Gas Chromatography (GC): The Workhorse for Volatile Impurity Quantification
Gas chromatography is the premier technique for separating and quantifying volatile and semi-volatile compounds, making it exceptionally well-suited for analyzing organosilanes.[9][10]
-
Expertise & Causality: The choice of GC is driven by the analyte's favorable boiling point (75-77 °C at 20.6 mmHg) and thermal stability.[1][11] The method's primary strength lies in its high resolving power, which allows for the separation of the main component from closely related volatile impurities, such as residual starting materials (e.g., 5-chloro-1-pentyne) or by-products from synthesis. A Flame Ionization Detector (FID) is typically employed due to its excellent sensitivity to hydrocarbons and a uniform response factor for similar species, enabling accurate area-percent purity calculations.
-
Trustworthiness through System Suitability: Before any sample analysis, a system suitability test (SST) must be performed. This involves injecting a standard mixture to verify that the system meets predefined criteria for resolution, peak symmetry, and precision, ensuring the reliability of the obtained data.[12][13]
-
Limitations: While excellent for quantification, GC-FID alone does not provide structural information for identifying unknown impurity peaks. Furthermore, it is blind to non-volatile impurities like inorganic salts. Special care must be taken to prevent sample hydrolysis; the presence of moisture can lead to the formation of siloxanes, which may complicate the chromatogram.[14]
Quantitative NMR (qNMR) Spectroscopy: The Key to Absolute Purity
NMR spectroscopy is an indispensable tool for unambiguous structure elucidation. Its application extends to quantitative analysis (qNMR), offering a primary method for determining absolute purity without relying on a reference standard of the analyte itself.[15][16][17]
-
Expertise & Causality: The principle of qNMR is based on the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to it.[18] By adding a certified internal standard of known purity and weight to a precisely weighed sample of this compound, one can calculate the absolute purity of the analyte.[18][19] This approach is uniquely powerful as it is unaffected by non-proton-containing impurities and provides a direct, mass-based purity value. The distinct signals for the trimethylsilyl group (a sharp singlet around 0.1-0.2 ppm) and the protons on the alkyl chain provide multiple, well-resolved resonances suitable for integration.
-
Trustworthiness through Experimental Design: The accuracy of qNMR hinges on specific experimental parameters. A long relaxation delay (at least 5 times the longest T1 relaxation time of both the analyte and standard) is critical to ensure complete signal relaxation and accurate integration.[18] Uniform excitation of all resonances is also essential.[18] The self-validating nature of the protocol comes from using a certified standard and adhering to these strict acquisition conditions.
-
Limitations: The sensitivity of qNMR is lower than that of GC, making it less suitable for detecting impurities at very low levels (typically below 0.1%). The presence of overlapping signals from impurities can also complicate quantification, although 2D NMR techniques can help resolve such issues.[17]
Mass Spectrometry (MS): The Definitive Identification Tool
Mass spectrometry provides vital information about a molecule's mass and fragmentation pattern, making it the gold standard for structural confirmation and impurity identification. It is most powerfully used when coupled with a separation technique like GC (GC-MS).[10][20]
-
Expertise & Causality: In a GC-MS setup, the gas chromatograph separates the components of the sample, which are then introduced into the mass spectrometer for ionization and detection. For this compound, Electron Ionization (EI) is a common choice, as it generates reproducible fragmentation patterns that can be compared against spectral libraries for confident identification. A key diagnostic feature in the mass spectrum of the parent compound and any chlorine-containing impurities is the characteristic M/M+2 isotopic pattern in an approximate 3:1 ratio, which is a definitive marker for the presence of a single chlorine atom.[21]
-
Trustworthiness through Data Corroboration: The confidence in impurity identification is exceptionally high when the chromatographic retention time from the GC is combined with a matching mass spectrum from a library or from theoretical fragmentation patterns. This dual-datapoint confirmation is a hallmark of a trustworthy, self-validating system.
-
Limitations: MS is not inherently quantitative without careful calibration with standards for each specific impurity. Ionization efficiencies can vary significantly between different compounds, meaning that peak areas in a total ion chromatogram (TIC) do not directly correlate to concentration.
Comparative Summary of Analytical Methods
| Feature | Gas Chromatography (GC-FID) | Quantitative ¹H NMR (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Primary Use | Quantification of volatile components | Absolute purity determination & structural verification | Identification of volatile components |
| Purity Type | Relative Purity (Area %) | Absolute Purity (Weight %) | Qualitative Impurity Profiling |
| Sensitivity | High (ppm levels) | Moderate ( >0.1%) | Very High (ppb-ppm levels for detection) |
| Sample Throughput | High | Moderate | High |
| Destructive? | Yes | No | Yes |
| Key Strengths | Excellent resolution and precision for quantification. Cost-effective for routine QC.[9] | Primary analytical method. Quantifies "NMR silent" impurities. Non-destructive.[16][17] | Definitive identification of unknown impurities through mass spectra and library matching.[10][20] |
| Key Limitations | Does not identify unknown peaks. Not suitable for non-volatile impurities. | Lower sensitivity than GC. Requires a high-purity internal standard. Potential for peak overlap. | Not inherently quantitative without specific standards. |
Logical Workflow for Purity Assessment
The selection of an analytical method should be driven by the specific question being asked. The following workflow provides a logical approach to developing a comprehensive purity assessment strategy.
Caption: Decision workflow for selecting the appropriate analytical method.
Detailed Experimental Protocol: Purity Determination by GC-MS
This protocol describes a validated method for the simultaneous quantification (by relative area %) and identification of impurities in this compound.
Sample and Standard Preparation
-
Causality: A non-polar, volatile solvent that does not react with the analyte is required. Anhydrous hexane is an excellent choice. Precise dilution is key for reproducibility. 1.1. Prepare a stock solution by accurately weighing ~50 mg of this compound into a 10 mL volumetric flask. 1.2. Dilute to volume with anhydrous hexane. This yields a nominal concentration of 5 mg/mL. 1.3. Prepare a working solution by performing a 1:100 dilution of the stock solution with anhydrous hexane to a final concentration of ~50 µg/mL.
Instrumentation and Parameters
-
Causality: A low-polarity column (e.g., 5% phenyl-methylpolysiloxane) is chosen for its good selectivity for non-polar to semi-polar compounds. The temperature program is designed to elute the volatile analyte relatively quickly while allowing for the separation of any higher-boiling point impurities.
-
Gas Chromatograph (GC)
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet: Split/Splitless, operated in split mode (50:1 ratio) at 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 50°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).
-
-
Mass Spectrometer (MS)
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 35 - 400 amu.
-
System Suitability Test (SST)
-
Causality: The SST ensures the analytical system is performing correctly before analyzing samples. A resolution standard (e.g., a mix of similar silanes or hydrocarbons) is used to confirm the column's separating power. 3.1. Inject a resolution standard. 3.2. Verify that the resolution between critical pairs is > 1.5. 3.3. Make five replicate injections of the sample working solution. The relative standard deviation (RSD) of the peak area for the main component must be ≤ 2.0%.
Analysis and Data Processing
4.1. Inject 1 µL of the sample working solution into the GC-MS. 4.2. Integrate all peaks in the total ion chromatogram (TIC) that are above the reporting threshold (e.g., 0.05% as per ICH Q3A guidelines[6][7]). 4.3. Identification: For each impurity peak, compare the acquired mass spectrum against a commercial spectral library (e.g., NIST/Wiley) and known potential impurities. Confirm the presence of chlorine-containing fragments by observing the Cl isotopic pattern. 4.4. Quantification (Area %): Calculate the purity by dividing the peak area of the main component by the total area of all integrated peaks and multiplying by 100.
Caption: Step-by-step workflow for GC-MS purity analysis.
Conclusion
The purity assessment of this compound for pharmaceutical applications demands a multi-faceted, scientifically rigorous approach. While GC-FID offers a rapid and reliable method for routine quality control and relative purity determination, it must be complemented by more powerful techniques. GC-MS is essential for the definitive identification of volatile impurities, and qNMR stands as the ultimate arbiter of absolute, mass-based purity. By understanding the causal principles, strengths, and limitations of each method, researchers can design and implement a comprehensive analytical strategy that ensures the quality and consistency of this critical synthetic intermediate, thereby upholding the principles of safety and efficacy in drug development.[4][5]
References
- 1. (5-氯-1-戊炔基)三甲基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. (5-氯-1-戊炔基)三甲基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. scientificlabs.ie [scientificlabs.ie]
- 4. particle.dk [particle.dk]
- 5. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 7. database.ich.org [database.ich.org]
- 8. ICH Official web site : ICH [ich.org]
- 9. lib3.dss.go.th [lib3.dss.go.th]
- 10. Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. wjarr.com [wjarr.com]
- 14. applications.wasson-ece.com [applications.wasson-ece.com]
- 15. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]
- 16. researchgate.net [researchgate.net]
- 17. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 19. pubsapp.acs.org [pubsapp.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
A Researcher's Guide to the Spectroscopic World of Alkynes: Silyl-Protected vs. Unprotected
In the intricate landscape of synthetic chemistry, terminal alkynes (R-C≡C-H) are invaluable building blocks. Their reactivity, however, necessitates the use of protecting groups to shield the acidic acetylenic proton during various synthetic transformations. Among the most common and versatile are silyl protecting groups, such as trimethylsilyl (TMS), triethylsilyl (TES), and triisopropylsilyl (TIPS). The successful application and subsequent removal of these groups hinge on the chemist's ability to accurately monitor the reaction's progress. This is where spectroscopy becomes the synthetic chemist's most trusted ally.
This guide provides an in-depth spectroscopic comparison of silyl-protected and unprotected alkynes. Moving beyond a simple recitation of data, we will explore the underlying electronic and structural reasons for the observed differences in Infrared (IR), Nuclear Magnetic Resonance (NMR), and Raman spectroscopy, providing field-proven insights for researchers, scientists, and drug development professionals.
The Telltale Signs: Key Spectroscopic Differences
The addition of a silyl group to a terminal alkyne fundamentally alters its electronic and structural properties, leaving a distinct and readily identifiable spectroscopic footprint. The most dramatic changes are the disappearance of the terminal ≡C-H proton and the electronic influence of the silicon atom on the triple bond.
Infrared (IR) Spectroscopy: The Vanishing Stretch
IR spectroscopy offers the most immediate and often definitive evidence of a successful protection reaction. The analysis hinges on two key regions.
-
Unprotected Alkynes : These compounds display two highly characteristic absorption bands:
-
A sharp, strong absorption between 3330-3270 cm⁻¹ corresponding to the ≡C-H stretching vibration .[1][2] This peak is a clear giveaway for a terminal alkyne.
-
A weaker absorption in the 2260-2100 cm⁻¹ region, which is attributed to the C≡C triple bond stretch .[1][3][4] The intensity of this peak is dependent on the molecule's symmetry and the change in dipole moment during the vibration.
-
-
Silyl-Protected Alkynes : Upon successful protection:
-
The ≡C-H stretch around 3300 cm⁻¹ completely disappears . This absence is the primary indicator that the terminal proton is no longer present.
-
The C≡C stretch is still present but often shifts to a slightly lower wavenumber and its intensity may change. For instance, silylalkynes often show a Raman signal around 2150 cm⁻¹.[5]
-
Table 1: Comparative IR Absorption Frequencies (cm⁻¹) for Phenylacetylene
| Vibrational Mode | Unprotected Phenylacetylene | (Trimethylsilyl)phenylacetylene | Key Observation |
| ≡C-H Stretch | ~3324 cm⁻¹ (Strong, Sharp)[1] | Absent | Disappearance confirms protection. |
| C≡C Stretch | ~2126 cm⁻¹ (Weak to Medium)[1] | ~2170 cm⁻¹[6] | Peak remains but may shift. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Protons
NMR spectroscopy provides a wealth of structural information, confirming not only the absence of the starting material but also the successful installation of the silyl group.
The ¹H NMR spectrum provides a clear distinction between the protected and unprotected forms.
-
Unprotected Alkynes : The acetylenic proton (≡C-H) gives a characteristic signal typically found in the 2.0-3.2 ppm region.[7][8][9] This chemical shift is notably upfield (more shielded) compared to vinylic or aromatic protons, a consequence of magnetic anisotropy where the circulating π-electrons of the triple bond induce a local magnetic field that opposes the applied field, shielding the proton.[10]
-
Silyl-Protected Alkynes :
-
The acetylenic proton signal is absent .
-
A new, prominent signal appears, corresponding to the protons on the silyl group. For a trimethylsilyl (TMS) group, this manifests as a sharp singlet, integrating to nine protons, typically far upfield between 0.1-0.4 ppm .
-
Table 2: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Phenylacetylene
| Proton Environment | Unprotected Phenylacetylene | (Trimethylsilyl)phenylacetylene | Key Observation |
| Acetylenic Proton (≡C-H) | ~3.06 ppm (Singlet)[11] | Absent | Disappearance confirms protection. |
| Silyl Protons (-Si(CH₃)₃) | Absent | ~0.25 ppm (Singlet, 9H) | Appearance confirms silyl group installation. |
| Aromatic Protons (C₆H₅-) | ~7.2-7.5 ppm (Multiplet)[11] | ~7.3-7.5 ppm (Multiplet) | Largely unaffected. |
While ¹H NMR confirms the proton environment, ¹³C NMR provides direct insight into the carbon skeleton, revealing the electronic influence of the silicon atom.
-
Unprotected Alkynes : The sp-hybridized carbons of a terminal alkyne resonate in a distinct window, typically between 65-100 ppm .[7][12] The terminal carbon (≡C-H) is usually found around 65-85 ppm, while the internal carbon (≡C-R) is slightly more deshielded.[7]
-
Silyl-Protected Alkynes : The introduction of the silyl group alters the electronic environment, causing a shift in the signals of the alkynyl carbons. The silicon atom's ability to influence the π-system through hyperconjugation and its electronegativity relative to carbon leads to a noticeable change in the chemical shifts of the formerly terminal carbon and the internal carbon.
Table 3: Comparative ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon Environment | Unprotected Alkyne (Typical) | Silyl-Protected Alkyne (Typical) | Causality |
| Terminal Alkynyl (≡C-H/Si) | 65-85 ppm[7][13] | 85-110 ppm | Deshielding due to the electronegativity and electronic effects of silicon. |
| Internal Alkynyl (-C≡) | 70-100 ppm[7][13] | 85-110 ppm | Shift reflects the change in the overall electronic structure of the triple bond. |
| Silyl Carbons (-Si(CH₃)₃) | Absent | ~0 ppm | Highly shielded environment typical for TMS carbons. |
Raman Spectroscopy: A Complementary View
Raman spectroscopy is particularly sensitive to symmetric, non-polar bonds, making it an excellent tool for probing the C≡C bond.
-
Unprotected Alkynes : The C≡C stretch provides a strong and clear signal in Raman spectra.[14][15] For terminal alkynes, this peak is typically around ~2100 cm⁻¹ .[5]
-
Silyl-Protected Alkynes : Protection converts the terminal alkyne into an internal alkyne. This results in a shift of the C≡C stretching frequency to a higher wavenumber, typically in the 2150-2230 cm⁻¹ range.[5][16] The intensity of the Raman signal can also be significantly enhanced if the alkyne is conjugated to an aromatic system.[5]
Table 4: Comparative Raman Frequencies (cm⁻¹)
| Vibrational Mode | Unprotected Alkyne (Terminal) | Silyl-Protected Alkyne (Internal) | Key Observation |
| C≡C Stretch | ~2100 cm⁻¹[5] | ~2150-2230 cm⁻¹[5] | A distinct shift to higher frequency upon protection. |
Experimental Workflows: From Protection to Analysis
To illustrate these spectroscopic principles in a practical context, we provide a standard workflow for the protection of a terminal alkyne, its characterization, and subsequent deprotection.
Workflow Diagram
Caption: Synthetic workflow for silyl protection, analysis, and deprotection.
Protocol 1: Trimethylsilyl (TMS) Protection of Phenylacetylene
This protocol describes a standard procedure for the protection of a terminal alkyne.
-
Setup : To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous solvent (e.g., THF or Et₂O).
-
Reagents : Cool the flask to 0 °C in an ice bath. Add phenylacetylene (1.0 eq.).
-
Deprotonation : Slowly add a suitable base, such as n-butyllithium (n-BuLi) or ethylmagnesium bromide (EtMgBr) (1.05 eq.), and stir for 30 minutes at 0 °C to form the acetylide anion.
-
Silylation : Add chlorotrimethylsilane (TMS-Cl) (1.1 eq.) dropwise to the solution.
-
Reaction : Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC/GC-MS analysis shows complete consumption of the starting material.
-
Workup : Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Spectroscopic Characterization
-
Sample Preparation :
-
IR : Prepare a thin film of the neat liquid sample between two NaCl or KBr plates, or acquire a spectrum using an ATR attachment.
-
NMR : Dissolve a small amount of the sample (~5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of TMS as an internal standard if the solvent does not contain it.
-
Raman : Place the liquid sample in a suitable vial or capillary for analysis.
-
-
Data Acquisition : Acquire the spectra using standard instrument parameters. For NMR, ensure a sufficient number of scans for good signal-to-noise, especially for ¹³C NMR.
Protocol 3: Deprotection of (Trimethylsilyl)phenylacetylene
The removal of the silyl group is often straightforward, regenerating the terminal alkyne.
-
Setup : Dissolve the silyl-protected alkyne (1.0 eq.) in a suitable solvent such as THF or methanol.
-
Reagent Addition : Add a deprotection reagent. Common choices include:
-
Fluoride-based : Tetrabutylammonium fluoride (TBAF) (1.1 eq.) in THF.
-
Base-catalyzed : Potassium carbonate (K₂CO₃) in methanol.[17]
-
-
Reaction : Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Workup & Purification : Perform an aqueous workup similar to Protocol 1 and purify as needed to yield the unprotected phenylacetylene.
Conclusion
The strategic use of silyl protecting groups is a cornerstone of modern organic synthesis. A thorough understanding of the distinct spectroscopic signatures of protected versus unprotected alkynes is not merely academic; it is a critical practical skill. The disappearance of the ≡C-H signals in IR and ¹H NMR spectra provides unambiguous evidence of protection, while the appearance of characteristic silyl group signals in ¹H and ¹³C NMR confirms the new structure. Complemented by the frequency shifts observed in Raman and IR, these techniques provide a robust and reliable toolkit for the synthetic chemist to confidently navigate complex molecular transformations.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]
- 4. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 5. researchgate.net [researchgate.net]
- 6. 1-Phenyl-2-(trimethylsilyl)acetylene | C11H14Si | CID 137464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Alkynes | OpenOChem Learn [learn.openochem.org]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 11. Phenylacetylene(536-74-3) 1H NMR [m.chemicalbook.com]
- 12. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 13. bhu.ac.in [bhu.ac.in]
- 14. Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Alkyne-tagged SERS nanoprobe for understanding Cu+ and Cu2+ conversion in cuproptosis processes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reddit.com [reddit.com]
The Strategic Selection of Silyl Protecting Groups for Optimal Efficiency in Alkyne Cross-Coupling Reactions: A Comparative Guide
In the intricate landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the Sonogashira cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds involving alkynes. The strategic use of protecting groups for terminal alkynes is paramount to prevent undesired side reactions, such as Glaser-Hay homocoupling, and to enable sequential, site-selective transformations.[1][2] Among the arsenal of available protecting groups, silyl ethers have emerged as a versatile and widely adopted class due to their tunable stability and relatively straightforward introduction and removal.
This in-depth technical guide provides a comparative analysis of the efficiency of common silyl protecting groups—trimethylsilyl (TMS), triethylsilyl (TES), triisopropylsilyl (TIPS), and tert-butyldimethylsilyl (TBDMS)—in the context of alkyne cross-coupling reactions. We will delve into the nuanced interplay of steric and electronic effects that govern their performance, supported by experimental insights, and provide detailed protocols to empower researchers in their synthetic endeavors.
The Decisive Role of the Silyl Substituent: A Tale of Sterics and Stability
The choice of a silyl protecting group is not a trivial one; it profoundly influences the reactivity of the silylalkyne and the overall efficiency of the cross-coupling reaction. The fundamental differences between TMS, TES, TIPS, and TBDMS lie in the steric bulk of the alkyl groups attached to the silicon atom. This steric hindrance directly impacts the stability of the silicon-carbon bond and the accessibility of the acetylenic proton for deprotonation, a key step in many cross-coupling protocols.
A critical aspect to consider is the relative stability of the silyl group under various reaction conditions. Generally, the stability towards acidic or basic cleavage increases with the steric bulk of the substituents on the silicon atom. This trend allows for selective deprotection strategies in complex syntheses.
| Silyl Group | Structure | Relative Steric Bulk | Relative Stability (Acidic/Basic Conditions) |
| TMS (Trimethylsilyl) | -Si(CH₃)₃ | Small | Least Stable |
| TES (Triethylsilyl) | -Si(CH₂CH₃)₃ | Moderate | More stable than TMS |
| TBDMS (tert-Butyldimethylsilyl) | -Si(CH₃)₂(C(CH₃)₃) | Large | Significantly more stable than TMS and TES |
| TIPS (Triisopropylsilyl) | -Si(CH(CH₃)₂)₃ | Very Large | Most Stable |
This table provides a qualitative comparison of the key properties of common silyl protecting groups.
The less sterically demanding TMS group is often favored for its ease of introduction and removal under mild basic conditions (e.g., K₂CO₃ in methanol) or with fluoride sources.[3] However, this lability can be a double-edged sword, as premature deprotection can occur under certain cross-coupling conditions, leading to undesired side reactions.
Conversely, the bulkier TBDMS and TIPS groups offer significantly enhanced stability, making them the protectors of choice when harsh reaction conditions are anticipated in subsequent synthetic steps.[4] The deprotection of these robust groups typically requires stronger fluoride reagents, such as tetrabutylammonium fluoride (TBAF), or specific acidic conditions.[5] The TIPS group, in particular, is known for its exceptional stability and is often employed in complex, multi-step syntheses where orthogonality is crucial.[6][7]
Impact on Sonogashira Cross-Coupling Efficiency: A Mechanistic Perspective
In a typical Sonogashira coupling, a palladium catalyst and a copper(I) co-catalyst facilitate the reaction between a terminal alkyne and an aryl or vinyl halide.[8] When a silyl-protected alkyne is used, the reaction can proceed via two main pathways:
-
Protecting Group Intact: The cross-coupling occurs at the terminal C-H bond of the alkyne after in-situ or prior deprotection.
-
Direct Coupling: In some cases, particularly with fluoride activation, the C-Si bond can be cleaved and the resulting acetylide can directly participate in the catalytic cycle.
The choice of silyl group can influence which pathway is favored and the overall reaction outcome.
The Indispensable Role in Suppressing Glaser Coupling
A primary function of silyl protecting groups is the prevention of oxidative homocoupling of terminal alkynes, known as the Glaser coupling.[1] This undesired side reaction is particularly prevalent in copper-catalyzed systems and can significantly reduce the yield of the desired cross-coupled product. By blocking the terminal position, the silyl group effectively shuts down this pathway, ensuring a cleaner reaction profile.
Caption: Suppression of Glaser homocoupling by silyl protection.
Experimental Protocols: A Practical Guide
To provide a tangible framework for researchers, we present detailed, step-by-step methodologies for the silylation of a terminal alkyne and a subsequent Sonogashira cross-coupling reaction.
Protocol 1: General Procedure for the Silylation of Phenylacetylene
This protocol outlines the synthesis of various silyl-protected phenylacetylenes.
Materials:
-
Phenylacetylene
-
Silyl chloride (TMSCl, TESCl, TIPSCl, or TBDMSCl)
-
Triethylamine (Et₃N) or Imidazole
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add phenylacetylene (1.0 equiv.) and anhydrous solvent.
-
Add triethylamine (1.5 equiv.) or imidazole (2.2 equiv.) to the solution and stir.[9]
-
Slowly add the corresponding silyl chloride (1.2 equiv.) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (TMS: ~1-2 hours; TES: ~2-4 hours; TBDMS/TIPS: ~12-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired silyl-protected alkyne.
Caption: General workflow for the silylation of a terminal alkyne.
Protocol 2: Representative Sonogashira Cross-Coupling of 1-Iodo-4-nitrobenzene with Trimethylsilylacetylene
This protocol details a standard Sonogashira coupling reaction.
Materials:
-
1-Iodo-4-nitrobenzene
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., THF or DMF)
-
Magnetic stirrer and stir bar
-
Schlenk flask or sealed tube
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 1-iodo-4-nitrobenzene (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.).[10]
-
Add anhydrous solvent and triethylamine.
-
Degas the solution by bubbling with argon or nitrogen for 10-15 minutes.
-
Add trimethylsilylacetylene (1.2 equiv.) via syringe.
-
Stir the reaction mixture at room temperature or gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC).
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired cross-coupled product.
Concluding Remarks and Future Outlook
The selection of an appropriate silyl protecting group is a critical parameter in the design of efficient alkyne cross-coupling reactions. While TMS offers ease of use for simple transformations, the enhanced stability of TBDMS and TIPS provides the necessary robustness for complex, multi-step syntheses. The choice ultimately depends on the specific requirements of the synthetic route, including the nature of the substrates, the reaction conditions of subsequent steps, and the desired deprotection strategy.
Future advancements in this field will likely focus on the development of novel silyl protecting groups with even greater orthogonality and specialized reactivity. Furthermore, the continued exploration of copper-free Sonogashira protocols may alter the landscape of alkyne protection, potentially favoring more labile silyl groups that can be cleaved under milder conditions.[2][11] As our understanding of reaction mechanisms deepens, we can anticipate the rational design of protecting group strategies that will further enhance the power and versatility of alkyne cross-coupling in the synthesis of next-generation pharmaceuticals and advanced materials.
References
- 1. mdpi.com [mdpi.com]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. BJOC - Search Results [beilstein-journals.org]
- 7. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.org [mdpi.org]
- 9. General Silylation Procedures - Gelest [technical.gelest.com]
- 10. researchgate.net [researchgate.net]
- 11. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents for the Synthesis of Functionalized Alkynes
Executive Summary
Functionalized alkynes are indispensable building blocks in modern chemistry, serving as precursors for pharmaceuticals, agrochemicals, and advanced materials. The traditional approach to alkyne synthesis often involves the nucleophilic attack of metal acetylides, a robust but sometimes limited strategy. This guide provides a comprehensive comparison of alternative reagents and methodologies that have emerged to address the limitations of classical methods. We will delve into the mechanisms, advantages, and practical applications of electrophilic alkynylation reagents, specifically hypervalent iodine compounds, and explore the utility of sulfonyl hydrazones as precursors for sulfonylated alkynes. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their synthetic toolkit for accessing diverse and complex functionalized alkynes.
Introduction: The Evolving Landscape of Alkyne Synthesis
The unique linear geometry and reactivity of the carbon-carbon triple bond make alkynes highly versatile intermediates in organic synthesis. Classical methods for their synthesis, such as the Sonogashira coupling and related cross-coupling reactions, have been instrumental in the construction of countless molecules. However, these methods often rely on pre-functionalized starting materials and can be sensitive to certain functional groups.
To overcome these challenges, significant research has focused on developing alternative strategies. A key conceptual advance has been the advent of "umpolung" or polarity reversal, which enables the alkyne unit to react as an electrophile rather than a nucleophile. This has opened up new avenues for the synthesis of previously inaccessible molecules. This guide will focus on two prominent classes of alternative reagents that embody these modern approaches: hypervalent iodine reagents for electrophilic alkynylation and sulfonyl hydrazones for the synthesis of alkynyl sulfones.
Electrophilic Alkynylation: The Power of Hypervalent Iodine Reagents
Hypervalent iodine(III) compounds have emerged as powerful and environmentally friendly reagents for a variety of organic transformations. In the context of alkyne synthesis, they offer a unique platform for electrophilic alkynylation, providing a valuable alternative to traditional nucleophilic methods.
Mechanism and Advantages
Alkynyl hypervalent iodine reagents, particularly ethynylbenziodoxol(on)es (EBX), function as efficient electrophilic alkyne synthons. The key to their reactivity lies in the weak and polarized hypervalent I-C bond, which makes the alkyne carbon susceptible to nucleophilic attack. This "umpolung" of the alkyne's reactivity allows for the direct alkynylation of a wide range of nucleophiles, including carbanions, amines, thiols, and even radicals.
Key Advantages:
-
Mild Reaction Conditions: Many reactions can be carried out at room temperature, avoiding the need for harsh reagents or high temperatures.
-
Broad Substrate Scope: A wide variety of nucleophiles can be alkynylated, including those with sensitive functional groups.
-
Umpolung Reactivity: Enables the formation of bonds that are not accessible through traditional nucleophilic alkynylation methods.
-
Stability and Handling: Modern EBX reagents are often air- and moisture-tolerant crystalline solids, making them easier and safer to handle than many traditional organometallic reagents.
Comparative Analysis of Hypervalent Iodine Reagents
While early alkynyliodonium salts were effective, their instability limited their widespread use. The development of cyclic ethynylbenziodoxol(on)e (EBX) reagents marked a significant advancement, offering enhanced stability and broader applicability.
| Reagent Type | Structure | Stability | Reactivity | Key Applications |
| Alkynyliodonium Salts | [R-C≡C-I+-Ar]X- | Generally low | High | Alkynylation of soft nucleophiles |
| Ethynylbenziodoxol(on)es (EBX) | Cyclic structure | High | High | Broad applicability in base-mediated, transition-metal-catalyzed, and radical reactions. |
| N-Heterocyclic Analogues (EBZI, EBz, EBS) | Nitrogen-containing heterocycles | Variable | Good with strong nucleophiles | Fine-tuning of reactivity. |
Experimental Protocol: Alkynylation of a β-Ketoester using TIPS-EBX
This protocol describes the alkynylation of a common carbon nucleophile, a β-ketoester, using a commercially available and stable EBX reagent.
Materials:
-
Ethyl 2-oxocyclopentanecarboxylate
-
(Triisopropylsilyl)ethynylbenziodoxolone (TIPS-EBX)
-
Potassium carbonate (K2CO3)
-
Dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add ethyl 2-oxocyclopentanecarboxylate (1.0 equiv) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add K2CO3 (1.5 equiv) to the solution.
-
In a separate flask, dissolve TIPS-EBX (1.2 equiv) in anhydrous DCM.
-
Slowly add the TIPS-EBX solution to the reaction mixture via syringe over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Workflow Diagram
Safety Operating Guide
Definitive Disposal Protocol for (5-Chloro-1-pentynyl)trimethylsilane
This document provides a comprehensive, technically grounded protocol for the safe and compliant disposal of (5-Chloro-1-pentynyl)trimethylsilane (CAS No. 77113-48-5). As a bifunctional molecule containing a chlorinated alkyl chain, a terminal alkyne protected by a trimethylsilyl (TMS) group, and classified as a combustible liquid, its handling and disposal demand a rigorous, safety-first approach. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary information to manage this chemical waste stream responsibly, ensuring personnel safety and environmental protection.
Core Principles: Understanding the Hazard Profile
Effective disposal begins with a clear understanding of the chemical's inherent risks. This compound is not a benign laboratory reagent; its structure dictates its hazard classification and, consequently, its disposal pathway.
The primary drivers for its handling protocol are:
-
Combustibility: It is a Category 4 combustible liquid with a flash point of 65 °C (149 °F)[1][2]. This necessitates strict control of ignition sources and proper storage. Upon intense heating, it can form explosive mixtures with air.
-
Chlorinated Hydrocarbon Moiety: The presence of a chloro- group places this compound in a chemical class that is generally prohibited from sink or sewer disposal[3][4]. Chlorinated organic compounds can be persistent environmental pollutants and are not amenable to biological wastewater treatment.
-
Organosilane Reactivity: While the TMS group serves as a stable protecting group in many synthetic contexts, organosilanes as a class can be moisture-sensitive[5][6][7]. More importantly, the Safety Data Sheet (SDS) warns that irritating fumes and acid vapors may develop upon exposure to high temperatures or open flames, likely due to decomposition[8].
These factors collectively mandate that the primary and only acceptable disposal route is through a certified hazardous waste management program.
Table 1: Physicochemical Properties and Hazard Summary
| Property | Value | Source |
| CAS Number | 77113-48-5 | [1] |
| Linear Formula | Cl(CH₂)₃C≡CSi(CH₃)₃ | [1] |
| Physical State | Liquid | [8] |
| Boiling Point | 75-77 °C / 20.6 mmHg | [1] |
| Density | 0.977 g/mL at 25 °C | [1] |
| Flash Point | 65 °C (149.0 °F) - closed cup | [1][2] |
| GHS Signal Word | Warning | [8] |
| GHS Hazard Statements | H227: Combustible liquid | [8] |
| GHS Precautionary | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking. | [8] |
| Disposal Statement | P501: Dispose of contents/container to an approved waste disposal plant. |
Pre-Disposal: Safety and Engineering Controls
Prior to handling any waste containing this compound, ensure the following controls are in place. This protocol is a self-validating system; deviation from these foundational safety measures invalidates the safety of subsequent steps.
-
Engineering Controls: All handling and preparation for disposal must occur within a certified chemical fume hood to prevent inhalation of any potential vapors[8][9]. Ensure that an emergency eyewash station and safety shower are immediately accessible[8][10].
-
Personal Protective Equipment (PPE): A complete ensemble of PPE is mandatory.
Step-by-Step Waste Collection and Segregation Protocol
The fundamental principle is waste segregation at the source. Never mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.
Protocol 3.1: Unused or Surplus Chemical
-
Container Selection: The original manufacturer's container is the preferred vessel for disposal. If this is not feasible, use a clean, dry, chemically compatible container with a tightly sealing cap. The container must be suitable for combustible liquids.
-
Labeling: Affix a hazardous waste tag to the container before adding any material. Clearly label the contents as "this compound" and include the CAS number (77113-48-5). List all constituents and their approximate percentages.
-
Storage: Keep the container tightly closed except when adding waste[9]. Store the sealed container in a designated satellite accumulation area, away from heat, sparks, or open flames[8]. Ensure secondary containment is used for all liquid hazardous waste[11].
-
Disposal Request: Once the container is full or ready for disposal, contact your institution's EHS department to arrange for pickup by a licensed hazardous waste contractor[12].
Protocol 3.2: Contaminated Labware and Spill Debris
-
Segregation: Solid waste contaminated with this compound (e.g., pipette tips, gloves, absorbent pads) must be segregated from regular trash.
-
Collection: Place all contaminated solid waste into a designated, clearly labeled, leak-proof container or a heavy-duty plastic bag.
-
Labeling: Label the container or bag as "Solid Waste Contaminated with this compound".
-
Disposal: This waste must be disposed of through your institution's chemical waste program, typically via incineration[13].
Emergency Protocol: Spill Management
In the event of a spill, immediate and correct action is critical to mitigate risks.
-
Evacuate & Alert: Alert all personnel in the immediate area and evacuate if necessary. Eliminate all ignition sources[10].
-
Assess: From a safe distance, assess the extent of the spill. For large spills, or if you are not trained to handle them, contact your EHS emergency line immediately.
-
Contain (If Safe): For minor spills, and only if you are trained and equipped to do so, proceed with cleanup.
-
Decontaminate & Dispose:
-
Place the collected material into a sealed, labeled hazardous waste container.
-
Clean the affected area.
-
Dispose of all cleanup materials as hazardous waste according to Protocol 3.2.
-
Prohibited Disposal Methods: Actions to Avoid
To ensure safety and compliance, the following disposal methods are strictly prohibited:
-
DO NOT Dispose Down the Drain: As a chlorinated hydrocarbon, this compound must not enter the sanitary sewer system[3][4].
-
DO NOT Allow to Evaporate in a Fume Hood: Intentional evaporation of hazardous waste is not a permissible disposal method.
-
DO NOT Mix with Incompatible Waste Streams: Avoid mixing with strong acids, strong bases, or strong oxidizing agents[6]. Consult your institution's waste compatibility chart or EHS office.
-
DO NOT Attempt In-Lab Neutralization or Treatment: While the TMS group can be cleaved under basic or acidic conditions, this constitutes a chemical reaction, not a disposal procedure[5][14]. Such a step would create new hazardous products and waste streams without mitigating the overall risk, and may violate hazardous waste treatment regulations.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of this compound.
Caption: Decision workflow for handling this compound waste.
References
- 1. (5-クロロ-1-ペンチニル)トリメチルシラン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound 1-Chloro-5-trimethylsilyl-4-pentyne [sigmaaldrich.com]
- 3. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 4. Laboratory chemical waste [watercorporation.com.au]
- 5. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. gelest.com [gelest.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. ptb.de [ptb.de]
- 13. Making sure you're not a bot! [oc-praktikum.de]
- 14. researchgate.net [researchgate.net]
Operational Guide: Personal Protective Equipment for Handling (5-Chloro-1-pentynyl)trimethylsilane
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling (5-Chloro-1-pentynyl)trimethylsilane (CAS No. 77113-48-5). The protocols herein are designed to ensure personnel safety through the correct selection, use, and disposal of Personal Protective Equipment (PPE).
Core Hazard Analysis: Understanding the Risks
This compound is an organosilane chemical intermediate.[1] A thorough understanding of its hazard profile is the foundation of safe handling. The primary risks are associated with its flammability and its effects upon direct contact.
-
Combustible Liquid (Category 4): The substance is a combustible liquid with a flash point of 65°C (149°F).[2][3] This means it does not ignite easily at ambient temperatures but can form explosive mixtures with air upon intense heating. Therefore, all ignition sources—such as heat, sparks, and open flames—must be strictly controlled in the handling area.[1]
-
Serious Eye Irritant (Category 2A): This is a significant hazard. Direct contact with the liquid or its vapors can cause serious eye irritation.[1]
-
Skin & Respiratory Irritant: While not classified for acute toxicity, the compound may cause skin irritation upon contact and irritation to the respiratory tract if vapors or mists are inhaled.[1]
-
Chemical Reactivity: It is incompatible with strong oxidizing agents.[1] As an organosilane, it should be handled with precautions to exclude moisture, as related compounds are known to be moisture-sensitive.[4][5]
Mandatory PPE: A Multi-Layered Defense
The selection of PPE is not merely a checklist; it is a system designed to shield you from the specific hazards identified above. Each component is critical.
Eye and Face Protection: The First Line of Defense
Given the classification as a serious eye irritant, robust eye protection is non-negotiable.
-
Primary Protection: Chemical splash goggles that meet appropriate government standards such as NIOSH (US) or EN 166 (EU) are mandatory. These provide a full seal around the eyes, protecting against liquid splashes and vapors, which standard safety glasses do not.
-
Secondary Protection: For procedures with a higher risk of splashing (e.g., transferring quantities greater than 100 mL, or during reactions under pressure), a full-face shield must be worn over the chemical splash goggles.[6]
-
Contact Lenses: Contact lenses should not be worn when handling this chemical, as they can trap the substance against the eye and interfere with emergency flushing.[1]
Hand Protection: Preventing Dermal Contact
To prevent potential skin irritation, chemically resistant gloves are required at all times.
-
Recommended Materials: The safety data sheet specifies neoprene or nitrile rubber gloves.[1] These materials provide adequate protection against chlorinated hydrocarbons.[7]
-
Glove Integrity: Before each use, gloves must be inspected for any signs of degradation, punctures, or swelling. If compromised, they must be disposed of and replaced immediately.
-
Proper Technique: Use proper glove removal techniques to avoid contaminating your skin. Wash hands thoroughly with soap and water after removing gloves.[1]
Skin and Body Protection: Shielding from Spills
Standard laboratory attire is insufficient. Protective clothing is required to shield the skin from accidental contact.
-
Standard Operations: A flame-resistant lab coat, fully buttoned, is the minimum requirement.
-
High-Risk Operations: For larger-scale work or where significant splashing is possible, a chemical-resistant apron or coveralls should be worn over the lab coat.[6] Ensure clothing is made of a material that is impervious to the chemical.
Respiratory Protection: When Ventilation is Not Enough
Under normal operating conditions within a certified chemical fume hood, respiratory protection is typically not required. However, it becomes essential in specific scenarios.
-
Required Use Cases:
-
When generating aerosols.
-
In the event of a ventilation system failure.
-
During the cleanup of a large spill.
-
-
Specifications: A NIOSH-certified respirator equipped with an organic vapor (black cartridge) is recommended.[1] A multi-purpose combination respirator cartridge is also suitable.[2] All personnel required to wear respirators must be properly fit-tested and trained in their use.[8]
Operational Plans: From Preparation to Disposal
Adherence to a systematic workflow is crucial for safety. The following table and diagram summarize the essential PPE and the logic for its selection and use in emergency situations.
PPE Specification Summary
| Protection Area | Required PPE | Standard/Specification | Rationale |
| Eyes/Face | Chemical Splash Goggles | NIOSH / EN 166 / ANSI Z87.1 | Protects against serious eye irritation from splashes and vapors.[1] |
| Face Shield (over goggles) | ANSI Z87.1 | Required for tasks with high splash potential. | |
| Hands | Nitrile or Neoprene Gloves | ASTM F739 or equivalent | Resistant to chlorinated hydrocarbons and organosilanes.[1][7] |
| Body | Flame-Resistant Lab Coat | NFPA 2112 | Protects skin from accidental contact and provides flame resistance. |
| Chemical-Resistant Apron | Varies by material | For large-volume transfers to prevent saturation of lab coat. | |
| Respiratory | Air-Purifying Respirator with Organic Vapor Cartridges | NIOSH Certified | Required for spills, aerosol generation, or ventilation failure.[1] |
PPE Selection & Emergency Response Logic
Caption: Workflow for PPE selection and emergency response.
Step-by-Step Emergency Protocols
In Case of Personnel Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with large amounts of soap and water for at least 15 minutes.[9]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
-
Ingestion: Do NOT induce vomiting. Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.
In Case of a Spill:
-
Alert & Evacuate: Immediately alert personnel in the area and evacuate if necessary.[8]
-
Control Ignition Sources: As the material is combustible, turn off all heat and ignition sources if it is safe to do so.[10]
-
Containment (Minor Spill): For a small spill contained within a chemical fume hood, use a liquid-absorbent material like Chemizorb®, dry sand, or earth.[11] Use non-sparking tools to collect the absorbed material.
-
Cleanup: Place the collected residue into a suitable, sealed container for disposal.[8] Clean the affected area thoroughly with soap and water.[9]
-
Major Spills: For any large spill, or any spill outside of a fume hood, evacuate the area, close the doors, and contact your institution's Emergency Health and Safety (EHS) office immediately.[9]
Disposal Plan
Proper disposal is the final step of safe handling.
-
Chemical Waste: Unused this compound must be disposed of as hazardous waste. Do not mix with other waste streams.
-
Contaminated Materials: All PPE, spill cleanup materials, and empty containers must be considered hazardous waste.[11] They should be collected in sealed, properly labeled containers.
-
Regulations: All waste must be disposed of via an approved waste disposal plant, strictly following all applicable federal, state, and local regulations.[10]
References
- 1. gelest.com [gelest.com]
- 2. (5-氯-1-戊炔基)三甲基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. (5-氯-1-戊炔基)三甲基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. Chlorination Safety Protocols & PPE for Water Disinfection | PTS [pipetestingservices.co.uk]
- 7. safety.nmsu.edu [safety.nmsu.edu]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 10. f.machineryhost.com [f.machineryhost.com]
- 11. recarroll.com [recarroll.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
